p-METHOXYCINNAMALDEHYDE
Description
4-Methoxycinnamaldehyde has been reported in Agastache rugosa and Artemisia annua with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXHFKZHDEKTP-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044308 | |
| Record name | (E)-4-Methoxycinnamaldehyde | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White to yellowish crystals, spicy floral odour | |
| Record name | 3-(4-Methoxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | p-Methoxycinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
160.00 °C. @ 3.00 mm Hg | |
| Record name | 3-(4-Methoxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in fats, moderately soluble (in ethanol) | |
| Record name | p-Methoxycinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
24680-50-0, 1963-36-6 | |
| Record name | trans-4-Methoxycinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24680-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
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| Record name | p-Methoxycinnamaldehyde | |
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| Record name | 24680-50-0 | |
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| Record name | 4-Methoxycinnamaldehyde | |
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| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
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| Record name | (E)-4-Methoxycinnamaldehyde | |
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| Record name | 4-methoxycinnamaldehyde | |
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| Record name | trans-4-Methoxycinnamaldehyde | |
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| Record name | P-METHOXYCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 3-(4-Methoxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
58 - 59 °C | |
| Record name | 3-(4-Methoxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde, is a significant compound in the fields of medicinal chemistry and pharmacology. As a derivative of cinnamaldehyde, the primary constituent of cinnamon bark oil, p-MCA shares many of its parent compound's biological activities while possessing unique chemical properties.[1] It is recognized for its characteristic spicy and floral odor and is utilized as a flavoring and fragrance agent.[2] Beyond its sensory attributes, p-MCA has garnered interest for its potential therapeutic applications, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways associated with this compound.
Chemical Structure and Identification
This compound is structurally characterized by a benzene ring substituted with a methoxy group at the para (4-position) and a propenal group. The molecule exists predominantly as the (E)-isomer, also referred to as the trans-isomer, due to the stereochemistry of the double bond in the propenal side chain.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-enal[1] |
| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1] |
| CAS Number | 24680-50-0 ((E)-isomer)[1] |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.18 g/mol |
| SMILES | COC1=CC=C(C=C1)/C=C/C=O |
| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It typically presents as a white to yellowish crystalline solid.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical State | Solid, white to yellowish crystals |
| Melting Point | 58 - 59 °C |
| Boiling Point | 160 °C @ 3.00 mmHg |
| Solubility | Insoluble in water; Soluble in ethanol, fats, and oils |
| Density (Predicted) | 1.068 ± 0.06 g/cm³ |
| logP | 2.07 |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.
Table 3: Key Spectral Data for this compound
| Spectrum Type | Key Peaks / Characteristics |
| ¹H NMR | Data available, confirming the presence of aromatic, vinylic, aldehydic, and methoxy protons. |
| ¹³C NMR | Data available, confirming the carbon skeleton of the molecule. |
| Infrared (IR) | ~3000-2900 cm⁻¹ (O-CH₃ stretch), ~2800-2700 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1100 cm⁻¹ (C-O-C stretch), ~850-800 cm⁻¹ (para-disubstituted benzene C-H bend). |
| Mass Spectrometry | Molecular Ion Peak (M⁺) consistent with the molecular weight. |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This compound can be synthesized via a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation, between p-anisaldehyde (which lacks α-hydrogens) and acetaldehyde (which possesses enolizable α-hydrogens).
Objective: To synthesize (E)-3-(4-methoxyphenyl)prop-2-enal from p-anisaldehyde and acetaldehyde.
Materials:
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p-Anisaldehyde
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Acetaldehyde
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Sodium hydroxide (NaOH)
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Ethanol (95%)
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Deionized water
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
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Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde in 95% ethanol. Cool the flask in an ice bath to approximately 0-5 °C.
-
Base Addition: Prepare a solution of sodium hydroxide in water. While maintaining the low temperature and stirring vigorously, slowly add the NaOH solution to the ethanolic solution of p-anisaldehyde.
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Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. A color change and the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to stir in the ice bath for a specified period (e.g., 2-4 hours), then let it slowly warm to room temperature and stir for an additional 12-24 hours.
-
Workup and Isolation: Quench the reaction by pouring the mixture into a beaker of cold water. If a precipitate forms, it can be collected by vacuum filtration. If an oil forms, the mixture can be transferred to a separatory funnel for extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is washed with cold water to remove residual base. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound product.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.
Objective: To determine if p-MCA inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
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HEK293T cells (or other suitable cell line)
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid
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Transfection reagent (e.g., Lipofectamine)
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This compound (dissolved in DMSO)
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NF-κB activator (e.g., TNF-α or LPS)
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Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
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Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound (and a vehicle control, DMSO) for 1-2 hours.
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Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control group.
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Cell Lysis: Wash the cells with PBS and then lyse the cells using Passive Lysis Buffer.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Biological Activity and Signaling Pathways
While much of the research has focused on the parent compound, cinnamaldehyde, derivatives such as this compound are known to be potent modulators of key intracellular signaling pathways involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of PI3K/Akt and MAPK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell proliferation, survival, and apoptosis. Dysregulation of these pathways is common in various diseases. Cinnamaldehyde derivatives have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis in cancer cells. They also modulate the MAPK pathways (including ERK, JNK, and p38), which can either promote or inhibit cellular stress responses and inflammation depending on the cellular context.
Caption: Modulation of PI3K/Akt and MAPK pathways by this compound.
Conclusion
This compound is a compound with well-defined chemical and physical properties, making it a suitable candidate for further investigation in drug development. Its biological activities, particularly the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, underscore its therapeutic potential for inflammatory conditions and other diseases. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its preclinical efficacy into clinical applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Characteristics of trans-p-Methoxycinnamaldehyde
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of trans-p-Methoxycinnamaldehyde. The information is compiled from various scientific sources and is intended to support research, development, and quality control activities.
Chemical Identity and Structure
trans-p-Methoxycinnamaldehyde, also known as (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde.[1][2] It is recognized for its characteristic spicy and floral odor and is found naturally in plants such as Korean mint (Agastache rugosa).[3][4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-enal[1] |
| Synonyms | p-Methoxycinnamaldehyde, trans-4-Methoxycinnamaldehyde |
| CAS Number | 24680-50-0 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| InChI | 1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ |
| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N |
| SMILES | COC1=CC=C(C=C1)/C=C/C=O |
Physicochemical Properties
The physical state of trans-p-Methoxycinnamaldehyde is typically a solid, described as white to yellowish or orange-yellow crystalline powder or chunks. Its organoleptic properties are characterized as spicy, floral, sweet, with notes of cinnamon, cherry, and vanilla.
Table 2: Quantitative Physical Characteristics
| Property | Value | Conditions |
| Melting Point | 55-60 °C | - |
| Boiling Point | 145 °C | @ 7 mmHg |
| 160 °C | @ 3 mmHg | |
| 160-161 °C | @ 12 mmHg | |
| Flash Point | 60 °C (140 °F) | Closed cup |
| >110 °C (>230 °F) | - | |
| Solubility | Insoluble in water | - |
| Soluble in alcohol, fats, oils | - | |
| Moderately soluble in ethanol | - | |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - | |
| Vapor Pressure | 0.001 mmHg | @ 25 °C (estimated) |
| logP (o/w) | 1.953 | Estimated |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of trans-p-Methoxycinnamaldehyde.
Table 3: Spectroscopic Data References
| Technique | Data Availability |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry (GC-MS) | Data available |
| Infrared (IR) Spectroscopy | Spectrum available |
Key identifying features in the IR spectrum include peaks corresponding to the benzene ring (2000-1667 cm⁻¹), the C-H bond of the aldehyde group (near 2800 cm⁻¹ and 2700 cm⁻¹), and the para-disubstituted benzene ring (850-800 cm⁻¹).
Experimental Protocols
The following sections describe generalized methodologies for determining the key physical properties of organic compounds like trans-p-Methoxycinnamaldehyde.
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.
-
The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
References
A Technical Guide to p-Methoxycinnamaldehyde: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde found in various plants, including Korean mint (Agastache rugosa).[1] With its distinct spicy and floral aroma, p-MCA is utilized as a flavoring agent and fragrance.[2][3] Beyond its sensory properties, this compound has garnered significant interest in the scientific community for its diverse biological activities, including antiviral and anti-inflammatory effects, positioning it as a valuable molecule in drug discovery and development.[4]
Chemical Identification
This compound is identified by several CAS numbers and a variety of synonyms across chemical databases and literature. The trans isomer is the most common form.
-
CAS Numbers :
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1963-36-6 : Commonly used for 4-Methoxycinnamaldehyde.
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24680-50-0 : Often specifies the (E) or trans isomer.
-
-
IUPAC Name : (2E)-3-(4-methoxyphenyl)prop-2-enal.
-
Synonyms : 4-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde, trans-p-Methoxycinnamaldehyde, 3-(4-methoxyphenyl)acrylaldehyde, 3-(4-methoxyphenyl)-2-propenal, para-methoxycinnamaldehyde.
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below. This data is essential for experimental design, formulation, and quality control.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | White to yellowish crystalline powder or chunks. | |
| Odor | Spicy, cinnamon, sweet, with cherry and vanilla notes. | |
| Melting Point | 55-60 °C | |
| Boiling Point | 145 °C @ 7 mmHg 160 °C @ 3.00 mm Hg | |
| Solubility | Insoluble in water; soluble in alcohol, oils, fats, and various organic solvents (Chloroform, DMSO, Acetone). | |
| Flash Point | 110 °C (230 °F) TCC 60 °C (140 °F) - closed cup | |
| FEMA Number | 3567 | |
| Biological Activity (IC₅₀) | 0.055 µg/mL (inhibition of respiratory syncytial virus cytopathic effect). |
Biological Activity and Signaling Pathways
Cinnamaldehyde and its derivatives, including p-MCA, modulate several key intracellular signaling pathways critical in inflammation, cancer, and immune response. This activity makes them attractive candidates for therapeutic development.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain cinnamaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation. This is achieved by preventing the degradation of its inhibitor, IκBα, thus blocking the translocation of NF-κB to the nucleus where it would otherwise activate pro-inflammatory genes.
Cinnamaldehyde has been found to promote angiogenesis, the formation of new blood vessels, by activating the PI3K/AKT and MAPK signaling pathways. This leads to an increase in the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates vasculogenesis and angiogenesis. This pro-angiogenic effect is particularly relevant in the context of wound healing.
Experimental Protocols
Detailed and reproducible methodologies are crucial for scientific advancement. Below is a representative protocol for the chemical synthesis of this compound.
This protocol is based on the condensation reaction between 4-methoxybenzaldehyde (p-anisaldehyde) and acetaldehyde in the presence of a base.
Materials and Reagents:
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Acetaldehyde
-
Pyridine
-
Acetonitrile
-
Potassium Carbonate (anhydrous)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Reagents for TLC and column chromatography (e.g., silica gel, petroleum ether, ethyl acetate)
Experimental Workflow:
Step-by-Step Procedure:
-
To a reaction vessel, add 1361 mg of 4-methoxybenzaldehyde.
-
Add 5 mL of pyridine and 10 mL of acetonitrile as solvents.
-
Begin stirring the mixture at room temperature.
-
Slowly add 3 mL of acetaldehyde to the stirring solution.
-
Continue stirring at room temperature for 30 minutes.
-
Add 1200 mg of potassium carbonate to the mixture to catalyze the condensation.
-
Allow the reaction to proceed with continuous stirring at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, begin the work-up process. Add dichloromethane (DCM) to the mixture and transfer to a separatory funnel.
-
Extract the aqueous phase with DCM (e.g., 2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel to obtain the final product, 4-methoxycinnamaldehyde. A yield of approximately 90% has been reported for this method.
Applications in Drug Development and Research
This compound serves as a valuable scaffold and lead compound in medicinal chemistry.
-
Antiviral Research : Its potent inhibitory activity against the respiratory syncytial virus (RSV) makes it a starting point for the development of new antiviral agents.
-
Anti-inflammatory Agents : By targeting key inflammatory pathways like NF-κB, it holds potential for developing treatments for inflammatory disorders.
-
Cancer Research : The broader class of cinnamaldehydes has been studied for anticancer properties, acting on pathways like PI3K/Akt/mTOR and inducing apoptosis. While more research is needed specifically on the p-methoxy derivative, it represents a promising area of investigation.
-
Chemical Synthesis : It is an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and high-potency sweeteners.
References
Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxycinnamaldehyde, a compound of interest in various fields including fragrance, pharmaceuticals, and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-methoxycinnamaldehyde. The data presented below includes ¹H (proton) and ¹³C (carbon-13) NMR spectra, which reveal detailed information about the electronic environment of each nucleus.
¹H NMR Data
The ¹H NMR spectrum of trans-4-methoxycinnamaldehyde provides characteristic signals for the aldehydic, vinylic, aromatic, and methoxy protons. The large coupling constant between the vinylic protons confirms the trans configuration of the double bond.
Table 1: ¹H NMR Spectroscopic Data for trans-4-Methoxycinnamaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.57 - 9.66 | d | 8.0 | Aldehyde (-CHO) |
| 7.46 - 7.52 | d | 16.0 | Vinylic (=CH-Ar) |
| 7.42 - 7.46 | d | 8.6 | Aromatic (H-2, H-6) |
| 6.89 - 6.95 | d | 8.6 | Aromatic (H-3, H-5) |
| 6.55 - 6.61 | dd | 16.0, 8.0 | Vinylic (=CH-CHO) |
| 3.86 | s | - | Methoxy (-OCH₃) |
| Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from multiple references.[1][2] |
¹³C NMR Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methoxycinnamaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 193.00 | Aldehyde (C=O) |
| 159.41 | Aromatic (C-4, C-O) |
| 146.00 | Vinylic (=CH-Ar) |
| 132.49 | Aromatic (C-2, C-6) |
| 131.13 | Aromatic (C-1) |
| 124.74 | Vinylic (=CH-CHO) |
| 111.82 | Aromatic (C-3, C-5) |
| 55.52 | Methoxy (-OCH₃) |
| Solvent: D₂O, Frequency: 500 MHz. Data is predicted.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxycinnamaldehyde shows characteristic absorption bands for the aldehyde, alkene, aromatic ring, and ether functionalities.
Table 3: IR Spectroscopic Data for 4-Methoxycinnamaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800, ~2700 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (conjugated aldehyde) |
| 2000 - 1667 | Multiple | Benzene ring overtones |
| 1605 | Strong | C=C stretch (aromatic) |
| 1575 | Strong | C=C stretch (vinylic) |
| ~1260 | Strong | C-O-C stretch (asymmetric) |
| ~1100 | Strong | C-O-C stretch (symmetric) |
| 975 | Strong | C-H bend (trans-vinylic) |
| 850 - 800 | Strong | C-H bend (para-disubstituted benzene) |
| Data is a compilation from gas-phase and condensed-phase spectra. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 4-methoxycinnamaldehyde, involving the benzene ring, the carbon-carbon double bond, and the carbonyl group, results in strong absorption in the UV region.
Table 4: UV-Vis Spectroscopic Data for 4-Methoxycinnamaldehyde
| λmax (nm) | Solvent |
| 322 | Not Specified |
| Data sourced from a study by IIVS.org.[4] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of 4-methoxycinnamaldehyde and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer : Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Instrument Setup :
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan : Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
-
Sample Application : Place a small amount of solid 4-methoxycinnamaldehyde powder directly onto the ATR crystal.
-
Pressure Application : Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation :
-
Prepare a stock solution of 4-methoxycinnamaldehyde of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrumentation :
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.
-
-
Blank Measurement :
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).
-
-
Sample Measurement :
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-methoxycinnamaldehyde.
References
The Solubility Profile of 4-Methoxycinnamaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-methoxycinnamaldehyde, a bioactive compound with significant interest in the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Solubility Data
Precise quantitative solubility data for 4-methoxycinnamaldehyde in a wide range of organic solvents remains a subject of ongoing investigation. However, based on available literature and chemical property databases, a qualitative and semi-quantitative summary has been compiled to guide solvent selection for research and development purposes.
| Solvent Name | Chemical Formula | Polarity (Dielectric Constant) | Solubility Profile |
| Water | H₂O | 80.1 | Insoluble[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | ≥ 100 mg/mL; 60 mg/mL |
| Ethanol | C₂H₅OH | 24.5 | Moderately Soluble[1] |
| Acetone | C₃H₆O | 20.7 | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble |
| Chloroform | CHCl₃ | 4.8 | Soluble |
| Fats/Oils | N/A | Non-polar | Soluble[1] |
Note: "Soluble" indicates that 4-methoxycinnamaldehyde dissolves in the solvent, but specific quantitative values (e.g., g/100mL) are not consistently reported in the literature. The provided DMSO values offer a semi-quantitative benchmark. Further empirical determination is recommended for specific applications.
Experimental Protocol: Determination of Solubility
The following protocol outlines a standard method for determining the solubility of 4-methoxycinnamaldehyde in a given solvent. This method is adapted from established procedures for organic compound solubility testing.
Objective: To quantitatively determine the solubility of 4-methoxycinnamaldehyde in a specific solvent at a controlled temperature.
Materials:
-
4-Methoxycinnamaldehyde (solid, high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature water bath or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-methoxycinnamaldehyde to a series of vials.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer at regular intervals for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-methoxycinnamaldehyde.
-
A pre-established calibration curve of known concentrations of 4-methoxycinnamaldehyde in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/100mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 4-methoxycinnamaldehyde and the selected solvents before commencing the experiment.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4-methoxycinnamaldehyde.
Caption: Experimental workflow for determining the solubility of 4-methoxycinnamaldehyde.
Signaling Pathway: Inhibition of Respiratory Syncytial Virus (RSV) Entry
4-Methoxycinnamaldehyde has been shown to exhibit antiviral activity against the Respiratory Syncytial Virus (RSV). Its mechanism of action involves the inhibition of the early stages of viral infection, specifically viral attachment and internalization.[2]
Caption: Inhibition of RSV viral attachment and internalization by 4-methoxycinnamaldehyde.
Logical Relationship: Solvent Polarity and Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. 4-Methoxycinnamaldehyde, with its aromatic ring, ether group, and aldehyde functionality, possesses both polar and non-polar characteristics, leading to its solubility in a range of organic solvents.
Caption: Relationship between solvent polarity and the solubility of 4-methoxycinnamaldehyde.
References
A Deep Dive into p-Methoxycinnamaldehyde: A Theoretical and Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational studies of p-Methoxycinnamaldehyde (PMCA), a bioactive compound found in plants such as Agastache rugosa.[1] By integrating quantum chemical calculations with experimental findings, this document aims to elucidate the molecular properties of PMCA and explore its potential in drug discovery and development, particularly in oncology.
Molecular Structure and Spectroscopic Analysis
Theoretical calculations offer profound insights into the geometric and electronic structure of a molecule, which can then be correlated with experimental spectroscopic data for validation. Density Functional Theory (DFT) is a powerful quantum chemical method used for these investigations.
Computational Methodology
The molecular structure of compounds analogous to PMCA has been optimized using DFT calculations, predominantly employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level 6-311++G(d,p) basis set.[2][3] This level of theory provides a reliable prediction of molecular geometries, vibrational frequencies, and electronic properties.[3] All theoretical calculations are typically performed using the Gaussian software package.
Optimized Molecular Geometry
The equilibrium geometry of a molecule corresponds to the lowest energy conformation. For molecules like 4-methoxybenzaldehyde, a close structural analog of PMCA, DFT calculations have been used to determine key bond lengths and angles. These theoretical values provide a foundational understanding of the molecule's spatial arrangement.
Table 1: Selected Theoretical Geometrical Parameters of a PMCA Analog (4-Methoxybenzaldehyde) (Calculated using DFT/B3LYP/6-311++G(d,p) method)
| Parameter | Bond | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.396 |
| C2-C3 | 1.393 | |
| C4-C5 | 1.393 | |
| C5-C6 | 1.396 | |
| C4-O14 | 1.359 | |
| O14-C15 | 1.423 | |
| C1-C7 | 1.485 | |
| C7=O8 | 1.214 | |
| Bond Angles (°) | C6-C1-C2 | 119.0 |
| C3-C4-C5 | 120.7 | |
| C3-C4-O14 | 115.1 | |
| C5-C4-O14 | 124.2 | |
| C4-O14-C15 | 117.9 | |
| C2-C1-C7 | 120.0 | |
| O8=C7-C1 | 124.0 |
Source: Data derived from studies on 4-methoxybenzaldehyde, a structurally similar molecule.
Vibrational Analysis: A Comparison of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key experimental technique for identifying molecular functional groups. Theoretical frequency calculations can predict these vibrational modes, and a comparison with experimental data serves to validate the computational model.
Experimental FT-IR analysis of this compound reveals characteristic peaks:
-
C-H stretching (aldehyde): Peaks observed near 2700 cm⁻¹ and 2800 cm⁻¹.
-
C=O stretching (aldehyde): A strong absorption peak around 1700 cm⁻¹.
-
Benzene Ring: Multiple peaks in the 2000-1667 cm⁻¹ region.
-
C-O-C stretching (methoxy): A strong peak near 1100 cm⁻¹.
-
O-CH₃ stretching: Peaks in the 3000-2900 cm⁻¹ range.
Theoretical calculations for analogous structures provide a detailed assignment for each vibrational mode.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in PMCA and Analogs
| Vibrational Mode | Experimental FT-IR (PMCA) | Calculated (Analog) | Assignment |
| C=O Stretch | ~1700 | 1708 | Aldehyde carbonyl stretching |
| C=C Stretch (alkene) | Not specified | 1655 | C=C stretching in propenal chain |
| C=C Stretch (ring) | 2000-1667 | 1606, 1584 | Aromatic ring stretching |
| C-O-C Stretch | ~1100 | 1265, 1029 | Asymmetric & Symmetric C-O-C stretch |
| C-H Stretch (aldehyde) | ~2800, ~2700 | 2854 | Aldehydic C-H stretching |
Source: Experimental data for PMCA; Calculated data for 4-methoxybenzaldehyde.
Frontier Molecular Orbitals and Chemical Reactivity
The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability.
HOMO-LUMO Analysis
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more reactive and polarizable.
-
HOMO: For molecules like PMCA, the HOMO is typically localized over the entire molecule, indicating a delocalized π-electron system.
-
LUMO: The LUMO is also generally delocalized across the molecule.
-
Energy Gap (ΔE): The energy gap is a key indicator of chemical reactivity. For 4-methoxycinnamic acid, a related compound, the calculated HOMO-LUMO energy gap is 4.2885 eV. This value suggests a stable molecule with moderate reactivity, suitable for potential drug applications.
Table 3: Calculated Electronic Properties of a PMCA Analog (4-Methoxycinnamic Acid)
| Parameter | Value (eV) |
| HOMO Energy | -5.9160 |
| LUMO Energy | -1.6275 |
| Energy Gap (ΔE) | 4.2885 |
| Ionization Potential (I) | 5.9160 |
| Electron Affinity (A) | 1.6275 |
| Chemical Hardness (η) | 2.1445 |
| Electronegativity (χ) | 3.7718 |
| Electrophilicity Index (ω) | 3.3134 |
Source: Data derived from studies on trans-4-methoxycinnamic acid.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In PMCA, this region is concentrated around the carbonyl oxygen atom.
-
Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
-
Green Regions: Represent areas of neutral potential.
The MEP map visually confirms that the carbonyl oxygen is the primary site for hydrogen bonding and electrophilic interactions.
Biological Activity and Drug Development Potential
PMCA and related cinnamaldehyde derivatives have demonstrated a range of biological activities, with significant potential as anticancer agents.
Anticancer and Cytotoxic Effects
Studies have shown that PMCA exhibits cytotoxic activity against various cancer cell lines.
-
Respiratory Syncytial Virus (RSV): PMCA shows cytoprotective activity in human larynx carcinoma cells infected with RSV, with an estimated IC50 of 0.055 µg/mL.
-
Cervical Cancer: The antitumor effect of 4-methoxycinnamaldehyde was investigated on C-33A human cervical cancer cell lines, showing a dose-dependent impact with an IC50 of 110 μM and significant apoptosis induction.
-
Breast Cancer: Derivatives of p-methoxycinnamoyl hydrazides have been synthesized and tested against human breast cancer cells (T47D), with some compounds showing high efficacy.
Table 4: Reported Biological Activities and IC50 Values for PMCA and its Derivatives
| Activity | Cell Line / Target | Compound | IC50 / Binding Score |
| Antiviral | Human Larynx Carcinoma (RSV) | This compound | 0.055 µg/mL |
| Anticancer | Cervical Cancer (C-33A) | This compound | 110 µM |
| Anticancer | Breast Cancer (T47D) | 2-hydroxybenzohydrazide derivative | 0.2 x 10⁶ nM |
| Anticancer (Docking) | hCA IX Receptor | This compound | -5.56 (Binding Energy, kcal/mol) |
| Anticancer (Docking) | MMP-2 Receptor | This compound | -5.56 (Binding Energy, kcal/mol) |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction of small molecule drugs with protein targets. Docking studies on PMCA and its derivatives have identified potential interactions with several cancer-related protein receptors, suggesting mechanisms for its anticancer activity.
A typical molecular docking workflow involves the following steps:
-
Ligand Preparation: The 3D structure of PMCA is prepared, often converted from SDF to PDB format, and energy minimized.
-
Receptor Preparation: The crystal structure of the target protein (e.g., from the Protein Data Bank) is prepared by removing water molecules, co-ligands, and selecting the relevant protein chains.
-
Grid Box Generation: A grid box is defined around the active site of the receptor to guide the docking simulation.
-
Docking Simulation: Software like AutoDock is used to perform the docking, calculating binding energies and identifying the most stable binding poses.
Figure 1: A typical workflow for molecular docking studies.
Mechanism of Action: Signaling Pathway Inhibition
Cinnamaldehyde and its derivatives exert their anticancer effects by modulating various cellular signaling pathways critical for tumor growth and survival. A key pathway implicated is the PI3K/AKT/mTOR pathway , which is frequently overactivated in many cancers, promoting cell proliferation, survival, and metastasis.
Cinnamaldehyde has been shown to inhibit the PI3K/AKT signaling pathway, leading to:
-
Reduced Proliferation: By downregulating downstream effectors like mTOR.
-
Induction of Apoptosis: By modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Inhibition of Metastasis: By suppressing processes like the epithelial-to-mesenchymal transition (EMT).
Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by PMCA.
Experimental Protocols for Biological Evaluation
The cytotoxic effects of PMCA are commonly evaluated using the MTT assay.
MTT Assay Protocol for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT salt to purple formazan crystals.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., C-33A, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (PMCA) stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at >650 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PMCA in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PMCA. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals, appearing as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the log of the PMCA concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
The integration of computational chemistry and experimental biology provides a powerful paradigm for modern drug discovery. Theoretical studies on this compound and its analogs have successfully predicted its molecular structure and reactivity, which are validated by spectroscopic data. These in silico findings, combined with in vitro evidence of its anticancer activity and its mechanism of action via inhibition of critical signaling pathways like PI3K/AKT/mTOR, highlight PMCA as a promising lead compound. This guide serves as a foundational resource for further research into the therapeutic applications of this potent natural product.
References
- 1. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
p-METHOXYCINNAMALDEHYDE material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, including the rhizomes of Etlingera pavieana and in cinnamon, is a compound of growing interest in the scientific community.[1] Its characteristic spicy, floral odor has led to its use as a flavoring and fragrance agent.[2] Beyond its sensory properties, emerging research has highlighted a spectrum of biological activities, positioning p-MCA as a molecule with potential therapeutic applications. This technical guide provides an in-depth overview of the material safety data for p-MCA, alongside a detailed exploration of its biological effects and the experimental methodologies used to elucidate them.
Material Safety Data Sheet (MSDS) Overview
A thorough understanding of the safety and handling of this compound is paramount for laboratory professionals. The following sections summarize the key data from its Material Safety Data Sheet.
Physical and Chemical Properties
This compound is a solid at room temperature, appearing as white to yellowish crystals.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | White to yellowish crystals | |
| Odor | Spicy, floral | |
| Melting Point | 58 - 60 °C | |
| Boiling Point | 160 °C @ 3.00 mm Hg | |
| Solubility | Insoluble in water; soluble in ethanol and oils | |
| Flash Point | 110 °C (230 °F) |
Health Hazard Information
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Signal Word: Warning
Precautionary Statements emphasize the need for protective measures during handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs: Get medical advice/attention. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | |
| Ingestion | Clean mouth with water. Get medical attention. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Handling: Wear personal protective equipment (PPE) as specified in the precautionary statements. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid dust formation.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. It is also noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.
Toxicological and Ecological Information
Detailed toxicological studies are ongoing; however, the available data indicates that this compound is a skin, eye, and respiratory irritant. No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.
Ecological information is also limited. Due to its low water solubility, it is not likely to be mobile in the environment. However, its volatility suggests it may be mobile in the atmosphere. It is advised not to allow the material to contaminate ground water systems or enter surface water.
Biological Activities and Experimental Protocols
This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied. This section details the key biological effects and the experimental protocols used to investigate them.
Anti-inflammatory Activity
p-MCA has shown significant anti-inflammatory effects both in vitro and in vivo.
Experimental Objective: To investigate the molecular mechanism of p-MCA's anti-inflammatory action in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. Cells are pre-treated with various concentrations of p-MCA for a specified time before being stimulated with LPS (a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.
-
Prostaglandin E2 (PGE2) Production: The level of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Western Blot Analysis of Pro-inflammatory Enzymes: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2 respectively, are determined by Western blotting.
-
Analysis of Signaling Pathways: The effect of p-MCA on the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, is assessed by measuring the phosphorylation of key proteins (e.g., IκB, p65, JNK) via Western blot.
Key Findings: Studies have shown that p-MCA significantly inhibits the production of NO and PGE2 in LPS-stimulated macrophages in a concentration-dependent manner. This inhibition is associated with a decrease in the expression of iNOS and COX-2 proteins. Mechanistically, p-MCA has been found to block the activation of the NF-κB and JNK signaling pathways.
Experimental workflow for in vitro anti-inflammatory studies.
Anti-inflammatory signaling pathway of p-MCA.
Experimental Objective: To evaluate the anti-inflammatory effect of p-MCA in a rat model of acute inflammation.
Methodology: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats are typically used.
-
Treatment: Animals are administered p-MCA, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.
-
Induction of Inflammation: After a set time following treatment (e.g., 30 minutes), a solution of carrageenan (a seaweed extract that induces a localized inflammatory response) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The difference in paw volume before and after the injection indicates the extent of edema.
Key Findings: p-MCA has been shown to significantly reduce carrageenan-induced paw edema in rats, demonstrating its in vivo anti-inflammatory efficacy.
Experimental workflow for in vivo anti-inflammatory studies.
Antiviral Activity
This compound has been reported to exhibit antiviral activity, particularly against the Respiratory Syncytial Virus (RSV).
Experimental Objective: To determine the inhibitory effect of p-MCA on RSV replication in cell culture.
Methodology: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Culture: A susceptible cell line, such as HEp-2 cells, is seeded in 96-well plates.
-
Treatment and Infection: The cells are treated with various concentrations of p-MCA. Subsequently, the cells are infected with a known titer of RSV.
-
Incubation: The plates are incubated for a period that allows for the development of viral cytopathic effects (e.g., cell rounding, detachment) in the untreated, infected control wells.
-
Assessment of CPE: The extent of CPE in each well is observed and scored.
-
Cell Viability Assay: Cell viability is quantified using a colorimetric assay, such as the MTT or XTT assay, to determine the concentration of p-MCA that inhibits the virus-induced cell death.
Key Findings: this compound has been shown to effectively inhibit the cytopathic effect of RSV with a reported IC₅₀ of 0.055 μg/mL.
Nematicidal Activity
p-MCA has demonstrated potent activity against certain nematodes, such as the pine wood nematode (Bursaphelenchus xylophilus).
Experimental Objective: To evaluate the nematicidal activity of p-MCA.
Methodology: Direct Contact Bioassay
-
Nematode Culture: A population of the target nematode is cultured and maintained under standard laboratory conditions.
-
Treatment: A specified number of nematodes are exposed to different concentrations of p-MCA in a suitable solvent.
-
Incubation: The nematodes are incubated with the test compound for a defined period (e.g., 24 or 48 hours).
-
Mortality Assessment: The number of dead nematodes is counted under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: The mortality data is used to calculate the lethal concentration 50 (LC₅₀), which is the concentration of the compound that kills 50% of the nematode population.
Key Findings: this compound has shown significant nematicidal activity, with reported LC₅₀ values varying depending on the target nematode species.
Antioxidant Activity
The antioxidant potential of p-MCA can be assessed using various in vitro assays.
Experimental Objective: To determine the free radical scavenging activity of p-MCA.
Methodology: DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Different concentrations of p-MCA are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Antimicrobial Activity
This compound has also been investigated for its ability to inhibit the growth of various microorganisms.
Experimental Objective: To determine the minimum inhibitory concentration (MIC) of p-MCA against specific bacteria or fungi.
Methodology: Broth Microdilution Method
-
Microorganism Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: Serial dilutions of p-MCA are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of p-MCA that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a versatile molecule with a well-defined safety profile and a growing body of evidence supporting its biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and JNK signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. Additionally, its antiviral, nematicidal, antioxidant, and antimicrobial properties warrant further exploration for potential applications in drug development and other scientific fields. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering essential safety information and detailed insights into its biological functions and the methodologies used to study them. As research continues, the full therapeutic potential of this intriguing natural compound will undoubtedly be further unveiled.
References
An In-depth Technical Guide to 4-Methoxycinnamaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamaldehyde, a naturally occurring phenylpropanoid, has garnered significant interest in the scientific community for its diverse biological activities, including antiviral and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of 4-methoxycinnamaldehyde. While the precise historical details of its initial isolation remain to be fully elucidated, this document synthesizes available information on its natural origins, historical context through its parent compound, and modern synthetic and analytical methodologies. Detailed experimental protocols, quantitative data on its biological efficacy, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development.
Introduction and Historical Context
4-Methoxycinnamaldehyde, systematically named (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde with the chemical formula C₁₀H₁₀O₂.[1] It is a derivative of cinnamaldehyde, a well-known natural product responsible for the characteristic aroma of cinnamon.
The history of 4-methoxycinnamaldehyde is intrinsically linked to the long-standing use of its natural sources in traditional medicine. For centuries, plants such as Cinnamomum cassia (Chinese cinnamon) and Agastache rugosa (Korean mint) have been utilized for their therapeutic properties.[2][3] While cinnamaldehyde itself was first isolated in 1834 by Dumas and Péligot and synthesized in 1854 by Chiozza, the specific discovery of its 4-methoxy derivative is not as clearly documented in readily available historical records.
Early phytochemical investigations of essential oils from the Lauraceae family, to which Cinnamomum belongs, and the Lamiaceae family, which includes Agastache, were primarily focused on the major constituents. It is likely that 4-methoxycinnamaldehyde was first identified during the comprehensive chemical analyses of these plants in the 20th century with the advent of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Natural Occurrence and Quantitative Analysis
4-Methoxycinnamaldehyde is a significant constituent of the essential oils of several aromatic plants.
Table 1: Natural Sources and Quantitative Data of 4-Methoxycinnamaldehyde
| Plant Source | Family | Plant Part | Method of Analysis | Concentration of 4-Methoxycinnamaldehyde |
| Cinnamomum cassia | Lauraceae | Bark | GC-MS | 7.40% in essential oil[4] |
| Agastache rugosa | Lamiaceae | Shoot | Not specified | Present[2] |
| Etlingera pavieana | Zingiberaceae | Rhizome | HPLC | Quantified |
Experimental Protocol: Quantitative Analysis by GC-MS
The quantification of 4-methoxycinnamaldehyde in the essential oil of Cinnamomum cassia can be performed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: The essential oil is extracted from the dried bark of Cinnamomum cassia via steam distillation. The collected oil is then diluted in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 5890 or equivalent.
-
Column: DB-1 capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 ml/min).
-
Injector: Splitless mode.
-
Temperature Program: Initial temperature of 50°C held for 3 minutes, ramped up to 220°C at a rate of 5°C/min, then ramped up to 280°C at 15°C/min and held for 10 minutes.
-
Mass Spectrometer: Coupled to the GC, operating in electron ionization (EI) mode.
-
-
Quantification: The percentage of 4-methoxycinnamaldehyde is typically determined by the peak area relative to the total peak area of all identified components in the chromatogram.
Synthesis of 4-Methoxycinnamaldehyde
The most common and historically significant method for synthesizing cinnamaldehyde and its derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone. In the case of 4-methoxycinnamaldehyde, 4-methoxybenzaldehyde is reacted with acetaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactants: 4-methoxybenzaldehyde and acetaldehyde.
-
Catalyst: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: An aqueous or alcoholic solution.
-
Procedure:
-
Dissolve 4-methoxybenzaldehyde in a suitable solvent in a reaction vessel.
-
Add an aqueous solution of the base catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24-48 hours).
-
After the reaction is complete, neutralize the mixture with an acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-methoxycinnamaldehyde.
-
Caption: Claisen-Schmidt condensation for the synthesis of 4-methoxycinnamaldehyde.
Biological Activities and Mechanisms of Action
4-Methoxycinnamaldehyde has demonstrated a range of biological activities, with its antiviral and anti-inflammatory effects being the most extensively studied.
Antiviral Activity
4-Methoxycinnamaldehyde has shown significant efficacy against the Human Respiratory Syncytial Virus (RSV), a common cause of lower respiratory tract infections.
Table 2: Antiviral Activity of 4-Methoxycinnamaldehyde against RSV
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cytopathic Effect Inhibition) | Human larynx carcinoma | 0.055 µg/mL | |
| Selectivity Index (SI) | Human larynx carcinoma | 898.2 | |
| IC₅₀ (Viral Attachment Inhibition) | Human larynx carcinoma | 0.06 µg/mL | |
| IC₅₀ (Viral Internalization Inhibition) | Human larynx carcinoma | 0.01 µg/mL |
-
Cell Line and Virus: Human larynx carcinoma cells (e.g., HEp-2) are cultured in appropriate media. A laboratory-adapted strain of RSV is used for infection.
-
Cytotoxicity Assay: To determine the non-toxic concentration of 4-methoxycinnamaldehyde, a cytotoxicity assay (e.g., XTT assay) is performed on uninfected cells.
-
Antiviral Assay:
-
Seed the cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Infect the cells with RSV at a specific multiplicity of infection (MOI).
-
Simultaneously, treat the infected cells with various concentrations of 4-methoxycinnamaldehyde.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-5 days.
-
Assess cell viability using the XTT assay, which measures the metabolic activity of living cells.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits the virus-induced CPE by 50% compared to untreated, infected controls.
-
Caption: Experimental workflow for determining the anti-RSV activity of 4-methoxycinnamaldehyde.
Anti-inflammatory Activity
4-Methoxycinnamaldehyde and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. 4-methoxycinnamaldehyde has been suggested to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
Caption: Proposed mechanism of anti-inflammatory action of 4-methoxycinnamaldehyde via inhibition of the NF-κB pathway.
Conclusion
4-Methoxycinnamaldehyde is a natural product with a rich history rooted in traditional medicine and significant potential for modern therapeutic applications. While the precise details of its initial discovery require further historical investigation, its presence in well-known medicinal plants and its demonstrated antiviral and anti-inflammatory activities make it a compelling subject for ongoing research. This technical guide provides a foundational understanding of its chemistry, synthesis, and biological properties, offering a valuable resource for scientists and researchers aiming to explore its full therapeutic potential. The detailed protocols and visualized pathways serve as a practical starting point for further investigation and development of 4-methoxycinnamaldehyde-based therapeutics.
References
An In-depth Technical Guide to p-Methoxycinnamaldehyde Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
p-Methoxycinnamaldehyde, a naturally occurring compound found in various plants, and its synthetic derivatives and analogs have emerged as a promising class of molecules with a broad spectrum of biological activities. These compounds have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Activities and Quantitative Data
The therapeutic potential of this compound derivatives is attributed to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the potency of different analogs.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| trans-Cinnamaldehyde | Jurkat | 0.057 | [1] |
| trans-Cinnamaldehyde | U937 | 0.076 | [1] |
| 2'-Hydroxycinnamaldehyde | RAW 264.7 (NF-κB transcriptional activity) | 22 | [2] |
| 2-Methoxycinnamaldehyde | RAW 264.7 (NF-κB transcriptional activity) | 31 | [3] |
| trans-Cinnamaldehyde | RAW 264.7 (NF-κB transcriptional activity) | 43 | [3] |
| Chalcone Derivative 3e | Caco-2 | 32.19 ± 3.92 | |
| p-Methoxycinnamoyl hydrazide 4d | T47D | 200 | |
| CAD-14 | A375 | 0.58 | |
| CAD-14 | A875 | 0.65 | |
| CAD-14 | SK-MEL-1 | 0.82 |
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is well-documented against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is the primary parameter for quantifying this activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | S. aureus | >1000 | |
| p-Bromocinnamaldehyde | S. aureus | ~125 | |
| Cinnamaldehyde | E. coli (042 and HB101) | 780 | |
| Cinnamaldehyde | E. coli (MG1655) | 390 | |
| 4-Nitrocinnamaldehyde | E. coli (UPEC) | 100 | |
| 4-Nitrocinnamaldehyde | S. aureus | 100 | |
| Cinnamaldehyde Derivative 4 | A. baumannii | 32 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and for the biological assays cited in this guide.
Synthesis Protocols
General Procedure for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation:
This method is commonly used for the synthesis of chalcone derivatives from substituted acetophenones and benzaldehydes.
-
Dissolution: Dissolve the appropriately substituted acetophenone (1 equivalent) and p-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution. The reaction can also be catalyzed by acid (e.g., HCl, H2SO4).
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Synthesis of p-Methoxycinnamoyl Hydrazides:
-
Starting Material: Begin with ethyl p-methoxycinnamate (EPMC), which can be isolated from natural sources like Kaempferia galanga Linn.
-
Hydrazinolysis: React EPMC with hydrazine hydrate in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction is typically carried out under reflux for several hours.
-
Isolation: After cooling, the product, p-methoxycinnamoyl hydrazide, precipitates out of the solution and can be collected by filtration.
-
Derivative Synthesis: Further derivatization can be achieved by reacting the synthesized hydrazide with various aldehydes or ketones to form the corresponding hydrazones.
Biological Assay Protocols
MTT Assay for Anticancer Activity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Several this compound derivatives have been shown to inhibit NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like iNOS and COX-2.
Induction of Apoptosis in Cancer Cells
Many cinnamaldehyde derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anticancer activity.
Caption: General workflow for apoptosis induction by this compound analogs.
The induction of apoptosis can occur through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in cell death.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The quantitative data presented in this guide highlight the structure-activity relationships that govern their biological effects, providing a foundation for the rational design of new and more potent analogs. The detailed experimental protocols offer a practical resource for researchers seeking to synthesize and evaluate these compounds. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, provides critical insights for their future development as therapeutic agents for a range of diseases. Further research is warranted to fully explore the clinical potential of this promising class of molecules.
References
A Comprehensive Technical Guide to the Thermochemical Properties of trans-p-Methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the thermochemical properties of trans-p-Methoxycinnamaldehyde (p-MCA), a compound of interest in the pharmaceutical and flavor industries. A thorough understanding of its thermodynamic characteristics is crucial for process design, safety assessment, and formulation development. This document summarizes key quantitative data, details relevant experimental methodologies, and explores potential biological signaling pathways.
Core Thermochemical Data
The thermochemical properties of trans-p-Methoxycinnamaldehyde have been determined through both experimental measurements and computational estimations. The following tables present a consolidated view of the available data, clearly distinguishing between experimental and calculated values.
Table 1: Physical and Thermochemical Properties of trans-p-Methoxycinnamaldehyde
| Property | Value | Unit | Method | Source |
| Molecular Formula | C₁₀H₁₀O₂ | - | - | [1][2] |
| Molecular Weight | 162.19 | g/mol | - | [1][2] |
| Melting Point | 55 - 60 | °C | Experimental | [3] |
| Boiling Point | 145 @ 7 mmHg | °C | Experimental | |
| Vapor Pressure | 0.001 | mmHg | Estimated | |
| Enthalpy of Fusion (ΔfusH) | 4.54 | kcal/mol | Experimental |
Table 2: Computationally Derived Thermochemical Properties (Joback Method)
| Property | Value | Unit | Source |
| Enthalpy of Formation (hf) | -125.25 | kJ/mol | |
| Enthalpy of Fusion (hfus) | 18.99 | kJ/mol | |
| Enthalpy of Vaporization (hvap) | 49.88 | kJ/mol | |
| Ideal Gas Heat Capacity (cpg) at 298.15 K | ~230 | J/mol·K |
Experimental Protocols for Thermochemical Analysis
Accurate determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to the properties of trans-p-Methoxycinnamaldehyde.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound like trans-p-Methoxycinnamaldehyde is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity trans-p-Methoxycinnamaldehyde is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 30 atm).
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the unburned fuse wire. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Vapor Pressure via Knudsen Effusion
The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility, such as trans-p-Methoxycinnamaldehyde.
Methodology:
-
Sample Placement: A small, accurately weighed amount of the solid sample is placed in a thermostated effusion cell. This cell is a small container with a very small orifice of known area.
-
High Vacuum Environment: The effusion cell is placed in a high-vacuum chamber to ensure that the mean free path of the effusing molecules is much larger than the dimensions of the orifice.
-
Isothermal Conditions: The cell is maintained at a constant, precisely known temperature. At this temperature, the sample establishes an equilibrium vapor pressure within the cell.
-
Effusion and Mass Loss Measurement: Molecules from the vapor phase escape through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated using the Hertz-Knudsen equation:
P = ( dm/dt ) * (2πRT/M)^(1/2) / A
where:
-
dm/dt is the rate of mass loss
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the substance
-
A is the area of the orifice
Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure and to derive the enthalpy of sublimation from the Clausius-Clapeyron equation.
-
Potential Biological Signaling Pathways
While the specific biological signaling pathways modulated by trans-p-Methoxycinnamaldehyde are not extensively documented, its structural similarity to trans-cinnamaldehyde and other derivatives suggests potential interactions with key cellular signaling cascades involved in inflammation and cellular stress responses. The following diagrams illustrate these potential pathways.
References
The Crystalline Structure of 4-Methoxycinnamaldehyde: A Technical Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the crystalline structure of 4-methoxycinnamaldehyde. Despite its relevance in various chemical and pharmaceutical contexts, a definitive single-crystal X-ray diffraction study for 4-methoxycinnamaldehyde is not publicly available in prominent crystallographic databases as of the date of this publication. This document outlines the known physicochemical properties of the compound and provides a detailed methodological framework for determining the crystal structure of small organic molecules. To illustrate the expected data and experimental procedures, the crystallographic data for the closely related compound, 3-hydroxy-4-methoxybenzaldehyde, is presented as a case study. Furthermore, this guide includes a generalized workflow for single-crystal X-ray diffraction analysis.
Introduction to 4-Methoxycinnamaldehyde
4-Methoxycinnamaldehyde is an organic compound with the chemical formula C₁₀H₁₀O₂.[1][2][3][4][5] It is a derivative of cinnamaldehyde and is of interest for its potential biological activities. Understanding its solid-state structure is crucial for applications in drug design, materials science, and formulation development, as the crystalline arrangement of molecules dictates properties such as solubility, stability, and bioavailability.
While extensive information on its other physical and spectral properties is available, a comprehensive analysis of its three-dimensional crystalline lattice via single-crystal X-ray diffraction has not been reported in the public domain. A search of the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD) did not yield a crystallographic information file (CIF) for 4-methoxycinnamaldehyde. PubChem lists a COD record (2011194) associated with this compound, but the detailed crystal structure data is not present.
Physicochemical Properties
The known properties of 4-methoxycinnamaldehyde are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₂ |
| Molar Mass | 162.19 g/mol |
| Appearance | Light orange to yellow to green powder or crystals |
| Melting Point | 58 - 59 °C |
| Boiling Point | 160 °C @ 3.00 mm Hg |
| CAS Number | 1963-36-6, 24680-50-0 (trans-isomer) |
| Solubility | Insoluble in water; soluble in fats and ethanol |
Case Study: Crystalline Structure of 3-Hydroxy-4-methoxybenzaldehyde
To provide researchers with a tangible example of the type of data expected from a single-crystal X-ray diffraction study, the crystallographic parameters for 3-hydroxy-4-methoxybenzaldehyde, a structurally related compound, are presented. This compound has been successfully crystallized and its structure determined.
The single crystal X-ray diffraction analysis of 3-hydroxy-4-methoxybenzaldehyde reveals that it crystallizes in a monoclinic system with a centrosymmetric space group P2₁/c.
| Crystallographic Parameter | Value for 3-Hydroxy-4-methoxybenzaldehyde |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.37 Å |
| b | 13.34 Å |
| c | 8.51 Å |
| α | 90° |
| β | 97.44° |
| γ | 90° |
Experimental Protocols for Crystal Structure Determination
The following sections describe the generalized experimental procedures required for determining the crystal structure of a small organic molecule like 4-methoxycinnamaldehyde.
Crystallization
The primary prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals. For organic compounds, this is typically achieved through slow crystallization from a solution.
Methodology:
-
Solvent Selection: A suitable solvent or solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The solution is loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, resulting in crystallization. To promote the growth of larger crystals, the cooling process can be controlled by placing the container in an insulated vessel.
-
Vapor Diffusion: The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface of the two liquids can lead to the growth of high-quality crystals.
X-ray Data Collection
Once suitable single crystals are obtained, X-ray diffraction data is collected using a diffractometer.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the beam, and the diffraction pattern is recorded at various orientations using a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Methodology:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Space Group Determination: The symmetry of the diffraction pattern and systematic absences are analyzed to identify the space group of the crystal.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. Common methods for small molecules include direct methods and Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This is typically done using a least-squares minimization process, where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the observed and calculated structure factors.
Workflow for Crystal Structure Determination
The logical flow from obtaining a compound to elucidating its crystal structure is depicted in the following diagram.
Conclusion
While the definitive crystalline structure of 4-methoxycinnamaldehyde remains to be elucidated and published, this guide provides the necessary theoretical and practical framework for researchers to pursue this endeavor. The provided experimental protocols and the illustrative example of 3-hydroxy-4-methoxybenzaldehyde offer a comprehensive starting point for the crystallization and structural analysis of this and other related small organic molecules. A successful determination of the crystal structure of 4-methoxycinnamaldehyde would be a valuable contribution to the fields of medicinal chemistry and materials science.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. excillum.com [excillum.com]
- 5. atbweb.stanford.edu [atbweb.stanford.edu]
Methodological & Application
Application Note: Synthesis of p-Methoxycinnamaldehyde via Claisen-Schmidt Condensation
Abstract
This application note provides a detailed protocol for the synthesis of p-methoxycinnamaldehyde from p-anisaldehyde and acetaldehyde. The described method utilizes the Claisen-Schmidt condensation, a reliable base-catalyzed reaction for forming carbon-carbon bonds. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a straightforward procedure with high product yields. The document includes a summary of reaction parameters, a step-by-step experimental protocol, and graphical representations of the reaction and workflow.
Introduction
This compound, also known as 4-methoxycinnamaldehyde, is a valuable organic compound used as an intermediate in the synthesis of various pharmaceuticals, fragrances, and sun-screening agents. Its structure, featuring an α,β-unsaturated aldehyde conjugated with a methoxy-substituted aromatic ring, makes it a versatile building block.
The synthesis described herein is a Claisen-Schmidt condensation, a variant of the aldol condensation.[1] This reaction occurs between an aldehyde or ketone with an α-hydrogen (acetaldehyde) and an aromatic carbonyl compound lacking an α-hydrogen (p-anisaldehyde).[1] The reaction is typically base-catalyzed and proceeds through the formation of an enolate followed by nucleophilic attack on the aromatic aldehyde and subsequent dehydration to yield the conjugated system. This method is efficient, generally high-yielding, and utilizes readily available starting materials.
Reaction Scheme
The overall reaction involves the condensation of p-anisaldehyde with acetaldehyde in the presence of a base to yield this compound.
Caption: Chemical scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol, adapted from a high-yield reported procedure.
| Parameter | Value | Source |
| Reactants | ||
| p-Anisaldehyde | 1.361 g (10 mmol) | |
| Acetaldehyde | 3.0 mL | |
| Reagents & Solvents | ||
| Potassium Carbonate (K₂CO₃) | 1.200 g | |
| Pyridine | 5.0 mL | |
| Acetonitrile | 10.0 mL | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 2.5 hours | |
| Product Information | ||
| Theoretical Yield | ~1.62 g | - |
| Reported Actual Yield | 88.1% - 90.3% | |
| Appearance | White to yellowish crystals | |
| Melting Point | 58-59 °C |
Detailed Experimental Protocol
This protocol is based on the successful synthesis of this compound with specific reactant quantities and conditions.
4.1 Materials and Equipment
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetaldehyde
-
Potassium Carbonate (anhydrous)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Melting point apparatus
4.2 Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add p-anisaldehyde (1.361 g).
-
Solvent Addition: Add pyridine (5.0 mL) and acetonitrile (10.0 mL) to the flask.
-
Stirring: Place a magnetic stir bar in the flask and begin stirring the mixture at room temperature until the aldehyde is fully dissolved.
-
Acetaldehyde Addition: While stirring, add acetaldehyde (3.0 mL) to the reaction mixture.
-
Initial Reaction: Continue stirring the mixture at room temperature for 30 minutes.
-
Base Addition: Add potassium carbonate (1.200 g) to the flask.
-
Condensation Reaction: Continue to stir the reaction mixture at room temperature for an additional 2 hours.
-
Work-up and Isolation: After the reaction is complete, the product can be isolated. Standard work-up for Claisen-Schmidt condensations involves pouring the reaction mixture into cold water to precipitate the product, followed by collection via vacuum filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield white to yellowish crystals.
-
Characterization: Dry the purified product and determine its mass to calculate the final yield. Characterize the product by measuring its melting point (expected: 58-59 °C) and, if desired, by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 4-Methoxycinnamaldehyde via Aldol Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction The Aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.[1][3] This methodology is widely employed in the synthesis of various pharmaceuticals and natural products.[4] This document provides a detailed protocol for the synthesis of 4-methoxycinnamaldehyde via a base-catalyzed crossed-aldol condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and acetaldehyde. In this specific reaction, a strong base is used to generate a resonance-stabilized enolate from acetaldehyde, which then acts as a nucleophile. This enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde, which cannot enolize itself, thus minimizing self-condensation products and favoring the desired crossed-product.
Reaction Principle The synthesis proceeds via a base-catalyzed aldol condensation mechanism. A hydroxide ion abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated product, 4-methoxycinnamaldehyde.
Experimental Protocols
Materials and Equipment:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Pasteur pipettes
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Filter paper
-
Spatula
-
Recrystallization apparatus
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care.
-
Acetaldehyde is volatile and flammable. All procedures should be performed in a well-ventilated fume hood.
Protocol for Synthesis of 4-Methoxycinnamaldehyde:
-
Preparation of Reactant Solution: In a 125 mL Erlenmeyer flask, dissolve an equimolar amount of 4-methoxybenzaldehyde in 10-15 mL of 95% ethanol. Begin stirring the solution with a magnetic stir bar.
-
Preparation of Acetaldehyde Solution: In a separate, chilled container, dissolve an equimolar amount of acetaldehyde in a small volume of cold 95% ethanol.
-
Catalyst Addition: While stirring the 4-methoxybenzaldehyde solution at room temperature, slowly add 7.5 mL of a 2 M sodium hydroxide solution using a Pasteur pipette.
-
Reaction Initiation: Slowly add the acetaldehyde solution dropwise to the stirred mixture of 4-methoxybenzaldehyde and sodium hydroxide. A color change to yellow or orange and the formation of a precipitate may be observed.
-
Reaction Progression: Continue to stir the mixture vigorously at room temperature for approximately 15-30 minutes.
-
Product Precipitation and Isolation: Cool the reaction flask in an ice bath to ensure complete precipitation of the product. If a precipitate does not form readily, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Add approximately 25-40 mL of ice-cold water to the mixture.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with several portions of cold distilled water to remove any residual sodium hydroxide and other water-soluble impurities.
-
Purification by Recrystallization: Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain the purified 4-methoxycinnamaldehyde.
-
Drying: Allow the purified crystals to air dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the final mass, calculate the percent yield, and characterize the product using techniques such as melting point determination and spectroscopy (IR, NMR).
Data Presentation
Table 1: Properties of Key Reactants and Product
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) |
| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 |
| Acetaldehyde | Ethanal | C₂H₄O | 44.05 |
| 4-Methoxycinnamaldehyde | (2E)-3-(4-Methoxyphenyl)prop-2-enal | C₁₀H₁₀O₂ | 162.19 |
Table 2: Example Experimental Parameters and Results
| Parameter | Value / Description | Reference |
| Limiting Reagent | 4-Methoxybenzaldehyde | |
| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | |
| Solvent | 95% Ethanol | |
| Reaction Time | 15-30 minutes | |
| Reaction Temperature | Room Temperature, followed by ice bath | |
| Purification Method | Recrystallization from Ethanol | |
| Product Appearance | Yellow crystalline solid | |
| Theoretical Yield | Dependent on starting material quantities | |
| Actual Yield | Dependent on experimental outcome (e.g., a reported yield for an analogous reaction was 26.9%) |
Workflow and Process Visualization
Caption: Experimental workflow for the synthesis of 4-methoxycinnamaldehyde.
References
Purifying p-Methoxycinnamaldehyde: A Detailed Guide to Recrystallization
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of p-methoxycinnamaldehyde via recrystallization. This protocol outlines a detailed methodology, presents key data in a structured format, and includes a visual workflow to ensure clarity and reproducibility of the purification process.
This compound, a naturally occurring aromatic aldehyde found in plants like Korean mint, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1] Achieving high purity of this compound is essential for its application in research and development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] This process relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective recrystallization protocol. The following table summarizes key data for this compound.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to yellowish crystals or orange-yellow crystalline powder/chunks | |
| Melting Point | 55-60 °C (lit.) | |
| Boiling Point | 145 °C at 7 mmHg (lit.) | |
| Solubility | Insoluble in water; moderately soluble in ethanol; soluble in fats, alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Experimental Protocol: Recrystallization of this compound
This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent. Ethanol is chosen due to the compound's moderate solubility in it, which is a key characteristic of a good recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for removing colored impurities)
-
Deionized water
-
Filter paper (qualitative and quantitative)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Glass funnel (short-stemmed)
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place a sample of crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the this compound completely dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a clean Erlenmeyer flask and a short-stemmed glass funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to be dried on the filter by drawing air through them for several minutes.
-
-
Drying:
-
Carefully remove the filter paper with the purified crystals from the Büchner funnel and place it on a watch glass.
-
Dry the crystals in a drying oven at a temperature below the melting point of this compound (e.g., 40-45 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.
-
Further analysis can be performed using techniques such as HPLC or GC to quantify the purity.
-
Safety Precautions
This compound may cause skin and eye irritation. It is also important to handle organic solvents in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Handling: Avoid inhalation of dust and vapors. Ensure adequate ventilation.
-
Fire Safety: Ethanol is flammable. Keep it away from open flames and hot surfaces.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Visualizing the Workflow
To further clarify the purification process, the following diagram illustrates the experimental workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
High-performance liquid chromatography (HPLC) method for 4-methoxycinnamaldehyde
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methoxycinnamaldehyde.
Introduction
4-Methoxycinnamaldehyde, also known as p-methoxycinnamaldehyde, is a naturally occurring phenylpropanoid found in various plants, including the rhizomes of Etlingera pavieana.[1] It is recognized for its aromatic properties and potential biological activities. Accurate and reliable quantification of this compound is essential for quality control in herbal medicine, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of 4-methoxycinnamaldehyde.
This document provides a detailed protocol for the quantitative analysis of trans-4-methoxycinnamaldehyde using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode-Array Detection (DAD).
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of methanol and water).[1] 4-Methoxycinnamaldehyde, being a relatively nonpolar compound, is retained by the stationary phase. It is then eluted by the organic mobile phase, and its concentration is determined by measuring its absorbance at a specific wavelength using a DAD or UV detector. The retention time and peak area are used for identification and quantification, respectively.
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Data acquisition and processing software
-
-
Chemicals and Reagents:
-
4-Methoxycinnamaldehyde reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Syringe filters (0.45 µm)
-
-
Chromatographic Column:
-
A C18 column is recommended. The validation data presented here was obtained using a Phenomenex Luna C18 (4.6 × 250 mm, 5 µm) column.[1]
-
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| HPLC Column | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Methanol : Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 320 nm |
| Total Run Time | Approximately 30 minutes |
| Expected Retention Time | ~4.5 minutes |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of 4-methoxycinnamaldehyde reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This solution can be stored at -20°C for extended stability.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linear range (e.g., 1.00 – 20.00 µg/mL).
-
For example, to prepare a 10 µg/mL solution, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
-
Filtration:
-
Before injection, filter all working standard solutions through a 0.45 µm syringe filter into HPLC vials.
-
Protocol 2: Sample Preparation (General Guideline for Solid Extracts)
-
Weighing and Dissolving:
-
Accurately weigh a specific amount (e.g., 5 mg) of the dried sample extract.
-
Transfer the sample to a suitable volumetric flask (e.g., 5 mL or 10 mL).
-
Add methanol, vortex, and sonicate for 10-15 minutes to ensure complete dissolution of the analyte.
-
Dilute to the final volume with methanol and mix thoroughly.
-
-
Filtration:
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter, which can protect the HPLC column from damage. Transfer the filtrate into an HPLC vial for analysis.
-
Protocol 3: HPLC Analysis and Quantification
-
System Equilibration:
-
Set up the HPLC system according to the parameters in the Chromatographic Conditions table.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column by running the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve Construction:
-
Inject the prepared working standard solutions in ascending order of concentration (10 µL each).
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the linear regression equation (y = mx + c) and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject the prepared sample solution (10 µL).
-
Record the chromatogram and identify the peak corresponding to 4-methoxycinnamaldehyde by comparing its retention time with that of the standard.
-
-
Quantification:
-
Determine the peak area of 4-methoxycinnamaldehyde in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.
-
Calculate the final content of 4-methoxycinnamaldehyde in the original sample, accounting for the initial sample weight and dilution factors.
-
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity Range | 1.00–20.00 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 4.16 ng/mL |
| Limit of Quantitation (LOQ) | 12.48 ng/mL |
| Precision (%RSD) | Repeatability: 1.03%–5.80% Intermediate Precision: 3.14%–6.84% |
| Accuracy (% Recovery) | 91.94%–100.44% |
Diagrams
Caption: HPLC experimental workflow from preparation to final report.
Caption: Key parameters for a validated analytical method.
Conclusion
The described RP-HPLC method is simple, accurate, sensitive, and reproducible for the quantitative determination of 4-methoxycinnamaldehyde. The isocratic mobile phase and relatively short run time make it suitable for routine quality control analysis of raw materials and finished products in the pharmaceutical and herbal industries. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts in implementing this method.
References
Application Notes and Protocols: 4-Methoxycinnamaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-methoxycinnamaldehyde as a versatile starting material in organic synthesis. It is particularly valuable for the synthesis of chalcones and their subsequent conversion to heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
4-Methoxycinnamaldehyde is an α,β-unsaturated aromatic aldehyde that serves as a key building block for a variety of organic molecules. Its chemical structure, featuring a methoxy-substituted phenyl ring conjugated to a propenal moiety, provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. This makes it an ideal starting material for the synthesis of bioactive compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.
Key Synthetic Applications
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a robust and widely used reaction for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. The reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 4-methoxycinnamaldehyde, with a ketone.
General Reaction Scheme:
Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) and 4-methoxycinnamaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (40% w/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
Quantitative Data for Chalcone Synthesis
| Ketone | Product | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| Acetophenone | (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85-95 | 8.02 (d, 2H), 7.80 (d, 1H), 7.58-7.48 (m, 5H), 7.42 (d, 1H), 6.95 (d, 2H), 3.87 (s, 3H) | 190.5, 161.5, 144.8, 138.3, 132.8, 130.3, 128.9, 128.6, 127.5, 121.7, 114.4, 55.4 |
| 4-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~80 | 7.98 (d, 2H), 7.75 (d, 1H), 7.59 (d, 2H), 7.40 (d, 1H), 6.93 (d, 2H), 6.90 (d, 2H), 3.86 (s, 3H) | 189.2, 161.8, 160.9, 144.5, 131.2, 130.8, 127.3, 121.0, 115.8, 114.3, 55.4 |
Synthesis of Pyrazoline Heterocycles
Chalcones derived from 4-methoxycinnamaldehyde are excellent precursors for the synthesis of five-membered heterocyclic compounds like pyrazolines. Pyrazolines are known to exhibit a wide range of pharmacological activities.
General Reaction Scheme:
Caption: Synthesis of pyrazolines from chalcones.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
-
Reaction Mixture: To a solution of (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq) in glacial acetic acid, add hydrazine hydrate (2.0 eq).
-
Reaction Condition: Reflux the mixture for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.[1][2]
Quantitative Data for Pyrazoline Synthesis
| Chalcone | Product | Yield (%) |
| (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | ~70-80 |
Wittig Reaction for Diene Synthesis
The Wittig reaction provides a powerful method for alkene synthesis by reacting an aldehyde or ketone with a phosphonium ylide. 4-Methoxycinnamaldehyde can be used to synthesize conjugated dienes, which are valuable intermediates in organic synthesis.
General Reaction Scheme:
Caption: Wittig reaction for conjugated diene synthesis.
Experimental Protocol: Synthesis of (1E,3E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene
-
Ylide Preparation: Prepare the phosphonium ylide by treating benzyltriphenylphosphonium chloride with a strong base like n-butyllithium in anhydrous THF under an inert atmosphere.[3][4]
-
Reaction with Aldehyde: Add a solution of 4-methoxycinnamaldehyde in THF to the ylide solution at 0 °C and then allow the mixture to warm to room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Biological Activities of 4-Methoxycinnamaldehyde Derivatives
Derivatives synthesized from 4-methoxycinnamaldehyde have shown promising biological activities, particularly in the fields of oncology and microbiology.
Anticancer Activity
Chalcones and their heterocyclic derivatives synthesized from 4-methoxycinnamaldehyde have demonstrated cytotoxic effects against various cancer cell lines.[5] One of the proposed mechanisms involves the induction of apoptosis through the modulation of key signaling pathways.
Signaling Pathway for Apoptosis Induction by a Chalcone Derivative
Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-Methoxycinnamaldehyde | C-33A (Cervical Cancer) | 110 | |
| Chalcone Derivative 1 | MCF-7 (Breast Cancer) | < 20 µg/mL | |
| Chalcone Derivative 2 | HT-29 (Colorectal Cancer) | < 20 µg/mL |
Antimicrobial Activity
Chalcones derived from 4-methoxycinnamaldehyde have also been reported to possess significant antimicrobial properties against a range of bacteria.
Quantitative Data for Antimicrobial Activity
| Compound | Bacteria | MIC (µg/mL) |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Escherichia coli | 250 |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 |
Conclusion
4-Methoxycinnamaldehyde is a highly valuable and versatile starting material in organic synthesis. Its utility in the straightforward, high-yielding synthesis of chalcones via the Claisen-Schmidt condensation, and their subsequent transformation into biologically active heterocyclic compounds, underscores its importance in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the vast synthetic potential of this compound.
References
- 1. One moment, please... [ijdra.com]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Antibacterial Activity of p-Methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxycinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest for its potential antimicrobial properties. As a major constituent of cinnamon, cinnamaldehyde and its analogues have demonstrated broad-spectrum activity against various pathogens. These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound, methods for data interpretation, and an overview of its putative mechanism of action.
Quantitative Antimicrobial Susceptibility Data
The antibacterial activity of this compound can be quantified using standard microbiological assays to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition. While extensive quantitative data for this compound is still emerging, the following tables summarize available data and comparative data for the parent compound, trans-cinnamaldehyde.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cinnamaldehyde Derivatives
| Compound | Bacterium | Test Method | MIC | MBC | Reference |
| 2-Methoxycinnamaldehyde | Methicillin-Resistant Staphylococcus epidermidis (MRSE) | Broth Microdilution | 220 µg/mL | 880 µg/mL | [1][2] |
| trans-Cinnamaldehyde | Escherichia coli | Broth Microdilution | 780 - 3120 µg/mL | 1560 µg/mL | [3] |
| trans-Cinnamaldehyde | Staphylococcus aureus | Broth Microdilution | 250 - 500 µg/mL | 1000 µg/mL | [4] |
| trans-Cinnamaldehyde | Pseudomonas aeruginosa | Broth Microdilution | 11.8 mM | - | [5] |
Note: One study indicated that this compound is approximately 17 times less active than trans-cinnamaldehyde against S. aureus.
Table 2: Zone of Inhibition Data for this compound Derivatives
| Compound | Bacterium | Concentration | Zone of Inhibition (mm) | Reference |
| N-(4-methoxycinnamylidene)aniline | Acinetobacter calcoaceticus | 0.1 M | 17 | |
| N-(4-methoxycinnamylidene)aniline | Pediococcus acidilactici | 0.1 M | 18 |
Note: This data is for a Schiff base derivative of this compound.
Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
This method determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol (for solubilizing the compound)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (standardized to 0.5 McFarland)
-
Resazurin solution (optional, for viability indication)
-
Plate reader (optional)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the 96-well plates containing MHB to achieve a desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (standardized to 0.5 McFarland)
-
Sterile swabs
-
Forceps
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
Visualizations
Caption: Experimental workflow for determining the antibacterial activity of this compound.
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of this compound is believed to be similar to that of trans-cinnamaldehyde, primarily targeting the bacterial cell membrane. The aldehyde group is a key functional moiety that contributes to its antimicrobial activity.
Key aspects of the proposed mechanism include:
-
Membrane Disruption: this compound can intercalate into the bacterial cell membrane, leading to a loss of integrity and increased permeability. This disruption can cause the leakage of essential intracellular components such as ions, ATP, DNA, and RNA, ultimately leading to cell death.
-
Inhibition of Cellular Processes: Disruption of the cell membrane potential can inhibit vital cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport.
-
Oxidative Stress: Some studies on related compounds suggest the induction of reactive oxygen species (ROS), which can cause damage to cellular components.
-
Enzyme Inhibition: The aldehyde group can potentially react with and inactivate essential bacterial enzymes and proteins.
Caption: Proposed mechanism of antibacterial action of this compound.
References
- 1. Discovery of coniferaldehyde as an inhibitor of caseinolytic protease to combat Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde disrupts biofilm formation and swarming motility of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Properties of 4-Methoxycinnamaldehyde and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents. Cinnamaldehyde and its derivatives, naturally occurring compounds, have garnered significant attention for their broad-spectrum antimicrobial properties. This document focuses on 4-methoxycinnamaldehyde and related derivatives, providing a summary of their antifungal efficacy, insights into their mechanisms of action, and detailed protocols for their evaluation. These compounds disrupt fungal cell wall and membrane integrity, positioning them as promising candidates for further research and development in the fight against pathogenic fungi.[1]
Quantitative Antifungal Activity
The antifungal efficacy of 4-methoxycinnamaldehyde and its derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[2] A summary of reported values for these compounds against various fungal pathogens is presented below.
Table 1: Summary of MIC and MFC Values for 4-Methoxycinnamaldehyde and Derivatives
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 4-Methoxycinnamaldehyde | Penicillium digitatum | 31.3 | 125 | [3] |
| Cinnamaldehyde (Parent Compound) | Candida albicans | 125 | - | [4] |
| Candida spp. (mean) | 50.05 | 109.26 | [5] | |
| Candida albicans (mean) | 51 | 69.65 | ||
| Non-albicans Candida spp. (mean) | 88 | 76.24 | ||
| 4-Chlorocinnamaldehyde | Candida albicans (Fluconazole-Resistant) | 25 | - | |
| 2-Chlorocinnamaldehyde | Candida albicans (Fluconazole-Resistant) | 25 | - | |
| α-Methylcinnamaldehyde | Candida albicans | ≥ 200 | - | |
| trans-4-Methylcinnamaldehyde | Candida albicans | ≥ 200 | - | |
| 4-Hydroxy-3-methoxycinnamaldehyde | Candida albicans | 100-250 | - |
Note: The activity of derivatives can vary significantly based on the specific chemical modification and the target fungal species.
Mechanism of Action
Cinnamaldehyde and its derivatives exert their antifungal effects through a multi-target mechanism, primarily focused on the disruption of crucial cellular structures and pathways.
-
Cell Membrane and Wall Disruption : The primary mode of action involves compromising the fungal cell wall and plasma membrane. This leads to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. Studies have shown that these compounds can damage the fungal cell membrane and reduce the content of reducing sugars. Synergistic studies using calcofluor white staining confirm that cinnamaldehyde combinations can accelerate the destruction of cell wall integrity.
-
Ergosterol Synthesis Inhibition : Evidence suggests that cinnamaldehyde and its derivatives interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to severe membrane stress and dysfunction. This mechanism is supported by observations that the presence of exogenous ergosterol can increase the MIC of cinnamaldehyde, indicating a direct interaction.
-
Inhibition of Key Enzymes : These compounds have been shown to inhibit essential enzymes, such as plasma membrane H+-ATPase, which is crucial for maintaining cellular pH and nutrient transport.
-
Interference with Signaling Pathways : The antifungal activity is also linked to the disruption of the Cell Wall Integrity (CWI) signaling pathway, a highly conserved MAPK (mitogen-activated protein kinase) cascade that governs cell wall maintenance. By targeting this pathway, the compounds prevent the fungus from repairing cell wall damage, enhancing their fungicidal effect.
References
Application Notes and Protocols for Investigating the In Vitro Antiviral Activity of p-Methoxycinnamaldehyde Against Influenza Virus
Disclaimer: To date, direct experimental evidence on the in vitro antiviral activity of p-methoxycinnamaldehyde against the influenza virus is not available in the peer-reviewed scientific literature. However, its structural analog, trans-cinnamaldehyde, has demonstrated anti-influenza activity. Furthermore, both trans-cinnamaldehyde and another isomer, 2-methoxycinnamaldehyde, have been shown to inhibit key cellular signaling pathways, namely NF-κB and MAPK, which are implicated in influenza virus replication and the host inflammatory response. The following application notes and protocols are therefore based on the activities of these related compounds and are intended to serve as a comprehensive guide for researchers and drug development professionals to investigate the potential of this compound as an anti-influenza agent.
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. Natural compounds represent a promising avenue for the discovery of new anti-influenza agents. This compound, a derivative of cinnamaldehyde found in the essential oil of cinnamon, is a compound of interest due to the known biological activities of its structural relatives. Trans-cinnamaldehyde has been reported to inhibit the growth of influenza A/PR/8 virus in vitro by inhibiting viral protein synthesis at a post-transcriptional level.[1][2] Additionally, cinnamaldehyde and its derivatives have been shown to modulate host signaling pathways, such as NF-κB and MAPK, which are crucial for the viral life cycle and the induction of pro-inflammatory cytokines.[3][4][5] This document provides a framework for the in vitro evaluation of this compound's antiviral efficacy against influenza virus, based on established methodologies and the known mechanisms of related compounds.
Data Presentation: Antiviral Activity of Cinnamaldehyde Against Influenza A/PR/8 Virus
The following table summarizes the quantitative data on the in vitro antiviral activity of trans-cinnamaldehyde against the influenza A/PR/8 virus, which can serve as a benchmark for studies on this compound.
| Compound | Virus Strain | Cell Line | Assay Type | Key Findings | Reference |
| trans-Cinnamaldehyde | Influenza A/PR/8 | Madin-Darby Canine Kidney (MDCK) | Virus Yield Reduction | Dose-dependent inhibition (20-200 µM). At 200 µM, virus yield was reduced to an undetectable level. | |
| trans-Cinnamaldehyde | Influenza A/PR/8 | Madin-Darby Canine Kidney (MDCK) | Time-of-Addition | Maximum inhibitory effect (29.7% of control) when added at 3 hours post-infection (at 40 µM). |
Experimental Protocols
Detailed methodologies for key experiments to assess the antiviral activity of this compound are provided below.
Cytotoxicity Assay
Prior to evaluating antiviral activity, it is essential to determine the non-toxic concentration range of this compound in the host cells.
-
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT or WST-8 reagent to each well and incubate for 30 minutes to 4 hours, following the manufacturer's instructions.
-
If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the cell-only control and determine the CC50 value using regression analysis.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay provides a preliminary assessment of the antiviral activity by observing the inhibition of virus-induced cell death.
-
Objective: To determine the 50% effective concentration (EC50) of this compound.
-
Protocol:
-
Seed MDCK cells in a 96-well plate as described for the cytotoxicity assay.
-
Infect the cells with influenza virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 100 µL of DMEM containing 2 µg/mL TPCK-trypsin and serial dilutions of this compound to the wells.
-
Incubate the plate for 48 hours and observe the cytopathic effect under a microscope.
-
Quantify cell viability using MTT or WST-8 assay as described above.
-
Calculate the EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by 50%.
-
Plaque Reduction Assay
This is a more quantitative method to determine the antiviral activity by measuring the reduction in the number and size of viral plaques.
-
Objective: To quantify the inhibition of infectious virus particle production.
-
Protocol:
-
Seed MDCK cells in a 12-well plate to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cells with 200 µL of the diluted virus for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the infection, mix this compound at various concentrations with a semi-solid overlay medium (e.g., Avicel or agarose) containing DMEM and TPCK-trypsin.
-
After infection, remove the inoculum, wash the cells with PBS, and add 1.5 mL of the compound-containing overlay.
-
Incubate the plate for 3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Western Blot Analysis for Viral Protein Expression
This assay helps to determine if this compound affects the synthesis of viral proteins.
-
Objective: To assess the effect of this compound on the expression of influenza virus proteins (e.g., NP, M1).
-
Protocol:
-
Infect MDCK cells with influenza virus in the presence or absence of non-toxic concentrations of this compound.
-
At different time points post-infection, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against influenza proteins (e.g., anti-NP, anti-M1) and a loading control (e.g., anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizations: Signaling Pathways and Experimental Workflow
Inhibitory Effect on NF-κB Signaling Pathway
Influenza virus infection activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Cinnamaldehyde and its derivatives have been shown to inhibit this pathway.
Inhibitory Effect on MAPK Signaling Pathway
The MAPK signaling pathways (ERK, JNK, and p38) are also activated upon influenza virus infection and play a role in viral replication and the host inflammatory response. Cinnamaldehyde has been shown to inhibit these pathways.
Experimental Workflow for In Vitro Antiviral Screening
The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of cinnamaldehyde, derived from Cinnamomi cortex, on the growth of influenza A/PR/8 virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: p-METHOXYCINNAMALDEHYDE as a Putative Fluorescent Probe for Biological Imaging
Introduction
p-Methoxycinnamaldehyde (p-MCA) is an aromatic aldehyde naturally found in species like Agastache rugosa.[1] While its primary applications have been in the food and fragrance industries, its chemical structure, featuring a conjugated π-system, suggests potential for fluorescence.[2] Cinnamaldehyde derivatives have been successfully synthesized into fluorescent probes for detecting various analytes, including ions and reactive species, in living cells.[3][4] This document outlines a hypothetical application of p-MCA as a fluorescent probe for biological imaging, providing theoretical data, detailed experimental protocols, and potential research applications.
Disclaimer: The use of this compound as a fluorescent probe is a novel concept and has not been extensively validated in published literature. The photophysical data and protocols provided herein are based on the chemical properties of p-MCA and established methodologies for similar small-molecule fluorescent probes.
Photophysical and Chemical Properties
The fluorescence properties of p-MCA have not been extensively characterized. However, based on its structure and the properties of similar cinnamaldehyde-based probes, we can estimate its potential photophysical characteristics.
Table 1: Estimated Photophysical and Chemical Properties of this compound
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₀O₂ | [5] |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Orange-yellow crystalline powder or chunks | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | |
| Purity | >98% (Commercially available) | N/A |
| Excitation Wavelength (λex) | ~350-400 nm | Estimated based on conjugated system |
| Emission Wavelength (λem) | ~450-550 nm | Estimated based on conjugated system |
| Quantum Yield (Φ) | Low to moderate | Typical for similar small molecules |
| Stokes Shift | Moderate | Estimated |
Proposed Mechanism of Action and Applications
Given the reactivity of the aldehyde group and the known biological effects of cinnamaldehyde derivatives, p-MCA could potentially be used in several imaging applications:
-
Imaging of Aldehyde-Reactive Sites: The aldehyde group of p-MCA could react with specific cellular components, such as primary amines on proteins or lipids, leading to a change in its fluorescent properties upon binding. This could allow for the visualization of these reactive sites.
-
Monitoring Changes in Cellular Microenvironment: The fluorescence of p-MCA might be sensitive to changes in the polarity or viscosity of its local environment, making it a potential probe for studying cellular membranes or lipid droplets.
-
Investigating Signaling Pathways: Cinnamaldehyde has been shown to influence signaling pathways such as the Wnt/β-catenin pathway. A fluorescent analog like p-MCA could potentially be used to visualize cells or cellular compartments where these pathways are active, assuming its localization is affected by pathway activation.
Experimental Protocols
The following are generalized protocols for the use of p-MCA as a fluorescent probe in live-cell imaging. Optimization will be required for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
-
Materials:
-
This compound (p-MCA) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Prepare a 10 mM stock solution of p-MCA by dissolving the appropriate amount of p-MCA powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Live Cell Staining and Imaging
-
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
p-MCA stock solution (10 mM in DMSO)
-
-
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of p-MCA by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the p-MCA working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Proceed with fluorescence microscopy.
-
Fluorescence Microscopy
-
Instrumentation:
-
Inverted fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for the estimated excitation/emission wavelengths).
-
High-sensitivity camera.
-
-
Imaging Parameters:
-
Excitation: Use a light source and filter corresponding to the excitation maximum of p-MCA (estimated ~350-400 nm).
-
Emission: Use a filter corresponding to the emission maximum of p-MCA (estimated ~450-550 nm).
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Image Acquisition: Capture images using the appropriate software.
-
Visualization of Signaling Pathways and Workflows
Hypothetical Application in Wnt/β-catenin Signaling
Cinnamaldehyde has been reported to inhibit the Wnt/β-catenin signaling pathway. p-MCA could be hypothetically used to study the effects of compounds on this pathway. For instance, changes in p-MCA fluorescence intensity or localization could be correlated with the inhibition or activation of the pathway.
Caption: The canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Live-Cell Imaging
The general workflow for utilizing a novel fluorescent probe like p-MCA in a cellular imaging experiment is depicted below.
Caption: A generalized workflow for live-cell imaging with a fluorescent probe.
Safety and Handling
This compound should be handled with care. It may cause skin, eye, and respiratory irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.
Conclusion
While the application of this compound as a fluorescent probe in biological imaging is still in a conceptual stage, its chemical structure and the proven utility of related cinnamaldehyde derivatives suggest its potential in this field. The provided application notes and protocols offer a foundational framework for researchers and drug development professionals to explore this promising, yet unvalidated, area of research. Further investigation into the photophysical properties and biological interactions of p-MCA is necessary to fully realize its potential as a tool for cellular imaging.
References
- 1. 4-Methoxycinnamaldehyde - Wikipedia [en.wikipedia.org]
- 2. trans-p-Methoxycinnamaldehyde | 24680-50-0 [chemicalbook.com]
- 3. Synthesis, determination, and bio-application in cellular and biomass-bamboo imaging of natural cinnamaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two highly sensitive fluorescent probes based on cinnamaldehyde with large Stokes shift for sensing of HSO3- in pure water and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Methoxycinnamaldehyde in the Preparation of Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones.[1] Their facile synthesis, structural diversity, and wide range of biological activities have positioned them as privileged scaffolds in medicinal chemistry and drug development.[2][3] 4-Methoxycinnamaldehyde, an aromatic aldehyde, serves as a valuable precursor in the synthesis of novel Schiff bases, imparting favorable physicochemical and biological properties to the resulting molecules. The incorporation of the 4-methoxycinnamaldehyde moiety has been shown to enhance the therapeutic potential of Schiff bases, leading to compounds with significant antimicrobial, anticancer, and antioxidant activities.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of Schiff bases derived from 4-methoxycinnamaldehyde.
Synthesis of Schiff Bases from 4-Methoxycinnamaldehyde
The synthesis of Schiff bases from 4-methoxycinnamaldehyde is typically achieved through the condensation reaction with a primary amine. Microwave-assisted synthesis has emerged as a rapid and efficient method, often leading to higher yields and shorter reaction times compared to conventional heating.
General Synthetic Workflow
Caption: General workflow for the synthesis, purification, and characterization of Schiff bases.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a general method for the synthesis of a Schiff base from 4-methoxycinnamaldehyde and an aniline derivative under microwave irradiation.
Materials:
-
4-Methoxycinnamaldehyde
-
Substituted Aniline (e.g., 4-fluoroaniline, 4-bromoaniline)
-
Ethanol (absolute)
-
Beaker or reaction vessel suitable for microwave synthesis
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a microwave-safe reaction vessel, dissolve equimolar amounts of 4-methoxycinnamaldehyde and the chosen substituted aniline in a minimal amount of absolute ethanol.
-
Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Place the reaction vessel in the microwave synthesizer.
-
Irradiate the mixture at a suitable power level (e.g., 160-400 W) for a short duration (e.g., 3-10 minutes).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent like ethanol to obtain the pure product.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized Schiff base using spectroscopic methods such as FTIR and ¹H NMR to confirm its structure.
Biological Applications and Activity Data
Schiff bases derived from 4-methoxycinnamaldehyde have demonstrated a wide spectrum of biological activities. The presence of the azomethine group is considered crucial for their bioactivity.
Antimicrobial Activity
These compounds have shown notable efficacy against various bacterial and fungal strains. The mechanism of action is often attributed to the ability of the Schiff base to interfere with the bacterial cell wall or inhibit essential enzymes.
Table 1: Antibacterial Activity of 4-Methoxycinnamaldehyde Schiff Bases (Disc Diffusion Method)
| Compound ID | Amine Moiety | Test Organism | Inhibition Zone (mm) | Reference |
| 4c | Aniline | Acinetobacter calcoaceticus | 10 | |
| 4d | 4-Fluoroaniline | Acinetobacter calcoaceticus | 12 | |
| 4e | 3-Chloroaniline | Acinetobacter calcoaceticus | 11 | |
| 4f | 4-Chloroaniline | Acinetobacter calcoaceticus | 12 | |
| 4g | 2-Bromoaniline | Acinetobacter calcoaceticus | 11 | |
| 4h | 4-Bromoaniline | Acinetobacter calcoaceticus | 12 | |
| 4c | Aniline | Pediococcus acidilactici | 9 | |
| 4d | 4-Fluoroaniline | Pediococcus acidilactici | 10 | |
| 4e | 3-Chloroaniline | Pediococcus acidilactici | 10 | |
| 4f | 4-Chloroaniline | Pediococcus acidilactici | 11 | |
| 4g | 2-Bromoaniline | Pediococcus acidilactici | 10 | |
| 4h | 4-Bromoaniline | Pediococcus acidilactici | 11 |
Anticancer Activity
Several Schiff bases derived from cinnamaldehyde and its analogs have exhibited promising cytotoxic effects against various cancer cell lines. The anticancer mechanism can involve the induction of apoptosis through various signaling pathways.
Table 2: Anticancer Activity of Cinnamaldehyde-derived Schiff Bases (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base Derivative 1 | Human Breast Cancer (MCF-7) | < 18 | |
| Schiff Base Derivative 2 | Human Colon Carcinoma (HCT-116) | Data not specified | |
| Schiff Base Derivative 3 | Human Lung Carcinoma (A549) | Data not specified | |
| Schiff Base Derivative 4 | Human Cervical Cancer (HeLa) | Data not specified |
Note: Specific IC₅₀ values for 4-methoxycinnamaldehyde derivatives were not uniformly available in the reviewed literature, but the data for closely related cinnamaldehyde derivatives are presented to indicate potential activity.
Antioxidant Activity
The ability of these Schiff bases to scavenge free radicals makes them potential candidates for combating oxidative stress-related diseases.
Table 3: Antioxidant Activity of Methoxy-substituted Schiff Bases (DPPH Radical Scavenging Assay)
| Compound Type | IC₅₀ (mg/mL) | Reference |
| Methoxy-substituted Schiff base ligand | Varies based on structure | |
| Co(II) complex of methoxy-substituted Schiff base | Varies based on structure | |
| Ni(II) complex of methoxy-substituted Schiff base | Varies based on structure | |
| Cu(II) complex of methoxy-substituted Schiff base | Varies based on structure |
Note: The antioxidant activity is often influenced by the position and number of hydroxyl and methoxy groups on the aromatic rings.
Signaling Pathways in Anticancer Activity
Cinnamaldehyde and its derivatives, including Schiff bases, have been shown to exert their anticancer effects by modulating various cellular signaling pathways. These pathways are critical for cell proliferation, survival, and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of p-Methoxycinnamaldehyde in Essential Oils
Introduction
p-Methoxycinnamaldehyde (p-MCA), also known as 4-methoxycinnamaldehyde, is an aromatic aldehyde and a significant constituent found in certain essential oils, notably from plants of the Cinnamomum genus.[1][2] It contributes to the characteristic spicy and sweet aroma and possesses various biological activities.[3] The accurate quantitative analysis of p-MCA is crucial for the quality control of essential oils, standardization of herbal products, and for research and development in the pharmaceutical, food, and fragrance industries.[4][5] This document provides detailed protocols for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The concentration of methoxycinnamaldehyde isomers can vary significantly based on the plant species, part of the plant used, and the extraction method. The following table summarizes the quantitative data for methoxycinnamaldehyde found in cinnamon essential oils.
| Essential Oil Source | Extraction Method | Analyte | Relative Content (%) | Reference |
| Cinnamon Essential Oil (CEO) | Steam Distillation (SD) | 2-methoxycinnamaldehyde | 10.611 | |
| Cinnamon Essential Oil (CEO) | Ultrasound-Assisted Steam Distillation (UASD) | 2-methoxycinnamaldehyde | 13.262 | |
| Cinnamon Essential Oil (CEO) | Microwave-Assisted Steam Distillation (MASD) | 2-methoxycinnamaldehyde | 15.900 | |
| Cinnamomum cassia Bark Oil | Hydrodistillation | (Z)-2-methoxycinnamaldehyde | 8.55 | |
| Cinnamomum cassia Essential Oil | Not Specified | trans-4-methoxycinnamaldehyde | 13.78 |
Application Note 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for analyzing volatile compounds in essential oils. In GC, the sample is vaporized and separated into its individual components as it travels through a capillary column. The separation is based on the compounds' boiling points and their affinity for the column's stationary phase. As each component elutes from the column, it enters the Mass Spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, often by comparison to a spectral library (e.g., NIST). Quantification is achieved by creating a calibration curve from standards of known concentrations.
Experimental Protocol: GC-MS
1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
High-purity solvent (e.g., Hexane, Methanol, or Ethyl Acetate, HPLC grade)
-
Essential oil sample
-
Volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
GC vials with caps
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in the chosen solvent in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the same solvent.
3. Preparation of Essential Oil Sample
-
Accurately weigh approximately 10-20 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
The sample may require further dilution to ensure the analyte concentration falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into a GC vial if necessary.
4. GC-MS Instrumental Parameters
-
System: Agilent 6890 GC with 5975C MS detector (or equivalent).
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split mode (split ratio 30:1 or 25:1).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 5 minutes. Ramp at 3°C/min to 240°C and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan m/z 40-500.
5. Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard and a reference library (e.g., NIST). The characteristic ions for p-MCA should be present.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of p-MCA in the sample by interpolating its peak area on the calibration curve. Calculate the final concentration in the original essential oil (e.g., in mg/g or %).
Application Note 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Principle
While GC-MS is ideal for volatile compounds, HPLC is a robust alternative, particularly for analyzing thermally unstable components or for laboratories where GC-MS is unavailable. Reversed-phase HPLC separates compounds based on their polarity. A polar mobile phase is passed through a non-polar stationary phase (e.g., C18). Non-polar compounds like this compound interact more strongly with the stationary phase, leading to longer retention times than polar compounds. Detection is typically performed using an ultraviolet (UV) or photodiode array (PDA) detector.
Experimental Protocol: HPLC
1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Ammonium Acetate
-
Acetic Acid
-
Essential oil sample
-
Volumetric flasks, micropipettes, HPLC vials
2. Preparation of Standard and Sample Solutions
-
Standard Preparation: Prepare stock (1000 µg/mL) and working standard solutions of this compound in Methanol, similar to the GC-MS protocol.
-
Sample Preparation: Prepare the essential oil sample by dissolving a known weight in Methanol to a suitable concentration. The final concentration should be within the linear range of the calibration curve. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Instrumental Parameters
-
System: Waters 1525 Binary Pump with a 2487 Dual λ Absorbance Detector (or equivalent).
-
Column: Wakosil–II C18 (150 mm x 4.6 mm, 3 µm) or equivalent reversed-phase C18 column.
-
Mobile Phase:
-
A: 30 mM Ammonium Acetate buffer (pH adjusted to 4.7 with acetic acid).
-
B: Methanol.
-
C: Acetonitrile.
-
-
Gradient Elution: A ternary linear gradient can be optimized for separating p-MCA from other components. A starting point could be:
-
0-10 min: 70% A, 20% B, 10% C
-
10-25 min: Linear gradient to 30% A, 40% B, 30% C
-
25-30 min: Hold at 30% A, 40% B, 30% C
-
30-35 min: Return to initial conditions and equilibrate. (Note: This is an example gradient; it must be optimized for the specific essential oil matrix.)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV/PDA detector set at the wavelength of maximum absorbance for this compound (approx. 309-320 nm).
4. Data Analysis
-
Identification: The p-MCA peak is identified by comparing its retention time with that of the pure standard. A PDA detector can further confirm identity by matching the UV spectrum.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the prepared standards. Calculate the concentration of p-MCA in the injected sample from this curve and determine its final amount in the original essential oil sample.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. para-methoxycinnamaldehyde, 1963-36-6 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of essential oils: a complex task | Semantic Scholar [semanticscholar.org]
Protocol for Assessing the Antioxidant Capacity of 4-Methoxycinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest for its potential bioactive properties, including its antioxidant capacity.[1][2] This document provides a detailed protocol for assessing the antioxidant capacity of 4-methoxycinnamaldehyde. The protocols described herein cover common in vitro chemical assays—DPPH, ABTS, and FRAP—as well as a cell-based assay to evaluate its intracellular antioxidant activity. Furthermore, this document outlines the experimental workflow for investigating the underlying molecular mechanism of its antioxidant action, specifically focusing on the Nrf2-ARE signaling pathway.
Data Presentation
The antioxidant capacity of 4-methoxycinnamaldehyde and its parent compound, cinnamaldehyde, can be quantified using various assays. The table below summarizes typical quantitative data obtained from such assessments. Note that specific values for 4-methoxycinnamaldehyde are not widely reported in the literature; therefore, data for cinnamaldehyde is provided as a reference.
| Compound | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) | FRAP Value (µmol Fe(II)/g) | Reference |
| Cinnamaldehyde | DPPH | 8.2 | Not Reported | Not Reported | [1] |
| 4-Methoxycinnamaldehyde | DPPH | Data not available | |||
| 4-Methoxycinnamaldehyde | ABTS | Data not available | |||
| 4-Methoxycinnamaldehyde | FRAP | Data not available |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1]
a. Materials:
-
4-Methoxycinnamaldehyde
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of 4-methoxycinnamaldehyde in methanol or ethanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution and 100 µL of methanol/ethanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of scavenging activity against the concentration of 4-methoxycinnamaldehyde to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). [3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+).
a. Materials:
-
4-Methoxycinnamaldehyde
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (ACS grade)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions: Prepare dilutions of 4-methoxycinnamaldehyde and Trolox as described in the DPPH assay protocol.
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to each well of a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample with that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
a. Materials:
-
4-Methoxycinnamaldehyde
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare dilutions of 4-methoxycinnamaldehyde and a series of ferrous sulfate solutions for the standard curve.
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to each well of a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the ferrous sulfate solutions.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol of Fe(II) equivalents per gram of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) within cells.
a. Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
b. Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of 4-methoxycinnamaldehyde and quercetin dissolved in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and add medium containing DCFH-DA. Incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution to all wells except the negative control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.
-
Results are often expressed as quercetin equivalents.
-
Mechanism of Action: Nrf2-ARE Signaling Pathway
Cinnamaldehyde and its derivatives have been shown to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like 4-methoxycinnamaldehyde, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The activation of Nrf2 by cinnamaldehyde has been shown to be mediated by upstream signaling kinases such as ERK1/2, Akt, and JNK.
Caption: Workflow for investigating the Nrf2-ARE signaling pathway activation by 4-methoxycinnamaldehyde.
Caption: Proposed mechanism of Nrf2 activation by 4-methoxycinnamaldehyde.
References
Troubleshooting & Optimization
Technical Support Center: p-Methoxycinnamaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of p-methoxycinnamaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and widely used method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation that involves the reaction of an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.
Q2: What are the typical starting materials for this synthesis?
The synthesis of this compound via Claisen-Schmidt condensation typically utilizes p-methoxybenzaldehyde and acetaldehyde as the primary reactants.
Q3: What types of catalysts are effective for this reaction?
Base catalysts are essential for the Claisen-Schmidt condensation. Commonly used catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). Calcium oxide (CaO) has also been shown to be a highly effective catalyst.[1]
Q4: How can the yield of this compound synthesis be maximized?
Several factors can be optimized to improve the reaction yield:
-
Catalyst Selection: Using a catalyst like calcium oxide can increase the yield by not only acting as a base but also by removing water generated during the reaction, which shifts the equilibrium towards the product.[1]
-
Temperature Control: Conducting the reaction at lower temperatures can help to minimize side reactions.[2]
-
Controlled Reagent Addition: The slow, dropwise addition of acetaldehyde to the reaction mixture can improve both the purity and the yield of the final product.[2]
-
Anhydrous Conditions: The presence of water can lead to side reactions and deactivate certain bases. Using anhydrous solvents is recommended.
Q5: What are the common side reactions to be aware of?
The primary side reactions in the synthesis of this compound include:
-
Self-condensation of acetaldehyde: This occurs when two molecules of acetaldehyde react with each other.
-
Cannizzaro reaction: This can occur with the aromatic aldehyde (p-methoxybenzaldehyde) in the presence of a strong base, especially at higher temperatures.
Q6: How is this compound typically purified after synthesis?
Following the reaction, this compound is often purified using techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and byproducts.
Troubleshooting Guide
Problem 1: Low or negligible product yield.
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the base catalyst is fresh and has been stored under appropriate conditions to prevent deactivation, particularly if it is hygroscopic. Use a sufficient molar equivalent of the catalyst.
-
-
Possible Cause: Presence of water in the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Consider using a catalyst like calcium oxide, which also acts as a water scavenger.
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: Optimize the reaction temperature. For many Claisen-Schmidt condensations, lower temperatures (e.g., 0 to -20 °C) are preferable to reduce the rate of side reactions.
-
Problem 2: Significant formation of byproducts.
-
Possible Cause: Self-condensation of acetaldehyde is dominating.
-
Solution: This is a common issue when both reactants can enolize. To minimize this, add the acetaldehyde slowly and in a controlled manner to the mixture of p-methoxybenzaldehyde and the base. This ensures that the concentration of acetaldehyde is kept low at any given time, favoring the reaction with the aromatic aldehyde.
-
-
Possible Cause: Occurrence of the Cannizzaro reaction.
-
Solution: This side reaction is more prevalent under strongly basic conditions and at higher temperatures. To suppress it, consider using a milder base or running the reaction at a lower temperature. Slow addition of the base can also help by keeping its instantaneous concentration low.
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Problem 3: Difficulty in purifying the final product.
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Possible Cause: The crude product is a complex mixture.
-
Solution: Revisit and optimize the reaction conditions to minimize the formation of byproducts. A cleaner reaction will lead to a simpler purification process.
-
-
Possible Cause: The chosen purification method is not effective.
-
Solution: High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying this compound from complex mixtures. If HPLC is not available, column chromatography with a carefully selected solvent system can also be effective.
-
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a method demonstrating high yield.
Materials:
-
p-Methoxybenzaldehyde
-
Acetaldehyde
-
Pyridine
-
Acetonitrile
-
Potassium carbonate (K2CO3)
Procedure:
-
In a reaction vessel, dissolve 1361 mg of p-methoxybenzaldehyde in 5 mL of pyridine and 10 mL of acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add 3 mL of acetaldehyde to the stirring solution.
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Continue stirring at room temperature for 30 minutes.
-
Add 1200 mg of potassium carbonate to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2 hours.
-
After the reaction is complete, proceed with the post-treatment and purification process to obtain this compound. A reported yield for a similar procedure is 90.3%.
Purification by High-Performance Liquid Chromatography (HPLC)
Work-up:
-
Following the synthesis, perform a standard aqueous work-up to remove water-soluble impurities and reagents. This may involve extraction with an organic solvent like ethyl acetate, washing with brine, and drying over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a suitable solvent for HPLC injection. The injection solvent should be compatible with the mobile phase.
HPLC Parameters:
-
System: Preparative HPLC system with a UV-Vis detector and fraction collector.
-
Column: A preparative C18 column (e.g., 20 mm x 250 mm, 5 or 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
-
Elution: A gradient elution is generally recommended for complex mixtures to achieve adequate resolution. For simpler mixtures, an isocratic method may be sufficient.
Data Presentation
Comparison of Reaction Conditions for Cinnamaldehyde Synthesis
| Starting Materials | Catalyst | Solvent(s) | Temperature | Yield (%) | Reference |
| Isovanillin, Acetaldehyde | Sodium Hydroxide | Water | 5 °C | 64 | |
| Isovanillin, Vinyl Acetate | Calcium Oxide | Anhydrous Ethanol | Not specified | 85.2 | |
| Salicylaldehyde methyl ether, Acetaldehyde | Alkaline conditions | Not specified | Not specified | Not specified | |
| p-Methoxybenzaldehyde, Acetophenone | Not specified | Not specified | Room Temperature | 42.1 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Claisen-Schmidt Condensation Mechanism
Caption: The reaction mechanism for the base-catalyzed Claisen-Schmidt condensation.
References
Technical Support Center: Purification of Synthetic p-Methoxycinnamaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic p-methoxycinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced this compound?
A1: Common impurities depend on the synthetic route employed, which is often an aldol condensation. Potential impurities include:
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Unreacted Starting Materials: p-Anisaldehyde and the corresponding ketone or aldehyde used to generate the enolate.
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Aldol Addition Product: The intermediate β-hydroxy aldehyde which may not have fully undergone dehydration.
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Self-Condensation Products: Byproducts from the self-condensation of the enolate precursor.
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Isomers: The presence of the cis-isomer of this compound, although the trans-isomer is typically the major product.
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Oxidation Products: Over-oxidation can lead to the formation of p-methoxycinnamic acid.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods for this compound are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I monitor the purity of my this compound sample?
A3: Purity can be effectively monitored using analytical techniques such as:
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Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the desired product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify impurities if their concentration is high enough for detection.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out of the product instead of crystallization.
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Possible Cause: The solvent may be too nonpolar for the compound, or the solution is being cooled too rapidly.
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Solution:
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Add a small amount of a more polar co-solvent to the hot solution until it becomes clear.
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Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Scratch the inside of the flask with a glass rod to induce crystallization.
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Issue 2: Poor recovery of the purified product.
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Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
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Solution:
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Evaporate some of the solvent from the filtrate and cool again to recover more product.
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Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
-
Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
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Issue 3: Crystals are colored despite the pure compound being described as a white or pale-yellow solid.
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Possible Cause: Colored impurities are trapped within the crystal lattice.
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Solution:
-
A second recrystallization may be necessary.
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Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
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Column Chromatography
Issue 1: Poor separation of this compound from impurities.
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Possible Cause: The eluent system is not optimized.
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Solution:
-
Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for this compound.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Issue 2: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
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Issue 3: Cracking of the silica gel bed.
-
Possible Cause: The column was packed improperly, or the solvent polarity was changed too drastically.
-
Solution:
-
Ensure the silica gel is packed uniformly as a slurry.
-
When running a gradient, increase the solvent polarity gradually.
-
Experimental Protocols
Recrystallization from Ethanol-Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography on Silica Gel
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1).
-
Gradually increase the polarity of the eluent as the elution progresses.
-
-
Fraction Collection:
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
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Data Presentation
Table 1: Comparison of Purification Methods for a Cinnamaldehyde Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Column Chromatography | ~71 | >95 | Not Reported | |
| Salting out with NaHSO₃ | 65-80 (in oil) | 100 | ~36 | |
| Recrystallization (Ethanol) | Not Specified | High | Not Specified |
Note: Data is for a closely related cinnamaldehyde derivative and serves as a representative example. Actual results for this compound may vary.
Visualizations
Experimental Workflows
Caption: General workflows for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common purification issues.
Stability of 4-methoxycinnamaldehyde under different storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-methoxycinnamaldehyde under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of 4-methoxycinnamaldehyde.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color darkens, becomes more yellow/brownish). | Oxidation due to exposure to air (oxygen). This process can be accelerated by light and elevated temperatures. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or protect from light. Store at recommended low temperatures. |
| Altered odor of the compound. | Formation of degradation products. The characteristic spicy, cinnamon-like odor may change as the compound degrades. | This indicates significant degradation. It is advisable to use a fresh batch of the compound for sensitive experiments. Confirm degradation using analytical methods like HPLC. |
| Inconsistent experimental results. | Degradation of 4-methoxycinnamaldehyde in solution. Stability in solution is dependent on the solvent, pH, temperature, and light exposure. | Prepare solutions fresh on the day of use whenever possible. For stock solutions, aliquot into tightly sealed vials and store at -20°C or -80°C for short-term use (generally up to two weeks).[1] Avoid repeated freeze-thaw cycles. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation of the compound. | Ensure the compound is fully dissolved. If precipitation occurs after storage, it may be a sign of degradation. Analyze the solution to determine the identity of the precipitate. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-methoxycinnamaldehyde?
A1: For long-term stability, solid 4-methoxycinnamaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place. Recommended storage temperatures vary, with options including room temperature, <15°C, and 2-8°C.[1] To minimize degradation, storage at 2-8°C is a robust option.
Q2: How should I store solutions of 4-methoxycinnamaldehyde?
A2: Due to its susceptibility to degradation in solution, it is best to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C. These frozen aliquots are generally usable for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]
Q3: What solvents are recommended for dissolving 4-methoxycinnamaldehyde?
A3: 4-Methoxycinnamaldehyde is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its solubility in water is very low.
Q4: What are the likely degradation products of 4-methoxycinnamaldehyde?
A4: Based on the degradation pathways of similar compounds like cinnamaldehyde, the primary degradation products are likely to be 4-methoxycinnamic acid (from oxidation of the aldehyde group) and potentially other related compounds if further degradation occurs.
Q5: How can I monitor the stability of my 4-methoxycinnamaldehyde sample?
A5: The stability of 4-methoxycinnamaldehyde can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of 4-methoxycinnamaldehyde and the appearance of new peaks corresponding to degradation products would indicate instability.
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | 2-8°C | Inert Gas (e.g., Nitrogen) | Dark (Amber vial) | Up to 24 months |
| Solution (e.g., in DMSO) | -20°C | Tightly Sealed | Dark (Amber vial) | Up to 2 weeks |
Experimental Protocols
Protocol for Stability Testing of 4-Methoxycinnamaldehyde
This protocol outlines a general procedure for a forced degradation study to assess the stability of 4-methoxycinnamaldehyde under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-methoxycinnamaldehyde at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: To a separate aliquot, add a solution of 3% hydrogen peroxide. Keep at room temperature for 48 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C for 48 hours.
-
Photostability: Expose an aliquot to UV light (e.g., 254 nm) and another to visible light for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using the validated HPLC method described below.
Validated HPLC Method for Quantification of 4-Methoxycinnamaldehyde
This method is adapted from a validated procedure for the quantification of trans-4-methoxycinnamaldehyde.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water. The exact ratio should be optimized for best separation (a starting point could be 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
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Injection Volume: 10 µL.
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Quantification: Create a calibration curve using standard solutions of 4-methoxycinnamaldehyde of known concentrations. The linearity range should be established (e.g., 1.00–20.00 µg/ml).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Proposed primary degradation pathway.
References
Technical Support Center: Degradation of p-Methoxycinnamaldehyde in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Methoxycinnamaldehyde (p-MCA). The information provided is intended to help users anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is the likely cause?
A1: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. The primary cause is oxidation, which occurs when the compound is exposed to air (oxygen). This process can be accelerated by light and elevated temperatures. The aldehyde group in p-MCA is susceptible to oxidation, which can lead to the formation of colored impurities.
Q2: I've observed a change in the odor of my p-MCA solution. What does this signify?
A2: this compound has a characteristic sweet, spicy, and floral odor. A noticeable change in this scent profile may indicate the formation of degradation products. For instance, the formation of p-methoxybenzaldehyde would impart a different aromatic note. This is often a result of oxidative or hydrolytic degradation.
Q3: What are the primary degradation products of this compound I should be aware of?
A3: Based on studies of cinnamaldehyde and its derivatives, the primary degradation pathways for p-MCA are oxidation, hydrolysis, and photodegradation. The expected degradation products include:
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Oxidation Products:
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p-Methoxycinnamic acid
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p-Methoxybenzaldehyde
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p-Anisic acid (p-methoxybenzoic acid)
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Hydrolysis Product:
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p-Methoxybenzaldehyde
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-
Photodegradation Products:
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p-Methoxycinnamic acid
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p-Methoxybenzaldehyde
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4-Methoxyphenol
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Q4: How can I minimize the degradation of this compound in my solutions?
A4: To enhance the stability of your p-MCA solutions, consider the following precautions:
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Solvent Choice: Use high-purity, degassed solvents. Protic solvents may facilitate hydrolysis.
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Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
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Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.
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pH Control: If applicable to your experimental conditions, maintaining a neutral or slightly acidic pH may help to reduce the rate of hydrolysis.
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Use of Antioxidants: For some applications, the addition of a suitable antioxidant may be considered, but its compatibility with your experimental system must be verified.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Potential Cause: Degradation of this compound.
Troubleshooting Steps:
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Identify the Degradation Pathway:
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Oxidation: If the solution was exposed to air, the new peaks could correspond to p-methoxycinnamic acid or p-methoxybenzaldehyde.
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Hydrolysis: If the solution was prepared in an aqueous or protic solvent, especially under acidic or basic conditions, the presence of p-methoxybenzaldehyde is likely.
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Photodegradation: If the solution was exposed to light, peaks corresponding to p-methoxycinnamic acid, p-methoxybenzaldehyde, or 4-methoxyphenol may appear.
-
-
Confirm Peak Identity:
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Run commercially available standards of the suspected degradation products under the same HPLC conditions to compare retention times.
-
Utilize a mass spectrometer (LC-MS) to determine the molecular weight of the impurities and confirm their identity.
-
-
Optimize HPLC Method: Ensure your HPLC method has been validated for stability-indicating properties, meaning it can resolve the parent compound from its potential degradation products.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause: Degradation of the active this compound, leading to a lower effective concentration and the presence of potentially interfering degradation products.
Troubleshooting Steps:
-
Assess Solution Age and Storage: Use freshly prepared solutions whenever possible. If solutions must be stored, validate the storage conditions to ensure the stability of p-MCA over the intended period of use.
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Analyze Solution Purity: Before conducting biological experiments, analyze an aliquot of the p-MCA solution by a stability-indicating HPLC method to confirm its purity and concentration.
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Consider the Impact of Degradation Products: Evaluate whether the identified degradation products have any biological activity in your assay system that could contribute to the observed inconsistencies.
Quantitative Data on Degradation
Table 1: Potential Degradation Products of this compound and their Molecular Weights
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Potential Degradation Pathway |
| p-Methoxycinnamic acid | C₁₀H₁₀O₃ | 178.18 | Oxidation, Photodegradation |
| p-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Oxidation, Hydrolysis, Photodegradation |
| p-Anisic acid | C₈H₈O₃ | 152.15 | Oxidation |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 8 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or HPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
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Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength of 309 nm (the λmax of p-MCA).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of 4-Methoxycinnamaldehyde Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of 4-methoxycinnamaldehyde isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers for 4-methoxycinnamaldehyde that I need to separate?
A1: 4-methoxycinnamaldehyde primarily exists as geometric isomers, specifically the cis (Z) and trans (E) forms, due to the presence of a double bond in the propenal side chain. The trans isomer is generally more stable and predominant. Depending on the synthesis or sample history, you may also need to consider positional isomers if other methoxycinnamaldehyde variants are present.
Q2: Which type of HPLC column is most effective for separating geometric isomers of 4-methoxycinnamaldehyde?
A2: While standard C18 columns can work, they may not always provide optimal resolution for geometric isomers. For enhanced selectivity, consider columns that offer different interaction mechanisms. Phenyl-Hexyl or Biphenyl phases can provide π-π interactions, which are effective for separating aromatic compounds with subtle structural differences. For challenging separations, a Cogent UDC-Cholesterol™ column is recommended as it provides shape-based selectivity, which is highly effective for geometric isomers[1].
Q3: What is a good starting mobile phase for method development?
A3: A common starting point for reversed-phase HPLC is a gradient elution using a mixture of water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B)[2]. A typical initial gradient could be 50-70% B over 10-15 minutes. Both solvents can be acidified with 0.1% formic acid or acetic acid to improve peak shape and control the ionization state of any potential impurities[3].
Q4: At what wavelength should I monitor the separation of 4-methoxycinnamaldehyde isomers?
A4: Cinnamaldehyde and its derivatives absorb strongly in the UV region. While the maximum absorption for cinnamaldehyde is around 280-290 nm, monitoring at a slightly higher wavelength, such as 320 nm, can sometimes offer better sensitivity and separation from contaminants in complex samples[2]. It is recommended to determine the optimal wavelength by running a UV scan of your standard in the mobile phase.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My cis and trans isomer peaks are overlapping. How can I improve the separation?
A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve it:
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Optimize Mobile Phase Composition: Systematically adjust the ratio of your organic modifier (acetonitrile or methanol). A lower percentage of the organic solvent generally increases retention time and can improve resolution.
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Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, alters the selectivity of the separation and can resolve overlapping peaks.
-
Adjust Temperature: Operating the column at a lower temperature can sometimes enhance the subtle intermolecular interactions needed for chiral or geometric isomer separation, though it may increase backpressure[4]. Conversely, higher temperatures can improve efficiency and change peak spacing. Use a column oven for precise control.
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Modify Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although this will lengthen the run time.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is the most powerful solution. A phenyl-based or cholesterol-based column may provide the necessary selectivity that a standard C18 column lacks.
Issue 2: Peak Tailing
Q: My 4-methoxycinnamaldehyde peaks are asymmetrical and show significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
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Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the analyte.
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Solution: Use a modern, high-purity, end-capped column. Adding a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress silanol activity.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
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Issue 3: Shifting Retention Times
Q: The retention times for my isomers are drifting from one injection to the next. How can I achieve reproducible results?
A: Unstable retention times compromise the reliability of your analysis. The root cause is often related to the mobile phase, temperature, or column equilibration.
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Inconsistent Mobile Phase: Minor variations in mobile phase preparation, especially the pH of buffered solutions, can cause significant shifts. On-line mixing pumps can also be a source of variability.
-
Solution: Prepare mobile phases carefully and consistently. Premixing solvents can sometimes provide more stable results than relying on a pump's gradient mixing, especially for isocratic methods. Ensure proper degassing to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.
-
Solution: Always use a column oven to maintain a stable operating temperature.
-
-
Insufficient Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution.
-
Solution: Ensure your method includes an adequate equilibration step at the end of each run (typically 5-10 column volumes).
-
Quantitative Data Summary
The following tables illustrate the expected impact of key parameters on the separation of 4-methoxycinnamaldehyde isomers. Data is representative and intended for guidance.
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| % Acetonitrile | Retention Time (t_R) - Isomer 1 (min) | Retention Time (t_R) - Isomer 2 (min) | Resolution (R_s) |
| 60% | 4.2 | 4.5 | 1.3 |
| 55% | 5.8 | 6.3 | 1.8 |
| 50% | 8.1 | 8.9 | 2.1 |
| Conditions: C18 Column (150 x 4.6 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 30°C. |
Table 2: Comparison of Different Stationary Phases
| Column Type | Retention Time (t_R) - Isomer 1 (min) | Retention Time (t_R) - Isomer 2 (min) | Resolution (R_s) |
| Standard C18 | 6.5 | 6.9 | 1.4 |
| Phenyl-Hexyl | 7.1 | 7.8 | 2.2 |
| UDC-Cholesterol | 8.2 | 9.5 | 3.5 |
| Conditions: 50:50 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Temperature: 30°C. |
Experimental Protocols
Standard HPLC Method for 4-Methoxycinnamaldehyde Isomer Separation
This protocol provides a robust starting point for separating cis and trans isomers.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 70% B
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12-13 min: 70% to 50% B
-
13-18 min: 50% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: 320 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the 4-methoxycinnamaldehyde sample in acetonitrile.
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Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10-20 µg/mL.
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Filter the final sample solution through a 0.45 µm syringe filter before injecting.
-
Visualized Workflows and Logic
Caption: Standard experimental workflow for HPLC analysis.
Caption: Decision tree for troubleshooting poor isomer separation.
References
Troubleshooting low bioactivity of synthetic p-METHOXYCINNAMALDEHYDE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic p-Methoxycinnamaldehyde (p-MCA).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My synthetic p-MCA is showing lower than expected bioactivity. What are the primary areas to investigate?
Low bioactivity of a synthetic compound can stem from several factors, ranging from the integrity of the compound itself to the experimental setup. A systematic approach to troubleshooting is crucial. The main areas to investigate are:
-
Compound Identity and Purity: Is the compound what you think it is, and is it free from interfering impurities?
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Compound Stability and Handling: Has the compound degraded or precipitated during storage or in your experimental system?
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Experimental Protocol and Assay Conditions: Is the assay being performed optimally to detect the compound's activity?
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Biological System Variability: Are the cells or organisms responding as expected?
The following sections will delve into each of these areas with specific troubleshooting advice.
Question 2: How can I verify the identity and purity of my synthetic p-MCA?
Ensuring the chemical integrity of your synthetic p-MCA is the first and most critical step in troubleshooting low bioactivity.
Recommended Actions:
-
Spectroscopic Analysis:
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¹H NMR (Proton Nuclear Magnetic Resonance): This is essential to confirm the chemical structure of p-MCA. The spectrum should show characteristic peaks for the aldehyde proton, vinyl protons, aromatic protons, and the methoxy group. Compare your spectrum with reference spectra available in chemical databases.[1][2]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides further confirmation of the carbon skeleton.
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Mass Spectrometry (MS): To confirm the molecular weight of your compound (162.19 g/mol ).[3]
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FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the carbonyl (C=O) of the aldehyde and the C=C double bond.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A high-purity sample should show a single major peak. The presence of multiple peaks indicates impurities.
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Melting Point Analysis: A sharp melting point within the expected range (around 55-60 °C for the trans-isomer) is indicative of high purity.[3] A broad or depressed melting point suggests the presence of impurities.
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Potential Synthesis-Related Impurities:
The most common method for synthesizing p-MCA is the Claisen-Schmidt condensation between p-methoxybenzaldehyde and acetaldehyde.[4] Potential impurities from this synthesis can include:
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Unreacted starting materials: p-methoxybenzaldehyde and acetaldehyde.
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Byproducts from self-condensation of acetaldehyde.
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Other isomeric forms.
These impurities can potentially interfere with your biological assays.
Logical Relationship: Troubleshooting Compound Identity and Purity
Caption: Workflow for verifying the identity and purity of synthetic p-MCA.
Question 3: My p-MCA is pure, but the bioactivity is still low. Could it be a stability or solubility issue?
Yes, even a pure compound can exhibit low bioactivity if it is not stable or soluble under the experimental conditions.
Compound Stability:
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Light Sensitivity: Cinnamaldehyde and its derivatives can be light-sensitive. Store your stock solutions and experimental samples protected from light.
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pH Stability: The stability of p-MCA can be pH-dependent. It is generally more stable in neutral or slightly acidic conditions. In highly basic or acidic conditions, it may degrade.
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Temperature Stability: While generally stable at room temperature for short periods, long-term storage should be at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions.
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Stability in Solvents:
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DMSO: p-MCA is soluble in DMSO. However, prolonged storage in DMSO at room temperature can lead to degradation. It is best to prepare fresh dilutions from a frozen stock.
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Aqueous Media: p-MCA has low water solubility. When diluting a concentrated DMSO stock into aqueous cell culture media or buffers, the compound can precipitate, leading to a lower effective concentration and reduced bioactivity.
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Solubility Issues and How to Address Them:
-
Precipitation in Aqueous Media:
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Observation: Visually inspect your media after adding the p-MCA stock. Look for cloudiness or precipitates.
-
Solution:
-
Lower the final concentration: The most straightforward solution is to test a lower concentration range.
-
Optimize the solvent concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%, and for some sensitive cells, <0.1%).
-
Use a solubilizing agent: For in vitro assays, you can consider using non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations to improve solubility.
-
Formulation with cyclodextrins: Encapsulation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.
-
-
Experimental Workflow: Preparing p-MCA for In Vitro Assays
Caption: Recommended workflow for preparing p-MCA solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected biologically active form of p-MCA?
The trans-isomer of this compound is generally considered the more stable and is the form most commonly sold and studied. It is likely that the trans-isomer is the primary bioactive form. Cis-trans isomerization can sometimes be induced by light, which is another reason to protect your samples from light exposure. While there is limited specific data on the bioactivity of cis-p-MCA, for many related compounds, the trans-isomer is more active.
Q2: What are the known biological activities of p-MCA?
p-MCA has been reported to possess several biological activities, including:
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Antimicrobial activity: It has shown activity against various bacteria and fungi.
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Anti-inflammatory activity: It can inhibit the production of inflammatory mediators.
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Antiviral activity: It has been shown to have activity against certain viruses.
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Nematicidal activity: It is toxic to some species of nematodes.
Q3: Which signaling pathways are potentially modulated by p-MCA?
While research specifically on p-MCA is ongoing, studies on the closely related cinnamaldehyde and other derivatives suggest that p-MCA may modulate the following key signaling pathways:
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NF-κB (Nuclear Factor-kappa B) Signaling Pathway: Cinnamaldehyde and its derivatives have been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This is a likely mechanism for the anti-inflammatory effects of p-MCA.
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PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: Cinnamaldehyde has been shown to modulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis.
Signaling Pathway: p-MCA and NF-κB Inhibition
References
- 1. trans-p-Methoxycinnamaldehyde(24680-50-0) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H10O2 | CID 641294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
Preventing polymerization of 4-methoxycinnamaldehyde during storage
Welcome to the technical support center for 4-methoxycinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a focus on preventing polymerization and degradation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with 4-methoxycinnamaldehyde.
Issue 1: The appearance of your 4-methoxycinnamaldehyde has changed (e.g., discoloration, solidification, or clumping).
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Possible Cause: This could indicate oxidation or polymerization of the aldehyde. Aromatic aldehydes can be sensitive to air and light, leading to degradation over time.[1] Polymerization can lead to the formation of solid precipitates.[2]
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Solution Workflow:
Figure 1. Troubleshooting workflow for changes in 4-methoxycinnamaldehyde appearance.
Issue 2: Inconsistent results in experiments using 4-methoxycinnamaldehyde.
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Possible Cause: The purity of your 4-methoxycinnamaldehyde may have been compromised due to degradation or polymerization, leading to lower effective concentrations in your assays.
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Solution:
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Assess Purity: Use an analytical method like HPLC-UV or GC-MS to determine the purity of your current stock. (See Experimental Protocols section for a general HPLC method).
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Fresh Aliquots: If you have a larger stock, prepare fresh working solutions from a previously unopened aliquot.
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Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent as specified by the supplier. Some recommended solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-methoxycinnamaldehyde?
A1: To ensure stability and prevent degradation, 4-methoxycinnamaldehyde should be stored under specific conditions. While recommendations may vary slightly between suppliers, the general consensus is to store it in a cool, dark, and dry place. It is also noted to be air-sensitive, so storage under an inert atmosphere (like nitrogen or argon) is highly recommended.[3][4]
Q2: What are the signs of 4-methoxycinnamaldehyde polymerization?
A2: While specific data on the polymerization of 4-methoxycinnamaldehyde during storage is limited, general signs for aldehydes include the formation of solid precipitates or a hazy appearance in solution.[2] A change in viscosity of a solution could also be an indicator.
Q3: Can I use an inhibitor to prevent polymerization?
A3: While no specific inhibitors are universally cited for 4-methoxycinnamaldehyde, general stabilizers for aromatic aldehydes may be effective. It is crucial to consider the compatibility of any inhibitor with your specific experimental setup.
Q4: How does oxidation affect 4-methoxycinnamaldehyde?
A4: Aldehydes are prone to oxidation, which can convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH). In the case of 4-methoxycinnamaldehyde, this would result in the formation of 4-methoxycinnamic acid. This impurity can affect the reactivity and efficacy of the compound in your experiments.
Data Presentation
Table 1: Recommended Storage Conditions for 4-Methoxycinnamaldehyde
| Parameter | Recommendation | Rationale |
| Temperature | Cool environment; some suppliers recommend <15°C, while others suggest -20°C or even -80°C for long-term storage of solutions. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon). | Prevents oxidation due to air sensitivity. |
| Light | Dark (amber vial or stored in a dark cabinet). | Minimizes light-induced degradation. |
| Container | Tightly sealed container. | Prevents exposure to air and moisture. |
Table 2: Potential Stabilizers for Aromatic Aldehydes
| Stabilizer Class | Example(s) | Concentration | Reference |
| Thiourea Derivatives | Thiourea, Allyl thiourea | Not more than a fraction of a percent | |
| Amines | Triethanolamine, Dimethylethanolamine | 20 to 100 ppm | |
| Phenolic Antioxidants | Hydroquinone, BHT (Butylated hydroxytoluene) | 500 to 2000 ppm | |
| Sulfur Compounds | Zinc pyrithione, 2-mercapto-benzimidazole | Not specified |
Note: The efficacy of these stabilizers for 4-methoxycinnamaldehyde has not been specifically documented. Researchers should perform small-scale stability tests if considering the use of an inhibitor.
Experimental Protocols
Protocol 1: Detection and Quantification of 4-Methoxycinnamaldehyde Purity by HPLC-UV
This protocol provides a general method for assessing the purity of a 4-methoxycinnamaldehyde sample and detecting potential degradation products or polymers.
-
Objective: To determine the percentage purity of 4-methoxycinnamaldehyde and identify any major impurities.
-
Principle: High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their interaction with a stationary phase. A UV detector can then quantify the separated compounds. Aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to enhance their detection.
-
Methodology:
-
Standard Preparation:
-
Accurately weigh a known amount of high-purity 4-methoxycinnamaldehyde standard and dissolve it in HPLC-grade acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample of the 4-methoxycinnamaldehyde to be tested and dissolve it in acetonitrile to a concentration within the range of the calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-methoxycinnamaldehyde (a wavelength around its λmax).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Record the chromatograms. The peak corresponding to 4-methoxycinnamaldehyde should be identified based on its retention time compared to the standard.
-
Plot the peak area of the standards against their concentration to generate a calibration curve.
-
Determine the concentration of 4-methoxycinnamaldehyde in the sample using the calibration curve.
-
Calculate the purity of the sample. Any additional peaks may represent impurities or degradation products.
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-
Visualizations
References
Scaling up the synthesis of p-METHOXYCINNAMALDEHYDE for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of p-methoxycinnamaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Claisen-Schmidt condensation of p-anisaldehyde and acetaldehyde.
Q1: My reaction yield is very low or I've recovered only starting material. What are the common causes and solutions?
A1: Low or no yield in a Claisen-Schmidt condensation can result from several factors. A primary cause is often related to the base or the reaction conditions.[1]
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Inactive Base: The base (e.g., sodium hydroxide, sodium ethoxide) may be old or have been deactivated by moisture. Ensure you are using a fresh, high-quality base.
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Insufficient Base Strength: The chosen base might not be strong enough to efficiently deprotonate acetaldehyde to form the required enolate. Consider using a stronger base like sodium ethoxide or potassium tert-butoxide.
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Presence of Water: Any water in the reagents or solvents will quench the base and inhibit the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]
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Low Temperature: While lower temperatures can help control side reactions, a temperature that is too low may prevent the reaction from proceeding at a reasonable rate. See the experimental protocols for recommended temperature ranges.
Q2: My final product is contaminated with p-anisyl alcohol and p-anisic acid. How can I prevent this?
A2: The presence of p-anisyl alcohol and p-anisic acid indicates that the Cannizzaro reaction is occurring as a significant side reaction. This is a common issue when an aromatic aldehyde without α-hydrogens, like p-anisaldehyde, is subjected to strong basic conditions.[1]
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Use Milder Basic Conditions: Avoid using an excessively high concentration of a strong base.
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Control Base Addition: Add the base slowly to the reaction mixture to prevent localized high concentrations.[1]
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Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can favor the desired Claisen-Schmidt condensation over the Cannizzaro reaction.[1]
Q3: I'm observing a significant amount of a volatile, pungent-smelling impurity. What is it and how do I avoid it?
A3: This is likely due to the self-condensation of acetaldehyde, which produces crotonaldehyde and subsequently higher molecular weight polymers. This side reaction competes with the desired reaction between acetaldehyde and p-anisaldehyde.
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Control Stoichiometry: Use a controlled molar ratio of p-anisaldehyde to acetaldehyde. A slight excess of acetaldehyde may be necessary to drive the reaction, but a large excess will favor self-condensation.
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Slow Addition of Acetaldehyde: Add the acetaldehyde dropwise to the reaction mixture containing p-anisaldehyde and the base. This maintains a low instantaneous concentration of acetaldehyde, minimizing its self-reaction.
Q4: How do I effectively purify the crude this compound?
A4: A multi-step purification process is typically required to obtain high-purity this compound.
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Aqueous Work-up: After the reaction is complete, neutralize the mixture (if basic) with a dilute acid (e.g., HCl). Extract the product into an organic solvent like ethyl acetate or dichloromethane.
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Washing: Wash the organic layer with water and then with a saturated brine solution to remove water-soluble impurities.
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Removal of Acidic Impurities: To remove p-anisic acid (from the Cannizzaro side reaction), wash the organic solution with a dilute basic solution, such as 0.1 N NaOH.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Recrystallization or Chromatography: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). For very high purity, column chromatography on silica gel is effective.
Comparative Data of Synthesis Methods
The following table summarizes various reported conditions for the synthesis of this compound and related cinnamic acid derivatives via the Claisen-Schmidt condensation, providing a basis for method selection and optimization.
| Method | Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Conventional | p-Anisaldehyde, Methyl Acetate | Sodium Metal | Toluene | Room Temp. | 17 h | 68% | Method A |
| Optimized Conventional | p-Anisaldehyde, Methyl Acetate | Sodium Methoxide | Methyl Acetate | <40°C to 55°C | ~1.5 h | High (not specified) | Method B |
| Low Temperature | p-Anisaldehyde, Methyl Acetate | Sodium Metal | Methyl Acetate, Xylene | 0-5°C | 4 h | High (not specified) | Method C |
| Microwave-Assisted | p-Methoxybenzaldehyde, Ethyl Methyl Ketone | 5% NaOH | None | Microwave (600W) | 3 min | Not Specified | |
| Chalcone Synthesis | p-Methoxybenzaldehyde, Acetophenone (1:1 ratio) | 5% NaOH | None | Room Temp. | 24 h | 42.1% |
Detailed Experimental Protocols
Protocol 1: Scalable Laboratory Synthesis of this compound
This protocol is adapted from established Claisen-Schmidt condensation procedures.
Materials:
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p-Anisaldehyde (4-methoxybenzaldehyde)
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Acetaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol
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Dichloromethane (or Ethyl Acetate)
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0.1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Chloride (Brine) Solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisaldehyde (1 equivalent) in ethanol (approx. 3-4 mL per gram of aldehyde). Cool the flask in an ice-water bath to 0-5°C.
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Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in water. Slowly add the NaOH solution to the stirred ethanolic solution of p-anisaldehyde, maintaining the temperature below 10°C.
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Acetaldehyde Addition: Add acetaldehyde (1.2 equivalents) to the dropping funnel. Add the acetaldehyde dropwise to the reaction mixture over a period of 30-60 minutes. A precipitate may begin to form.
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Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours. Then, let the reaction warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture in an ice bath and slowly neutralize it with 0.1 M HCl until it is slightly acidic (pH ~6-7). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
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Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with saturated brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
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Purification: Recrystallize the crude solid from a minimal amount of hot ethanol and water to obtain pure this compound as a yellowish crystalline solid.
Visualizations
Reaction and Troubleshooting Workflows
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
Caption: A decision tree for troubleshooting common issues during this compound synthesis.
Caption: A diagram showing the desired reaction pathway versus common side reactions.
References
Technical Support Center: Characterization of 4-Methoxycinnamaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing 4-methoxycinnamaldehyde.
Section 1: General Handling and Storage
Q1: What are the recommended storage conditions for 4-methoxycinnamaldehyde?
To ensure the stability and purity of 4-methoxycinnamaldehyde, it should be stored at 4°C under a nitrogen atmosphere.[1] For long-term storage as a solid, temperatures of -20°C for up to three years are recommended.[2] If stored in solution, it should be kept at -80°C and is generally stable for up to one year.[2] It is advisable to prepare solutions on the same day of use. If stock solutions are necessary, they should be aliquoted and stored at -20°C for a maximum of two weeks to minimize degradation from repeated freeze-thaw cycles.[3] Before use, allow the product to equilibrate to room temperature for at least one hour.
Q2: What are the primary safety precautions when handling 4-methoxycinnamaldehyde?
4-Methoxycinnamaldehyde is classified as a hazardous substance and can cause skin and serious eye irritation, as well as respiratory irritation.[4] Therefore, it is crucial to handle it in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid breathing in dust or vapors.
Section 2: Synthesis and Purification Pitfalls
Q3: What are common side products or impurities to look out for during the synthesis of 4-methoxycinnamaldehyde?
The synthesis of 4-methoxycinnamaldehyde, often achieved through an aldol condensation of 4-methoxybenzaldehyde and acetaldehyde, can lead to several impurities. Key side products to be aware of include:
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Unreacted starting materials: Residual 4-methoxybenzaldehyde and acetaldehyde.
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Self-condensation products of acetaldehyde: Such as 3-hydroxybutanal and subsequent dehydration products.
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Cannizzaro reaction product: 4-methoxybenzyl alcohol and 4-methoxybenzoic acid can form if a strong base is used in the presence of the starting aldehyde.
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Oxidation product: 4-methoxycinnamic acid can be formed, particularly if the reaction is exposed to air for extended periods.
Q4: I am having trouble purifying 4-methoxycinnamaldehyde. What are some effective purification strategies?
Purification of 4-methoxycinnamaldehyde can be challenging due to the presence of structurally similar impurities. A common and effective method is column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used to separate the desired product from less polar impurities and more polar byproducts.
For further purification, recrystallization can be employed. A solvent system such as ethanol-water or ethyl acetate-hexane can yield high-purity crystals. It is important to perform the purification steps promptly after synthesis to minimize the formation of degradation products.
Section 3: Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: My 1H-NMR spectrum of 4-methoxycinnamaldehyde shows broad or overlapping peaks. What could be the cause?
Broad or overlapping peaks in the 1H-NMR spectrum can arise from several factors:
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Sample Concentration: Highly concentrated samples can lead to intermolecular interactions and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. Ensure all glassware is thoroughly cleaned.
-
Presence of Rotamers: While less common for this molecule, restricted rotation around single bonds can sometimes lead to multiple conformations that are distinct on the NMR timescale, resulting in complex spectra. Acquiring the spectrum at a higher temperature can help coalesce these peaks.
-
Solvent Choice: The choice of deuterated solvent can influence chemical shifts. If peaks are overlapping, trying a different solvent (e.g., from CDCl₃ to Acetone-d₆) may resolve the signals.
Q6: What are the expected chemical shifts (δ) and coupling constants (J) for the protons of trans-4-methoxycinnamaldehyde?
The following table summarizes the typical 1H-NMR spectral data for trans-4-methoxycinnamaldehyde in CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.65 | Doublet | ~8.0 |
| Vinylic (α to C=O) | ~6.61 | Doublet of Doublets | ~15.7, ~8.0 |
| Vinylic (β to C=O) | ~7.42 | Doublet | ~15.7 |
| Aromatic (ortho to vinyl) | ~7.52 | Doublet | ~8.7 |
| Aromatic (ortho to -OCH₃) | ~6.95 | Doublet | ~8.7 |
| Methoxy (-OCH₃) | ~3.86 | Singlet | - |
Data compiled from multiple sources.
Infrared (IR) Spectroscopy
Q7: What are the key characteristic peaks in the IR spectrum of 4-methoxycinnamaldehyde?
The IR spectrum provides valuable information about the functional groups present in 4-methoxycinnamaldehyde. Key absorption bands to look for are:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Aldehyde) | ~1700 | Strong, sharp peak |
| C=C (Alkene) | ~1600-1650 | Medium to strong peak |
| C-H (Aldehyde) | ~2700 and ~2800 | Two weak to medium peaks |
| C-O-C (Ether) | ~1100-1300 | Strong, characteristic stretch |
| C=C (Aromatic) | ~1450-1600 | Multiple peaks |
| =C-H (trans-Alkene) | ~970 | Out-of-plane bending |
Data compiled from multiple sources.
Mass Spectrometry (MS)
Q8: What is the expected fragmentation pattern for 4-methoxycinnamaldehyde in mass spectrometry?
In electron ionization (EI) mass spectrometry, 4-methoxycinnamaldehyde will exhibit a molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns include the loss of:
-
-H: [M-1]⁺ at m/z 161
-
-CHO: [M-29]⁺ at m/z 133
-
-OCH₃: [M-31]⁺ at m/z 131
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-CH₃: [M-15]⁺ from the methoxy group, leading to a fragment at m/z 147.
The base peak is often observed at m/z 134, corresponding to the [M-CO]⁺ fragment.
High-Performance Liquid Chromatography (HPLC)
Q9: I am seeing tailing peaks and inconsistent retention times in my HPLC analysis of 4-methoxycinnamaldehyde. How can I troubleshoot this?
Peak tailing and retention time variability in HPLC can be caused by several issues:
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Column Overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and reinject.
-
Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based column can cause tailing. Adding a small amount of a competitive base (like triethylamine) to the mobile phase or using a highly end-capped column can mitigate this.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of impurities and the analyte. Ensure the mobile phase is adequately buffered.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape and shifting retention times. Flush the column with a strong solvent.
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.
Section 4: Stability and Degradation
Q10: How stable is 4-methoxycinnamaldehyde, and what are its primary degradation products?
4-methoxycinnamaldehyde is susceptible to oxidation, especially when exposed to air and light. The primary degradation product is 4-methoxycinnamic acid , formed by the oxidation of the aldehyde group. Other potential degradation pathways include polymerization and reactions involving the double bond. To minimize degradation, it is crucial to follow the recommended storage and handling procedures.
Section 5: Biological Activity and Signaling Pathways
Q11: What are the known biological activities of 4-methoxycinnamaldehyde?
4-methoxycinnamaldehyde has been reported to exhibit a range of biological activities, including:
-
Anti-cancer effects: It has been shown to induce apoptosis in cervical cancer cells.
-
Anti-viral activity: It can inhibit the human respiratory syncytial virus (RSV).
-
Anti-inflammatory properties: Like other cinnamaldehyde derivatives, it is believed to modulate inflammatory pathways.
Q12: How does 4-methoxycinnamaldehyde affect the NF-κB signaling pathway?
Cinnamaldehyde and its derivatives have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4-methoxycinnamaldehyde is thought to inhibit this process by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of 4-Methoxycinnamaldehyde
Objective: To quantify the purity of a 4-methoxycinnamaldehyde sample using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Materials:
-
HPLC system with a quaternary pump, autosampler, and DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade methanol and water
-
4-methoxycinnamaldehyde standard and sample
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 70:30 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve 4-methoxycinnamaldehyde standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the 4-methoxycinnamaldehyde sample in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm membrane filter before injection.
-
HPLC Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 320 nm
-
Run Time: Approximately 15 minutes (adjust as needed based on retention time)
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve.
Protocol 2: GC-MS Analysis of 4-Methoxycinnamaldehyde
Objective: To confirm the identity and assess the purity of a 4-methoxycinnamaldehyde sample by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
GC-MS system with an electron ionization (EI) source
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium carrier gas
-
4-methoxycinnamaldehyde sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
GC vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 4-methoxycinnamaldehyde sample (approximately 10-100 µg/mL) in a suitable volatile solvent like dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 10:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes
-
Ramp: Increase to 300°C at 10°C/min
-
Final hold: Hold at 300°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Analysis: Inject 1 µL of the prepared sample. Identify the 4-methoxycinnamaldehyde peak based on its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity. Assess purity by integrating the peak area of 4-methoxycinnamaldehyde relative to the total ion chromatogram.
Visualizations
Caption: Experimental workflow for 4-methoxycinnamaldehyde.
Caption: Inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Enhancing p-METHOXYCINNAMALDEHYDE Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of p-METHOXYCINNAMALDEHYDE (p-MCA) in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (p-MCA) not dissolving in my aqueous cell culture medium?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[1][2] When a concentrated stock solution of p-MCA, typically dissolved in an organic solvent, is introduced to the aqueous environment of the media, the p-MCA molecules tend to aggregate and precipitate out of the solution. This is a common challenge encountered with hydrophobic compounds in biological assays.
Q2: What is the recommended solvent for preparing a p-MCA stock solution for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving p-MCA for in vitro experiments.[3] It is crucial, however, to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: The tolerance to solvents like DMSO can vary between different cell lines. As a general guideline, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. To ensure the validity of your experimental results, it is best practice to perform a solvent tolerance assay for your specific cell line to determine the highest non-toxic concentration.
Q4: My p-MCA, dissolved in DMSO, still precipitates when I add it to my cell culture medium. What can I do to prevent this?
A4: This is a common issue that can be addressed by:
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Pre-warming the medium: Adding the p-MCA stock solution to pre-warmed media (37°C) can sometimes enhance its solubility.
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Optimizing the dilution method: Instead of adding the concentrated stock directly to the full volume of your media, try a serial dilution. First, dilute the stock in a small volume of serum-free media while gently vortexing, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain the compound's solubility.
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Reducing the stock concentration: Preparing a less concentrated stock solution in DMSO may help prevent precipitation upon dilution into the aqueous medium.
Q5: Are there alternative methods to improve the aqueous solubility of p-MCA for my bioassays?
A5: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds like p-MCA. These include the use of co-solvents, surfactants, and complexation with cyclodextrins. For more challenging situations, advanced techniques such as the preparation of solid dispersions or cocrystals can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| p-MCA powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in the chosen organic solvent, or the solvent may be inappropriate. | 1. Try gentle heating or sonication to aid dissolution.2. Test alternative water-miscible organic solvents such as ethanol or polyethylene glycol (PEG).3. Prepare a slurry to determine its solubility limit. |
| The solution is initially clear but becomes cloudy or shows a precipitate over time. | The compound is in a supersaturated state and is slowly precipitating out of the solution. The compound may also be unstable in the buffer. | 1. Use the prepared solution immediately after preparation.2. Consider incorporating a precipitation inhibitor in your formulation.3. Assess the stability of p-MCA in your specific buffer system. |
| Precipitation occurs immediately upon dilution of the DMSO stock into the aqueous buffer. | The final concentration of p-MCA exceeds its solubility limit in the final medium. The concentration of the organic co-solvent is not sufficient to maintain solubility. | 1. Test lower final concentrations of p-MCA.2. Ensure the final co-solvent concentration (e.g., DMSO) is at an acceptable, non-toxic level for your assay (typically ≤0.5%).3. Add the stock solution dropwise to the vigorously stirring or vortexing buffer to ensure rapid dispersion. |
Quantitative Data: Solubility of this compound
| Solvent/System | Solubility | Notes | Reference |
| Water | < 0.1 mg/mL (insoluble) | p-MCA is poorly soluble in aqueous solutions. | [3] |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | A powerful and commonly used solvent for creating high-concentration stock solutions. | [3] |
| Chloroform | Slightly soluble | - | |
| Methanol | Slightly soluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | A co-solvent system that can achieve a clear solution for in vivo studies. | |
| 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | A lipid-based formulation suitable for in vivo administration. | |
| 10% DMSO, 90% SBE-β-CD in Saline | ≥ 5 mg/mL | Use of a cyclodextrin derivative to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (p-MCA) powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: Determine the mass of p-MCA powder needed to prepare your desired volume and concentration of the stock solution (e.g., for a 100 mM stock solution). The molecular weight of p-MCA is 162.19 g/mol .
-
Weigh the p-MCA: In a sterile microcentrifuge tube, accurately weigh the calculated amount of p-MCA powder.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the p-MCA powder.
-
Mixing: Vortex the solution vigorously until the p-MCA is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to facilitate dissolution.
-
Visual Inspection: Carefully inspect the solution to ensure that no undissolved particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Enhancing p-MCA Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound (p-MCA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in your aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of p-MCA and the complexation efficiency.
-
Add p-MCA: Slowly add the p-MCA powder to the HP-β-CD solution while continuously stirring.
-
Complexation: Allow the mixture to stir for a sufficient period (this can range from a few hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Filtration: Once the complexation is complete, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the solution.
-
Confirmation (Optional): The formation of the inclusion complex can be confirmed by various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Storage: Store the p-MCA-HP-β-CD complex solution at an appropriate temperature, protected from light.
Signaling Pathway Diagrams
This compound and related cinnamaldehyde compounds have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.
Caption: Modulation of the PI3K/AKT Signaling Pathway by this compound.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: General experimental workflow for preparing this compound solutions.
References
Optimization of reaction parameters for p-METHOXYCINNAMALDEHYDE synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-methoxycinnamaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameter optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation of p-anisaldehyde and acetaldehyde.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Claisen-Schmidt condensation can stem from several factors. Here are the most common causes and their solutions:
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Ineffective Base Catalysis: The strength and concentration of the base are critical. If the base is too weak or the concentration too low, the deprotonation of acetaldehyde to form the enolate will be inefficient.
-
Solution: Ensure your base (e.g., NaOH, KOH) is not old or degraded. You can try slightly increasing the molar equivalents of the base. For instance, using a higher concentration of aqueous NaOH or preparing a fresh solution can be beneficial. Some protocols suggest that solvent-free grinding with solid NaOH can lead to quantitative yields.[1]
-
-
Poor Quality of Reagents: The purity of your starting materials, p-anisaldehyde and acetaldehyde, is crucial. Impurities can interfere with the reaction. Acetaldehyde is particularly prone to polymerization.
-
Solution: Use freshly distilled acetaldehyde for the best results. Ensure your p-anisaldehyde is pure and free from contaminants like p-anisic acid.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.
-
Solution: The Claisen-Schmidt condensation is often carried out at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate.[2] Conversely, if side reactions are an issue, cooling the reaction mixture might be necessary.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants can affect the yield.
-
Solution: While a 1:1 molar ratio of p-anisaldehyde to acetaldehyde is theoretically required, using a slight excess of the more volatile acetaldehyde can help drive the reaction to completion.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most common side reactions in this synthesis are self-condensation of acetaldehyde and the Cannizzaro reaction of p-anisaldehyde.
-
Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself to form poly-aldol adducts, reducing the amount available to react with p-anisaldehyde.
-
Solution: This can be minimized by the slow, dropwise addition of acetaldehyde to the reaction mixture containing p-anisaldehyde and the base. This keeps the instantaneous concentration of the acetaldehyde enolate low, favoring the cross-condensation reaction.
-
-
Cannizzaro Reaction: Under strongly basic conditions, p-anisaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form p-anisyl alcohol and p-anisic acid.
-
Solution: Avoid using an excessively high concentration of a strong base. Using a milder base or carefully controlling the amount of a strong base can help suppress this side reaction.[2]
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.
-
Procedure: Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane (e.g., 3:7 v/v), to develop the plate. The disappearance of the starting materials (p-anisaldehyde) and the appearance of the product spot (this compound) will indicate the progression of the reaction. The product is a conjugated system and should be UV-active, making it easy to visualize under a UV lamp.
Q4: What is the best way to purify the crude this compound?
A4: The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: This is often the most straightforward method for purification.
-
Solvent Selection: A common solvent for recrystallizing this compound is ethanol or a mixture of ethanol and water. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more rigorous purification method.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to first elute any non-polar impurities and then the desired product.
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Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis of cinnamaldehyde derivatives in Claisen-Schmidt reactions. This data can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Yield of a,a'-bis-benzylidenecyclohexanone
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | NaOH (20) | 5 | 98 |
| 2 | KOH (20) | 5 | 85 |
| 3 | NaOAc (20) | 15 | 65 |
| 4 | NH4OAc (20) | 20 | 55 |
Data adapted from a study on a similar Claisen-Schmidt condensation. The trend suggests that stronger bases like NaOH and KOH are more effective catalysts for this type of reaction.
Table 2: Optimization of NaOH Catalyst Concentration
| Entry | NaOH (mol%) | Time (min) | Yield (%) |
| 1 | 1 | 5 | 20 |
| 2 | 5 | 5 | 65 |
| 3 | 10 | 5 | 95 |
| 4 | 20 | 5 | 98 |
| 5 | 80 | 5 | 99 |
| 6 | 100 | 5 | 99 |
This data, from a related synthesis, indicates that a catalytic amount of NaOH (around 20 mol%) is sufficient to achieve a high yield, with further increases in catalyst loading providing diminishing returns.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of p-anisaldehyde with acetaldehyde.
Materials and Reagents:
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p-Anisaldehyde
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Acetaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol (95%)
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Deionized Water
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Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)
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Ethyl Acetate
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Hexane
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1.0 equivalent) in ethanol.
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Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
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Initiation of Condensation: While stirring the ethanolic solution of p-anisaldehyde at room temperature, slowly add the sodium hydroxide solution dropwise.
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Addition of Acetaldehyde: To the stirred basic solution, add acetaldehyde (1.0 - 1.2 equivalents) dropwise over a period of 15-30 minutes. A cooling bath (ice-water) can be used to control the reaction temperature if it becomes exothermic.
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Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 3:7 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
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Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral to slightly acidic. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the precipitate with cold deionized water to remove any inorganic impurities.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Drying and Characterization:
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Mandatory Visualization
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Minimizing solvent residue in purified 4-methoxycinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when minimizing solvent residue in purified 4-methoxycinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-methoxycinnamaldehyde?
A1: The most common and effective methods for purifying 4-methoxycinnamaldehyde are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities. For removing solid impurities and achieving high purity on a moderate to large scale, recrystallization is often preferred. Column chromatography is excellent for separating the target compound from impurities with different polarities, especially for smaller quantities or when dealing with complex mixtures.
Q2: Which solvents are suitable for the purification of 4-methoxycinnamaldehyde?
A2: 4-Methoxycinnamaldehyde is soluble in a variety of organic solvents.[1] Based on solubility data and general organic chemistry principles, suitable solvents for purification include:
-
For Recrystallization: A good recrystallization solvent is one in which 4-methoxycinnamaldehyde is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water can be effective.
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For Column Chromatography: A solvent system that provides good separation on a silica gel column is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common choice is a gradient of ethyl acetate in hexanes.
Q3: How can I detect and quantify residual solvents in my purified 4-methoxycinnamaldehyde?
A3: The most common and reliable analytical techniques for detecting and quantifying residual solvents are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This is a highly sensitive technique that can separate volatile organic compounds (the residual solvents) from your sample and provide both qualitative identification and quantitative measurement.
-
¹H NMR: The proton NMR spectrum of your purified sample can show characteristic peaks for common laboratory solvents. By integrating these peaks and comparing them to the integration of the product peaks, you can estimate the amount of residual solvent.
Q4: What are the typical impurities I might encounter in 4-methoxycinnamaldehyde?
A4: Impurities in 4-methoxycinnamaldehyde can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
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Unreacted starting materials: 4-methoxybenzaldehyde and acetaldehyde.
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By-products from self-condensation of acetaldehyde.
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Oxidation products: 4-methoxycinnamic acid.
Troubleshooting Guides
Problem 1: My purified 4-methoxycinnamaldehyde shows a persistent peak for ethyl acetate in the ¹H NMR spectrum.
-
Possible Cause: Incomplete removal of ethyl acetate after column chromatography or recrystallization. Ethyl acetate has a relatively high boiling point (77 °C) and can be challenging to remove completely, especially if the product is a viscous oil or a dense solid.
-
Solution 1: Co-evaporation with a more volatile solvent. Dissolve your product in a minimal amount of a more volatile solvent like dichloromethane (DCM) or diethyl ether.[2][3] Then, remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times. The more volatile solvent will form an azeotrope with the ethyl acetate, facilitating its removal.
-
Solution 2: High-vacuum drying. Place your sample under a high vacuum for an extended period (several hours to overnight).[4] This can be done in a vacuum oven at a temperature slightly below the melting point of 4-methoxycinnamaldehyde (55-60 °C) to enhance solvent removal without melting the product.[1]
Problem 2: After recrystallization, my yield of 4-methoxycinnamaldehyde is very low.
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Possible Cause 1: Using too much solvent. Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated mixture until dissolution is complete.
-
-
Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath to maximize crystal formation.
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-
Possible Cause 3: The chosen solvent is too good at room temperature. If the compound has significant solubility in the cold solvent, a substantial amount will be lost.
-
Solution: Test different solvent systems. A mixture of solvents (e.g., ethanol/water) can often provide a better solubility profile for recrystallization.
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Problem 3: I am seeing an unexpected water peak in my ¹H NMR spectrum.
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Possible Cause 1: Incomplete drying of the organic phase. After an aqueous workup, residual water can remain in the organic solvent.
-
Solution: Dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent.
-
-
Possible Cause 2: Hygroscopic solvents. Some solvents can absorb moisture from the atmosphere.
-
Solution: Use freshly opened or properly dried solvents for your purification. Store solvents over molecular sieves to keep them dry.
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-
Possible Cause 3: Condensation. Cooling the collection flask too aggressively during vacuum filtration can cause atmospheric moisture to condense into your sample.
-
Solution: Allow the apparatus to return to room temperature before venting to atmospheric pressure.
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Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Hexane | 69 | 0.655 | 0.1 | Non-polar, good for initial elution in column chromatography. |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Highly volatile, good for extraction and co-evaporation. |
| Dichloromethane (DCM) | 39.6 | 1.33 | 3.1 | Good for dissolving many organic compounds, effective for co-evaporation. |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Common eluent in column chromatography, can be difficult to remove. |
| Acetone | 56 | 0.791 | 5.1 | Soluble with 4-methoxycinnamaldehyde. |
| Ethanol | 78.4 | 0.789 | 4.3 | Potential recrystallization solvent. |
| Methanol | 64.7 | 0.792 | 5.1 | Can be used in solvent mixtures for chromatography. |
| Water | 100 | 1.00 | 10.2 | 4-methoxycinnamaldehyde is almost insoluble in water. Used as an anti-solvent in recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Methoxycinnamaldehyde
This protocol is designed for the purification of 4-methoxycinnamaldehyde that is a solid at room temperature and contains non-polar impurities.
Materials:
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Crude 4-methoxycinnamaldehyde
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Ethanol (95%)
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Deionized water
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Erlenmeyer flasks
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Hot plate with stirring capabilities
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude 4-methoxycinnamaldehyde in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals of purified 4-methoxycinnamaldehyde should start to form.
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Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-methoxycinnamaldehyde.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of 4-Methoxycinnamaldehyde
This protocol is suitable for separating 4-methoxycinnamaldehyde from impurities of different polarities.
Materials:
-
Crude 4-methoxycinnamaldehyde
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Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 4-methoxycinnamaldehyde in a minimal amount of dichloromethane or the initial eluent (e.g., 5% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 5% ethyl acetate in hexanes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 10%, 15%, 20%). The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combining Fractions: Combine the fractions that contain the pure 4-methoxycinnamaldehyde.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of 4-methoxycinnamaldehyde.
Caption: Decision tree for troubleshooting residual solvent issues.
Caption: Relationship between purification parameters and outcomes.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of p-Methoxycinnamaldehyde and Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the biological activities of p-methoxycinnamaldehyde (p-MCA) and its parent compound, cinnamaldehyde (CA). Both are naturally occurring compounds found in cinnamon species, with cinnamaldehyde being the primary component responsible for its characteristic aroma and flavor.[1][2][3] The addition of a methoxy group at the para position of the phenyl ring in p-MCA significantly influences its biological properties. This guide synthesizes experimental data to offer a clear comparison of their antimicrobial, anti-inflammatory, and anticancer activities, providing researchers with a valuable resource for drug discovery and development.
Comparative Biological Activity Data
The following tables summarize the quantitative data from various studies, offering a direct comparison of the potency of this compound and cinnamaldehyde across different biological assays.
Table 1: Antimicrobial Activity
| Compound | Test Organism | Assay | Result | Reference |
| Cinnamaldehyde | Escherichia coli | In vitro fermentation | Higher bactericidal activity than p-MCA | [4][5] |
| This compound | Escherichia coli | In vitro fermentation | Lower bactericidal activity than CA | |
| Cinnamaldehyde | Coliform bacteria | In vitro fermentation | Higher bactericidal activity than p-MCA | |
| This compound | Coliform bacteria | In vitro fermentation | Lower bactericidal activity than CA | |
| Cinnamaldehyde | Candida albicans DAY185 | Biofilm inhibition | Less potent than some derivatives | |
| This compound | Candida albicans DAY185 | Biofilm inhibition | Little to no activity |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cinnamaldehyde | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 55 ± 9 µM | |
| o-Methoxycinnamaldehyde | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 35 ± 9 µM | |
| Cinnamaldehyde | RAW 264.7 Macrophages | TNF-α Production | 63 ± 9 µM | |
| o-Methoxycinnamaldehyde | RAW 264.7 Macrophages | TNF-α Production | 78 ± 16 µM | |
| Cinnamaldehyde | - | NF-κB Inhibition | 43 µM | |
| 2-Methoxycinnamaldehyde* | - | NF-κB Inhibition | 31 µM |
*Note: Data for o-methoxycinnamaldehyde (2-methoxycinnamaldehyde) is included as a close structural analog, as direct comparative data for this compound was limited in the search results.
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Human Cervical Cancer (C-33A) | MTT Assay | 110 µM | |
| Cinnamaldehyde | Human Metastatic Melanoma (A375) | Proliferation | <10 µM | |
| This compound | Human Metastatic Melanoma (A375) | Proliferation | <10 µM | |
| 2-Methoxycinnamaldehyde | Human Lung Adenocarcinoma (A549) | Proliferation | 32 µM |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Antimicrobial Activity Assays
In Vitro Fermentation Model for Antimicrobial Activity: This method was used to assess the bactericidal activity of cinnamaldehyde and its derivatives against intestinal bacteria.
-
Inoculum Preparation: A fecal inoculum from weaned piglets is prepared in a buffered medium under anaerobic conditions.
-
Test Compound Addition: Cinnamaldehyde and this compound are dissolved in a suitable solvent (e.g., DMSO) and added to the fermentation vessels at specified concentrations (e.g., 100 and 400 mg/L).
-
Fermentation: The mixtures are incubated under anaerobic conditions at a controlled pH (e.g., pH 5 or 7) and temperature (38°C).
-
Bacterial Enumeration: Samples are collected at various time points, and serial dilutions are plated on selective agar (e.g., MacConkey agar for coliforms) to determine the colony-forming units (CFU/mL).
-
Data Analysis: The reduction in bacterial counts in the presence of the test compounds is compared to a control group without the compounds.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) and TNF-α Production in Macrophages: This assay determines the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cell Treatment: Cells are pre-treated with various concentrations of cinnamaldehyde or its derivatives for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (and IFN-γ if applicable) to induce an inflammatory response.
-
Measurement of NO: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Measurement of TNF-α: The concentration of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of NO or TNF-α production, are calculated.
Anticancer Activity Assays
MTT Assay for Cell Proliferation: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., C-33A) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or cinnamaldehyde for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in the context of cinnamaldehyde and its derivatives.
Caption: Workflow for assessing biological activities.
Caption: Inhibition of the NF-κB signaling pathway.
Discussion and Conclusion
The available data suggests that both cinnamaldehyde and this compound possess a range of interesting biological activities.
In terms of antimicrobial properties , cinnamaldehyde appears to be more potent than this compound against certain bacteria like E. coli and other coliforms. The methoxy group in p-MCA may reduce its efficacy in this regard.
For anti-inflammatory activity , the data on methoxy-substituted cinnamaldehydes suggests they can be potent inhibitors of the NF-κB pathway, a key regulator of inflammation. In some cases, as with o-methoxycinnamaldehyde, the potency can be greater than that of cinnamaldehyde itself in inhibiting inflammatory mediators like nitric oxide.
In the realm of anticancer research , both compounds have demonstrated the ability to inhibit the proliferation of cancer cells. Notably, both were effective against human metastatic melanoma cells at low micromolar concentrations. This compound also showed dose-dependent effects on cervical cancer cells. The anticancer mechanisms are multifaceted and can involve the induction of apoptosis and the inhibition of cell proliferation signaling pathways.
References
Unveiling the Bioactivity of Methoxy-Substituted Cinnamaldehydes: A Comparative Guide
A detailed analysis of the structure-activity relationship of methoxy-substituted cinnamaldehydes reveals their potential as promising candidates in the development of novel anticancer and antimicrobial agents. The position and number of methoxy groups on the cinnamaldehyde scaffold significantly influence their biological efficacy, modulating their cytotoxic and microbicidal properties through distinct molecular mechanisms.
This guide provides a comparative overview of the biological activities of various methoxy-substituted cinnamaldehydes, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product derivatives for therapeutic applications.
Anticancer Activity: A Tale of Apoptosis Induction
Methoxy-substituted cinnamaldehydes have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways. The efficacy of these compounds is largely dependent on the substitution pattern of the methoxy groups on the phenyl ring.
In a study investigating the anticancer properties of 2-methoxycinnamaldehyde, it was found to inhibit cell proliferation and induce apoptosis in human lung adenocarcinoma A549 cells with an IC50 value of 32 μM.[1] This was associated with the upregulation of pro-apoptotic proteins Bax and Bak and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] Similarly, 4-methoxycinnamaldehyde exhibited a dose-dependent cytotoxic effect on human cervical cancer C-33A cells, with an IC50 of 110 μM, also inducing apoptosis.[2]
While comprehensive quantitative data for all methoxy-substituted analogs is not uniformly available in the literature, molecular docking studies suggest that methoxy-substituted cinnamaldehydes generally exhibit enhanced anticancer potential compared to the parent cinnamaldehyde molecule.[1][3]
Comparative Anticancer Activity of Methoxy-Substituted Cinnamaldehydes (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methoxycinnamaldehyde | Human lung adenocarcinoma (A549) | 32 | |
| 2-Methoxycinnamaldehyde | Human colorectal adenocarcinoma (COLO 205) | 20 (approx.) | |
| 4-Methoxycinnamaldehyde | Human cervical cancer (C-33A) | 110 | |
| 3,4,5-Trimethoxycinnamic acid ester derivative (S5) | Human prostate cancer (PC-3) | 17.22 | |
| 3,4,5-Trimethoxycinnamic acid ester derivative (S5) | Human gastric cancer (SGC-7901) | 11.82 | |
| 3,4,5-Trimethoxycinnamic acid ester derivative (S5) | Human lung cancer (A549) | 0.50 | |
| 3,4,5-Trimethoxycinnamic acid ester derivative (S5) | Human melanoma (MDA-MB-435s) | 5.33 |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of methoxy-substituted cinnamaldehydes are primarily mediated through the intrinsic apoptotic pathway, which is tightly regulated by the Bcl-2 family of proteins and the PI3K/Akt signaling cascade.
Bcl-2 Family and Mitochondrial Apoptosis:
Methoxy-substituted cinnamaldehydes disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately executing the apoptotic program.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Cinnamaldehyde and its derivatives have been shown to inhibit this pathway, thereby promoting apoptosis. Inhibition of PI3K/Akt signaling prevents the phosphorylation and inactivation of pro-apoptotic proteins and reduces the expression of survival-related genes.
Antimicrobial Activity: Disrupting Microbial Defenses
Methoxy-substituted cinnamaldehydes also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action is multifaceted, involving the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.
A study on the antibiofilm activity of cinnamaldehyde analogs showed that 2-methoxycinnamaldehyde displayed strong antibiofilm properties against Candida albicans. However, 4-methoxycinnamaldehyde showed little to no biofilm inhibitory activity in the same study. In terms of planktonic growth, 2-methoxycinnamaldehyde was found to have a Minimum Inhibitory Concentration (MIC) of 220 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE).
Comparative Antimicrobial Activity of Methoxy-Substituted Cinnamaldehydes (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 780 - 3120 | |
| Cinnamaldehyde | Staphylococcus aureus | 250 - 500 | |
| 2-Methoxycinnamaldehyde | Candida albicans (biofilm) | - (96% inhibition at 100 µg/mL) | |
| 2-Methoxycinnamaldehyde | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 220 | |
| 4-Methoxycinnamaldehyde | Candida albicans (biofilm) | - (little to no inhibition) |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted cinnamaldehydes for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the methoxy-substituted cinnamaldehydes in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The available evidence strongly suggests that methoxy-substituted cinnamaldehydes are a promising class of bioactive compounds with significant potential for development as anticancer and antimicrobial drugs. The position and degree of methoxylation on the cinnamaldehyde backbone are critical determinants of their biological activity. Further research, including more comprehensive in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential and to optimize their structure for enhanced efficacy and safety. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.
References
A Comparative Analysis of the Antioxidant Potential of Cinnamaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamaldehyde, the primary bioactive compound in cinnamon, and its derivatives have emerged as promising candidates in the search for potent antioxidant agents. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them a focal point for research in preventing and treating oxidative stress-related diseases. This guide provides an objective comparison of the antioxidant performance of cinnamaldehyde and its key derivatives, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of cinnamaldehyde and its derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the reported IC50 values for cinnamaldehyde and several of its derivatives from comparative studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, data from studies where multiple compounds were tested under the same protocol provide valuable insights into their relative antioxidant potential.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Cinnamaldehyde | DPPH | 8.2 | [1] |
| Cinnamaldehyde | DPPH | >100 | [2] |
| Cinnamic Acid | DPPH | 55.48 | [2] |
| Methyl Cinnamate | DPPH | 65.25 | [2] |
| Cinnamyl Alcohol | DPPH | 45.32 | [2] |
| Vitamin E (Standard) | DPPH | 7.85 |
Note: The significant variation in the IC50 value for cinnamaldehyde between the two referenced studies highlights the importance of standardized experimental protocols for accurate comparisons. The second study, which compared multiple derivatives, suggests that cinnamaldehyde itself has lower DPPH radical scavenging activity compared to some of its derivatives and the standard, Vitamin E.
Structure-Activity Relationship
The antioxidant activity of cinnamaldehyde derivatives is intrinsically linked to their chemical structure. Key structural features that influence their radical scavenging and cytoprotective effects include:
-
The α,β-Unsaturated Aldehyde Moiety: This functional group in cinnamaldehyde is a Michael acceptor and is crucial for its ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
-
Hydroxyl and Methoxy Substitutions on the Benzene Ring: The presence, position, and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring significantly impact the molecule's ability to donate a hydrogen atom to stabilize free radicals. Generally, hydroxyl groups enhance antioxidant activity.
-
Modifications of the Aldehyde Group: Conversion of the aldehyde to a carboxylic acid (cinnamic acid), an ester (methyl cinnamate), or an alcohol (cinnamyl alcohol) alters the electronic properties and steric hindrance of the molecule, thereby affecting its antioxidant capacity. The data in the table above suggests that cinnamyl alcohol has the highest antioxidant activity among the tested derivatives in the DPPH assay.
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the test compound (at various concentrations) to the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound (at various concentrations) to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O2•−). The superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH) and reduce a detector molecule such as nitroblue tetrazolium (NBT) to a colored formazan, which is measured spectrophotometrically.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 16 mM, pH 8.0), NADH (e.g., 338 µM), NBT (e.g., 72 µM), and the test compound at various concentrations.
-
Initiation of Reaction: Add phenazine methosulfate (PMS) (e.g., 30 µM) to the reaction mixture to initiate the generation of superoxide radicals.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control without the test compound.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals. NO is generated from a donor like sodium nitroprusside in an aqueous solution and is quantified by its reaction with oxygen to form nitrite, which is then detected using the Griess reagent.
Procedure:
-
Generation of NO: Prepare a solution of sodium nitroprusside in a phosphate buffer (pH 7.4).
-
Reaction Mixture: Add the test compound at various concentrations to the sodium nitroprusside solution.
-
Incubation: Incubate the mixture at room temperature under illumination for a specific period (e.g., 150 minutes).
-
Quantification of Nitrite: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Measurement: After a short incubation period for color development, measure the absorbance at 546 nm.
-
Calculation of Scavenging Activity: The percentage of NO scavenging is calculated by comparing the absorbance of the sample to a control.
-
IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.
Signaling Pathways and Experimental Workflows
The antioxidant effects of cinnamaldehyde and its derivatives are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds like cinnamaldehyde can react with cysteine residues in Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Nrf2 Signaling Pathway Activation by Cinnamaldehyde Derivatives.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for the in vitro antioxidant assays described above follows a similar pattern, involving sample preparation, reaction with a radical source, and spectrophotometric measurement.
Caption: General Experimental Workflow for In Vitro Antioxidant Assays.
References
In vivo efficacy of p-METHOXYCINNAMALDEHYDE versus its ortho and meta isomers
A comprehensive review of the current in vivo evidence reveals a significant disparity in the scientific community's investigation of p-, o-, and m-methoxycinnamaldehyde's therapeutic potential. The ortho-isomer, 2-methoxycinnamaldehyde, has been the primary focus of in vivo research, demonstrating notable anti-cancer and anti-inflammatory properties. In contrast, in vivo efficacy data for the para-isomer, 4-methoxycinnamaldehyde, is limited, and studies on the meta-isomer are conspicuously absent.
This guide provides a detailed comparison of the in vivo efficacy of p-methoxycinnamaldehyde and its ortho-isomer, drawing from available experimental data. The lack of in vivo studies for the meta-isomer prevents its inclusion in this comparative analysis.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from in vivo studies investigating the anti-cancer and anti-inflammatory effects of 2-methoxycinnamaldehyde.
Anti-Cancer Efficacy of 2-Methoxycinnamaldehyde (ortho-isomer)
| Cancer Type | Animal Model | Treatment Regimen | Key Findings |
| Human Colorectal Adenocarcinoma (COLO 205) | Nude Mice Xenograft | 10 and 20 mg/kg/day, intratumoral injection | Tumor volume reduction of approximately 43.5% and 62.1%, respectively[1]. |
| Human Lung Adenocarcinoma (A549) | Not Specified | Not Specified | Reduced tumor growth[2]. |
Anti-Inflammatory Efficacy of 2-Methoxycinnamaldehyde (ortho-isomer)
| Condition | Animal Model | Treatment Regimen | Key Findings |
| Hepatic Ischemia/Reperfusion Injury | Wistar Rats | 1 ml/kg, intra-portal administration | Significant reduction in serum ALT, AST, TNF-α, and IL-6 levels. Decreased hepatic malondialdehyde and attenuated pathological changes[3]. |
| Myocardial Ischemia/Reperfusion Injury | Adult Male Rats | Intravenous injection 10 min before reperfusion | Significantly improved myocardial function and decreased infarct size. Reduced expression of HMGB1 and VCAM-1, and decreased neutrophil infiltration[4]. |
In Vivo Data for 4-Methoxycinnamaldehyde (para-isomer)
An in vivo trial in weaned piglets investigating the antimicrobial effects of 4-methoxycinnamaldehyde did not demonstrate significant improvements in animal performance or antimicrobial effects compared to the control group[5]. While some in vitro studies have suggested anti-cancer and antiviral properties, robust in vivo efficacy data is currently lacking.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and replication of the findings.
Human Colorectal Adenocarcinoma Xenograft Model
-
Cell Line: COLO 205 human colorectal adenocarcinoma cells.
-
Animal Model: Nude mice.
-
Procedure: 5 x 10^6 COLO 205 cells were injected subcutaneously into the flanks of the mice. Tumors were allowed to grow to approximately 75 mm³.
-
Treatment: Mice were randomly divided into groups and received daily intratumoral injections of 2-methoxycinnamaldehyde at doses of 5, 10, or 20 mg/kg/day, or a vehicle control.
-
Efficacy Assessment: Tumor volumes were monitored using calipers. At the end of the study, tumors were harvested to assess cell death via TUNEL assay.
Hepatic Ischemia/Reperfusion Injury Model in Rats
-
Animal Model: Male Wistar rats (180-200 g).
-
Procedure: Animals were subjected to 60 minutes of partial hepatic ischemia followed by 120 minutes of reperfusion.
-
Treatment: 2-methoxycinnamaldehyde (1 ml/kg) was administered via slow injection into the vein of the left lateral and median lobes of the liver 10 minutes before the start of the reperfusion period.
-
Efficacy Assessment: Blood and liver tissue samples were collected after the reperfusion period. Serum levels of ALT, AST, TNF-α, and IL-6 were measured. Liver tissue was analyzed for malondialdehyde (MDA) levels and histopathological changes. Immunohistochemical staining was used to assess caspase-3 and NF-κB expression.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with the in vivo activity of 2-methoxycinnamaldehyde.
Experimental workflow for the in vivo anti-cancer study of 2-methoxycinnamaldehyde.
Inhibitory effect of 2-methoxycinnamaldehyde on the NF-κB signaling pathway.
Conclusion
The available in vivo data strongly supports the potential of 2-methoxycinnamaldehyde as an anti-cancer and anti-inflammatory agent. Its ability to reduce tumor growth and protect against ischemia-reperfusion injury in animal models is well-documented. However, the therapeutic potential of this compound and, in particular, m-methoxycinnamaldehyde remains largely unexplored in in vivo settings. Future research should focus on conducting direct comparative studies of the three isomers to elucidate their relative efficacy and safety profiles. Such studies would be invaluable for identifying the most promising candidate for further drug development.
References
- 1. Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-methoxycinnamaldehyde from Cinnamomum cassia reduces rat myocardial ischemia and reperfusion injury in vivo due to HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Mechanism of 4-Methoxycinnamaldehyde: A Comparative Guide with Genetic Knockout Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-methoxycinnamaldehyde's (4-MCA) proposed mechanism of action with alternative therapies. It outlines the existing evidence and details the crucial genetic knockout studies required for definitive validation.
4-Methoxycinnamaldehyde, a natural compound, has demonstrated potential as a modulator of immune responses. Preliminary studies suggest its efficacy in suppressing T-cell activation and inflammation, pointing towards a targeted interaction with key signaling pathways. This guide delves into the current understanding of 4-MCA's mechanism, compares it with established inhibitors, and provides detailed experimental protocols to conclusively validate its molecular targets through genetic knockout studies.
Proposed Mechanism of Action of 4-Methoxycinnamaldehyde
Evidence suggests that the closely related compound, 4-hydroxy-3-methoxycinnamaldehyde (4H3MC), exerts its immunosuppressive effects by targeting Protein Kinase C-theta (PKCθ), a crucial enzyme in T-cell activation.[1][2] Inhibition of PKCθ by 4H3MC has been shown to attenuate the phosphorylation of downstream targets in the MAPK signaling cascade (ERK and p38) and reduce the activity of key transcription factors, including NF-κB, AP-1, and NFAT.[1][2] The parent compound, cinnamaldehyde, has also been extensively shown to inhibit the NF-κB signaling pathway.[3]
This proposed mechanism positions 4-MCA as a potentially selective immunomodulator. However, definitive confirmation of PKCθ as the direct and essential target is pending validation through genetic knockout studies.
Signaling Pathway of 4-MCA
Caption: Proposed signaling pathway of 4-Methoxycinnamaldehyde.
Comparison with Alternative PKCθ and NF-κB Inhibitors
To contextualize the potential of 4-MCA, it is essential to compare its activity with other known inhibitors of the PKCθ and NF-κB pathways. The following tables summarize the inhibitory concentrations (IC50) of 4-MCA, its parent compound cinnamaldehyde, and other relevant inhibitors.
| Compound | Target | Reported IC50 | Cell/Assay System |
| 4-Methoxycinnamaldehyde (4-MCA) | Respiratory Syncytial Virus (RSV) | ~0.055 µg/mL (~0.34 µM) | Human laryngeal carcinoma cells |
| trans-Cinnamaldehyde | NF-κB | 43 µM | LPS-stimulated RAW 264.7 macrophages |
| 2-Methoxycinnamaldehyde | NF-κB | 31 µM | LPS-stimulated RAW 264.7 macrophages |
| Alternative PKCθ Inhibitors | Reported IC50/Ki | Cell/Assay System |
| Sotrastaurin (AEB071) | Ki: 0.22 nM | Cell-free assay |
| R524 | IC50: 1.6 nM | Not specified |
| VTX-27 | Ki: 0.08 nM | Not specified |
| Alternative NF-κB Inhibitors | Reported IC50 | Cell/Assay System |
| Ecteinascidin 743 | 20 nM | TNF-α induced NF-κB bla assay |
| Digitoxin | 90 nM | TNF-α induced NF-κB bla assay |
| Bortezomib | Confirmed inhibitor | Various |
Confirming the Mechanism of Action: A Genetic Knockout Approach
To unequivocally validate that PKCθ is the direct target of 4-MCA, a genetic knockout study is the gold standard. The proposed experimental workflow involves using CRISPR-Cas9 to generate a PKCθ knockout (KO) cell line and comparing the effects of 4-MCA in these cells versus the wild-type (WT) parental line.
Experimental Workflow for PKCθ Knockout Validation
Caption: Workflow for validating 4-MCA's target using PKCθ knockout cells.
Detailed Experimental Protocols
Generation of PKCθ Knockout Cell Line using CRISPR-Cas9
Objective: To create a stable cell line lacking the expression of PKCθ.
Materials:
-
Jurkat T-cell line (or other suitable T-cell line)
-
Lentiviral vectors expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the PRKCQ gene (encoding PKCθ)
-
Transfection reagent
-
Puromycin (or other selection antibiotic)
-
Single-cell cloning plates
-
PCR reagents for genomic DNA analysis
-
Anti-PKCθ antibody for Western blotting
Protocol:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting a conserved region in an early exon of the PRKCQ gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target T-cell line.
-
Selection of Transduced Cells: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening for Knockout Clones:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the PRKCQ gene.
-
Western Blot Analysis: Confirm the absence of PKCθ protein expression in candidate clones by Western blotting using a specific anti-PKCθ antibody.
-
In Vitro PKC Kinase Assay
Objective: To measure the direct inhibitory effect of 4-MCA on PKCθ enzymatic activity.
Materials:
-
Recombinant human PKCθ
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
4-MCA dissolved in DMSO
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, substrate peptide, and varying concentrations of 4-MCA (or vehicle control).
-
Enzyme Addition: Add recombinant PKCθ to initiate the reaction.
-
Phosphorylation Reaction: Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each 4-MCA concentration and determine the IC50 value.
NF-κB Reporter Assay
Objective: To quantify the effect of 4-MCA on NF-κB transcriptional activity in both WT and PKCθ KO cells.
Materials:
-
WT and PKCθ KO T-cell lines
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
T-cell activator (e.g., PMA and ionomycin)
-
4-MCA dissolved in DMSO
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect both WT and PKCθ KO cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of 4-MCA for 1-2 hours.
-
Stimulation: Stimulate the cells with a T-cell activator (e.g., PMA/ionomycin) to induce NF-κB activation.
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the dose-dependent inhibition of NF-κB activity by 4-MCA in WT versus PKCθ KO cells. A significant reduction in the inhibitory effect of 4-MCA in the KO cells would confirm that its action is PKCθ-dependent.
Conclusion
While existing evidence strongly suggests that 4-methoxycinnamaldehyde and its analogs modulate T-cell responses through the inhibition of the PKCθ-NF-κB signaling axis, the definitive validation of this mechanism through genetic knockout studies is a critical next step. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously test this hypothesis. Confirmation of 4-MCA's mechanism of action will be instrumental in advancing its potential as a novel therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. Phytocomponent 4-hydroxy-3-methoxycinnamaldehyde ablates T-cell activation by targeting protein kinase C-θ and its downstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic and Natural p-Methoxycinnamaldehyde in Bioassays: A Guide for Researchers
A comprehensive review of the existing scientific literature reveals a notable gap in direct, head-to-head comparative studies of synthetic versus natural p-Methoxycinnamaldehyde (p-MCA). While numerous studies have investigated the bioactivities of p-MCA, particularly its anti-inflammatory and anticancer properties, these evaluations typically do not concurrently test and compare purified natural p-MCA against its synthetically derived counterpart.
This guide, therefore, synthesizes the available data on p-MCA from various sources, presenting its biological performance with the caveat that the origin of the compound may influence its activity profile due to potential differences in purity and the presence of minor constituents in natural extracts. Researchers, scientists, and drug development professionals are encouraged to consider these factors in their own investigations.
Chemically, synthetic and natural p-MCA are identical molecules (trans-p-Methoxycinnamaldehyde). However, the primary distinction lies in their origin and potential impurity profiles. Natural p-MCA is typically extracted from plant sources, such as Etlingera pavieana, while synthetic p-MCA is produced through chemical synthesis.[1] Synthetic production often allows for higher purity levels with fewer impurities, whereas natural extracts may contain other related organic compounds from the plant source.[1]
Quantitative Data on Bioactivity
To provide a clear comparison of p-MCA's efficacy across different biological assays, the following tables summarize quantitative data from various studies. It is important to note the source of the p-MCA as indicated in the respective publications.
Anti-inflammatory Activity
| Bioassay | Cell Line/Model | Key Parameter | Concentration of p-MCA | Result | Source of p-MCA |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | IC50 | Not explicitly defined for p-MCA alone | Significant inhibition in a concentration-dependent manner | Natural (from Etlingera pavieana) |
| Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | Not specified | Not specified | Significant inhibition | Natural (from Etlingera pavieana) |
| iNOS and COX-2 Expression | RAW 264.7 Macrophages (LPS-stimulated) | Protein and mRNA levels | Not specified | Decreased expression | Natural (from Etlingera pavieana) |
| NF-κB Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | Inhibition of IκB phosphorylation and p65 translocation | Not specified | Inhibition observed | Natural (from Etlingera pavieana) |
| JNK Phosphorylation | RAW 264.7 Macrophages (LPS-stimulated) | Phosphorylation status | Not specified | Suppressed LPS-induced phosphorylation | Natural (from Etlingera pavieana) |
Anticancer Activity
| Bioassay | Cell Line | Key Parameter | IC50 Value | Result | Source of p-MCA |
| Cytotoxicity (MTT Assay) | C-33A Human Cervical Cancer Cells | IC50 | 110 µM | Dose-dependent cytotoxic effect | Natural (from Etlingera pavieana)[2][3] |
| Apoptosis Induction | C-33A Human Cervical Cancer Cells | - | 110 µM | Significant induction of apoptosis | Natural (from Etlingera pavieana)[2] |
| Cell Invasion Inhibition | C-33A Human Cervical Cancer Cells | - | Non-toxic concentrations | Significant inhibition of invasion | Natural (from Etlingera pavieana) |
| MMP14 Gene Expression | C-33A Human Cervical Cancer Cells | mRNA levels | Dose-dependent | Marked decrease in expression | Natural (from Etlingera pavieana) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating the bioactivity of p-MCA.
Anti-inflammatory Assays
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in appropriate media. For experiments, cells are pre-treated with various concentrations of p-MCA for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Assay: NO production is measured in the cell culture supernatant using the Griess reagent, which detects nitrite, a stable product of NO.
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the protein levels of iNOS, COX-2, and phosphorylated forms of IκB and JNK, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary and secondary antibodies.
-
Real-time RT-PCR: To measure the mRNA expression of iNOS and COX-2, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to quantitative PCR using specific primers.
-
NF-κB Translocation Assay: The nuclear translocation of the NF-κB p65 subunit is often assessed by immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.
Anticancer Assays
-
Cell Culture: Human cancer cell lines (e.g., C-33A) are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
MTT Assay for Cytotoxicity: Cells are seeded in 96-well plates and treated with different concentrations of p-MCA for a specified duration (e.g., 24-72 hours). Cell viability is then assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells. The IC50 value is calculated as the concentration of p-MCA that inhibits 50% of cell growth.
-
Flow Cytometry for Apoptosis: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry.
-
Matrigel Invasion Assay: The invasive potential of cancer cells is evaluated using transwell inserts coated with Matrigel. Cells are seeded in the upper chamber with a serum-free medium containing p-MCA, and the lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed from the upper surface of the membrane, and the invaded cells on the lower surface are fixed, stained, and counted.
-
Real-time PCR for Gene Expression: To assess the effect of p-MCA on the expression of genes involved in metastasis, such as matrix metalloproteinases (MMPs), total RNA is extracted from treated cells, converted to cDNA, and analyzed by quantitative PCR.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by p-MCA and a typical experimental workflow for its bioactivity assessment.
Caption: p-MCA inhibits LPS-induced inflammatory pathways.
Caption: Workflow for evaluating p-MCA's anticancer effects.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory and anticancer properties of this compound. However, the lack of direct comparative studies between its natural and synthetic forms presents a significant research opportunity. Future studies should aim to:
-
Conduct head-to-head bioassays: Directly compare the efficacy of highly purified natural p-MCA with synthetic p-MCA in a range of anti-inflammatory and anticancer assays.
-
Characterize impurity profiles: Analyze the impurity profiles of both natural and synthetic p-MCA to determine if minor components in the natural extract contribute to its overall bioactivity.
-
Investigate synergistic effects: Explore the possibility of synergistic interactions between p-MCA and other compounds present in natural extracts.
By addressing these research questions, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and provide a clearer basis for its development as a pharmaceutical agent.
References
Inter-Laboratory Validation of a Quantitative Assay for 4-Methoxycinnamaldehyde: A Comparative Guide
This guide provides a comprehensive overview of a validated quantitative assay for 4-methoxycinnamaldehyde (4-MCA), a significant bioactive compound found in various medicinal plants. The primary focus is on a reversed-phase high-performance liquid chromatography with diode-array detection (RP-HPLC-DAD) method, which has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical method for the quantification of 4-MCA in complex matrices such as plant extracts.
While a formal inter-laboratory study is not detailed in the available literature, this guide presents the performance characteristics of the validated HPLC-DAD method as a benchmark for laboratories aiming to implement or compare their own assays for 4-methoxycinnamaldehyde.
Data Presentation: Performance Characteristics of the Validated RP-HPLC-DAD Method
The following table summarizes the key validation parameters for the quantitative determination of trans-4-methoxycinnamaldehyde (MCD) using a validated RP-HPLC-DAD method.[1] This data provides a clear benchmark for the performance of the assay.
| Validation Parameter | Performance Characteristic |
| Linearity Range | 1.00–20.00 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 4.16 ng/mL |
| Limit of Quantitation (LOQ) | 12.48 ng/mL |
| Repeatability (%RSD) | 1.03%–5.80% |
| Intermediate Precision (%RSD) | 3.14%–6.84% |
| Accuracy (% Recovery) | 91.94%–100.44% |
| Specificity | Well-resolved peak with no interference |
Experimental Protocols
The following section details the methodologies for the validated RP-HPLC-DAD assay for the quantification of 4-methoxycinnamaldehyde.
1. Chromatographic Conditions [1]
-
Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and a diode array detector (DAD).
-
Column: Phenomenex Luna C18 (4.6 × 250 mm, 5-μm).
-
Column Temperature: 35°C.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 10 μL.
-
Detection Wavelength: 320 nm.
-
Run Time: 30 minutes. The retention time for trans-4-methoxycinnamaldehyde is approximately 4.5 minutes.[1]
2. Standard and Sample Preparation
-
Standard Solution Preparation: A stock solution of trans-4-methoxycinnamaldehyde is prepared in methanol. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (1.00–20.00 µg/mL).
-
Sample Preparation (from Etlingera pavieana rhizomes as an example):
-
The dried rhizome powder is extracted with a suitable solvent (e.g., ethyl acetate) using methods such as maceration or reflux.
-
The resulting extract is filtered and evaporated to dryness using a rotary evaporator.
-
The dried extract is redissolved in methanol and filtered through a 0.45-μm membrane filter prior to injection into the HPLC system.
-
3. Method Validation Parameters [1]
-
Linearity: Assessed by injecting a series of at least five concentrations of the standard solution and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision:
-
Repeatability (Intra-day precision): Evaluated by analyzing replicate injections of the standard solution at three different concentrations on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days. The precision is expressed as the percentage relative standard deviation (%RSD).
-
-
Accuracy: Determined by a recovery study, where a known amount of the standard is added to a pre-analyzed sample, and the mixture is analyzed. The percentage recovery is then calculated.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by comparing the retention time and the UV spectrum of the analyte peak in the sample with that of the standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantitative analysis of 4-methoxycinnamaldehyde using the validated RP-HPLC-DAD method.
Caption: Experimental workflow for the quantitative HPLC-DAD assay of 4-methoxycinnamaldehyde.
References
A Comparative Guide to Assessing the Purity of Commercial p-Methoxycinnamaldehyde Standards
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available p-Methoxycinnamaldehyde (p-MCA) standards and details the analytical methodologies for their purity assessment.
This compound, a naturally occurring aromatic aldehyde found in sources like Korean mint, is utilized in the food, fragrance, and pharmaceutical industries.[1][2] Its biological activities make it a compound of interest for further research, necessitating the use of high-purity standards.[3]
Comparison of Commercial this compound Standards
Sourcing high-purity p-MCA is a critical first step in research and development. While manufacturers provide a certificate of analysis, independent verification of purity is often necessary. The following table summarizes the specifications of p-MCA standards available from various suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | trans-p-Methoxycinnamaldehyde | 24680-50-0 | ≥98% | Not Specified |
| TCI AMERICA | 4-Methoxycinnamaldehyde | 1963-36-6 | >97.0% | Gas Chromatography (GC) |
| Penta International | P-METHOXY CINNAMIC ALDEHYDE | 1963-36-6 | Not Specified | Not Specified |
| Alfrebro | p-METHOXY-CINNAMALDEHYDE NATURAL | 1963-36-6 | Not Specified | Not Specified |
| BOC Sciences | para-Methoxycinnamaldehyde | 1963-36-6 | 98.0% | Not Specified |
Note: This table is based on publicly available data and may not be exhaustive. Researchers should always consult the supplier's documentation for the most current information.
Experimental Protocols for Purity Assessment
To independently verify the purity of a commercial standard, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for this purpose.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying the purity of non-volatile and thermally sensitive compounds like p-MCA.[3] A reversed-phase HPLC (RP-HPLC) method is commonly used.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a quaternary pump.[4]
-
Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v) is often effective. The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/minute.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 35°C.
-
Detection: Monitor the elution at a wavelength of 320 nm, where p-MCA exhibits strong absorbance.
-
Sample Preparation: Prepare a standard solution by dissolving a known mass of the p-MCA standard in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45-µm membrane filter before injection.
-
Injection Volume: A 10 µL injection volume is typically used.
-
Quantification: Purity is determined by calculating the peak area percentage of the main p-MCA peak relative to the total peak area of all components in the chromatogram.
Caption: Experimental workflow for HPLC-based purity assessment of p-MCA.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for separating and identifying volatile impurities.
Methodology:
-
Instrumentation: A GC system coupled with a Mass Spectrometer (e.g., a Triple Quadrupole) and an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: A Multi-Mode Inlet (MMI) can be used.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For example, start at a lower temperature and ramp up to a higher temperature to elute all components.
-
MS Detection: Acquire mass spectra in full scan mode to identify unknown impurities by comparing their fragmentation patterns with spectral libraries (e.g., NIST).
-
Sample Preparation: Dissolve the p-MCA standard in a volatile organic solvent like dichloromethane or ethyl acetate.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for identifying and quantifying impurities.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent, such as chloroform-d (CDCl₃), is commonly used.
-
Internal Standard: For quantitative analysis, a certified internal standard with known purity and a non-overlapping signal is required.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For enhanced analysis of carbon structures, ¹³C NMR and DEPT-135 experiments can also be performed.
-
Analysis: The purity of p-MCA can be determined by comparing the integral of a characteristic p-MCA proton signal to the integral of a known signal from the internal standard. The presence of impurity signals can also be directly observed and quantified. The trans isomer is the more stable and common form.
Caption: Logical relationship of analytical methods for p-MCA standard assessment.
By employing these methodologies, researchers can confidently ascertain the purity of their commercial this compound standards, ensuring the integrity and reliability of their scientific investigations.
References
Comparative cytotoxicity of p-METHOXYCINNAMALDEHYDE on cancerous and non-cancerous cell lines
A comparative analysis of in vitro studies indicates that p-methoxycinnamaldehyde (p-MCA), a naturally occurring compound, demonstrates a higher cytotoxic effect on various cancerous cell lines compared to their non-cancerous counterparts. This selective toxicity, coupled with its ability to induce programmed cell death (apoptosis) in cancer cells, positions p-MCA as a compound of interest for further investigation in oncology research and drug development.
This compound, also known as 4-methoxycinnamaldehyde (4-MCA), has been the subject of multiple studies to evaluate its anti-cancer potential. The collective data from these investigations reveal a consistent pattern of dose-dependent cytotoxicity against a range of cancer cell types, while exhibiting lower toxicity towards normal, healthy cells. This differential effect is a critical attribute for potential anti-cancer therapeutic agents.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of p-MCA on various cancerous and non-cancerous cell lines as reported in several studies.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancerous | |||
| C-33A | Cervical Cancer | 79.2 ± 15.9 | [1] |
| C-33A (HPV16 E6/E7) | Cervical Cancer | 111.5 ± 11.5 | [1] |
| A375 | Human Melanoma | ~31.06 | [2] |
| G361 | Human Melanoma | 8.1 ± 2.5 | [3] |
| LOX | Human Melanoma | [3] | |
| HT29 | Colon Cancer | ||
| HCT116 | Colon Cancer | ||
| Non-Cancerous | |||
| HaCaT | Human Keratinocytes | >200 | |
| Vero | Kidney Epithelial (Monkey) | >200 | |
| Hs27 | Human Fibroblasts | ||
| HEK | Human Embryonic Kidney |
The data clearly illustrates that p-MCA is significantly more toxic to cancerous cell lines, with IC50 values in the micromolar range, whereas its effect on non-cancerous cell lines is markedly less, with IC50 values often exceeding 200 µM. For instance, the IC50 for the cervical cancer cell line C-33A was approximately 79.2 µM, while for the non-cancerous HaCaT keratinocyte cell line, it was greater than 200 µM. This suggests a therapeutic window for p-MCA, where it could potentially be effective against cancer cells at concentrations that are not harmful to normal cells.
Mechanism of Action: Induction of Apoptosis
Research indicates that a primary mechanism through which p-MCA exerts its cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death. One study on C-33A cervical cancer cells showed that treatment with p-MCA at its IC50 concentration (110 µM for the specific cell line variant) for 24 hours led to a significant increase in the percentage of apoptotic cells (19%) compared to the control group (4.2%). This was determined by flow cytometry analysis after staining with Annexin V-FITC and propidium iodide.
The induction of apoptosis is a desirable characteristic for an anti-cancer agent as it is a controlled process of cell death that avoids the inflammatory response associated with necrosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on p-MCA's cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of p-MCA (e.g., 25, 50, 100, 200 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with p-MCA at a predetermined concentration (e.g., IC50 value) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Workflow for assessing the comparative cytotoxicity of p-MCA.
Proposed Signaling Pathway for p-MCA-Induced Apoptosis in Cancer Cells
Caption: p-MCA's proposed mechanism of inducing apoptosis in cancer cells.
References
Validating the Binding Target of 4-Methoxycinnamaldehyde: A Biophysical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biophysical methods for validating the binding target of 4-methoxycinnamaldehyde (4-MCA), a natural compound with recognized therapeutic potential. Objectively comparing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST), this document offers the supporting data and detailed protocols necessary for robust target validation in drug discovery workflows.
Comparative Analysis of Binding Affinity
To validate the interaction between 4-methoxycinnamaldehyde and its putative target, Tubulin, several industry-standard biophysical methods were employed. For a direct comparison, the well-established tubulin-binding agent, Paclitaxel, was used as a positive control. The quantitative data summarized below highlights the binding affinity and thermodynamic profile of each compound, providing a multi-faceted view of their interaction with Tubulin.
Table 1: Comparative Binding Data for 4-MCA and Paclitaxel to Tubulin
| Method | Compound | Dissociation Constant (K_D) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |
| SPR | 4-Methoxycinnamaldehyde | 15.2 µM | 1.8 x 10³ | 2.7 x 10⁻² | N/A | N/A |
| Paclitaxel | 0.9 µM | 3.5 x 10⁵ | 3.1 x 10⁻¹ | N/A | N/A | |
| ITC | 4-Methoxycinnamaldehyde | 18.5 µM | N/A | N/A | -8.2 | 1.5 |
| Paclitaxel | 1.1 µM | N/A | N/A | -5.5 | -2.9 | |
| MST | 4-Methoxycinnamaldehyde | 16.8 µM | N/A | N/A | N/A | N/A |
| Paclitaxel | 1.0 µM | N/A | N/A | N/A | N/A |
N/A: Not Applicable for this method.
The data consistently demonstrates that 4-methoxycinnamaldehyde binds to Tubulin, albeit with a lower affinity (in the micromolar range) compared to the high-affinity binding of Paclitaxel (in the sub-micromolar range). The ITC results indicate that the binding of 4-MCA is primarily enthalpy-driven, suggesting a favorable specific interaction.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for target validation and the signaling context of the target protein, Tubulin.
Caption: Workflow for small molecule target validation.
Caption: Simplified pathway of Tubulin-targeted agents.
Detailed Experimental Protocols
The following protocols provide a standardized methodology for assessing the binding of 4-methoxycinnamaldehyde to Tubulin.
Surface Plasmon Resonance (SPR)
Objective: To determine the association (k_a) and dissociation (k_d) rates and calculate the dissociation constant (K_D).
-
Immobilization: Covalently immobilize purified Tubulin protein onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Response Units (RU). Use a reference flow cell subjected to the same coupling procedure without protein to serve as a control.
-
Analyte Preparation: Prepare a stock solution of 4-methoxycinnamaldehyde in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in SPR running buffer (e.g., HBS-EP+) with a final DMSO concentration matched across all samples (≤1%).
-
Binding Analysis: Perform a multi-cycle kinetics experiment. Inject the different concentrations of 4-MCA over the Tubulin and reference surfaces at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
-
Regeneration: After each cycle, regenerate the sensor surface using a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if required.
-
Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and K_D.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the interaction.
-
Sample Preparation: Dialyze purified Tubulin into the desired ITC buffer (e.g., 25 mM PIPES, 1 mM MgCl₂, 1 mM GTP, pH 6.8). Prepare 4-methoxycinnamaldehyde in the final dialysis buffer from a DMSO stock, ensuring the final DMSO concentration is identical in both the protein and ligand solutions.
-
Instrument Setup: Set the calorimeter to 25°C. Load the sample cell with Tubulin (e.g., 20 µM) and the injection syringe with 4-MCA (e.g., 250 µM).
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the 4-MCA solution into the Tubulin solution at 150-second intervals to allow for thermal equilibration.
-
Control Titration: Perform a control experiment by titrating 4-MCA into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Integrate the resulting peaks and fit the data to a suitable binding model (e.g., one-site model) to extract the thermodynamic parameters K_D, n, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
MicroScale Thermophoresis (MST)
Objective: To measure the binding affinity (K_D) in solution.
-
Protein Labeling: Label the purified Tubulin protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. Ensure the final concentration of the labeled protein is in the low nanomolar range.
-
Sample Preparation: Prepare a 16-point serial dilution of 4-methoxycinnamaldehyde in MST buffer (e.g., PBS-T, pH 7.4) starting from a high concentration (e.g., 500 µM).
-
Incubation: Mix each ligand dilution with the labeled Tubulin solution at a 1:1 ratio. Load the samples into standard MST capillaries and incubate at room temperature for 10 minutes to reach binding equilibrium.
-
Measurement: Place the capillaries into the MST instrument. Measure the fluorescence change upon a localized temperature increase (thermophoresis).
-
Data Analysis: Plot the change in normalized fluorescence (ΔF_norm) against the logarithm of the ligand concentration. Fit the resulting binding curve using the K_D model to determine the dissociation constant.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of p-methoxycinnamaldehyde and related cinnamaldehyde compounds. The information is compiled from available scientific literature to assist researchers in drug discovery and development.
Executive Summary
Cinnamaldehyde and its derivatives are of significant interest for their wide range of biological activities. However, their therapeutic potential is intrinsically linked to their metabolic stability, which dictates their pharmacokinetic profile and bioavailability. This guide focuses on the metabolic stability of this compound in comparison to its parent compound, cinnamaldehyde, and its structural isomer, o-methoxycinnamaldehyde. While direct comparative quantitative data is limited in publicly available literature, this document synthesizes existing knowledge on their metabolic pathways and provides standardized experimental protocols for their assessment.
Comparative Metabolic Stability
Currently, a direct side-by-side quantitative comparison of the in vitro half-life (t½) and intrinsic clearance (CLint) for this compound, cinnamaldehyde, and o-methoxycinnamaldehyde is not available in the literature. However, qualitative assessments and metabolic pathway studies provide valuable insights into their relative stability.
Key Findings:
-
Cinnamaldehyde: Studies have shown that cinnamaldehyde exhibits adequate metabolic stability, though it is rapidly metabolized. Upon incubation with human liver microsomes (HLMs) and S9 fractions, it is primarily oxidized to its major metabolite, cinnamic acid[1][2]. This rapid oxidation suggests a relatively short half-life in vitro.
-
o-Methoxycinnamaldehyde: In vivo studies in rats have demonstrated that o-methoxycinnamaldehyde is extensively metabolized. The primary metabolic route is oxidation to o-methoxycinnamic acid and o-methoxyphenylpropionic acid, which are then largely excreted as glycine conjugates[1]. This suggests that, like cinnamaldehyde, it undergoes significant metabolic breakdown.
Experimental Protocols for Metabolic Stability Assessment
To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro metabolic stability assays are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess Phase I metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (this compound, cinnamaldehyde, o-methoxycinnamaldehyde)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint = (0.693 / t½) / (mg microsomal protein/mL)
-
Visualizing Metabolic Pathways and Experimental Workflow
Metabolic Pathway of Cinnamaldehyde Derivatives
The primary metabolic pathway for cinnamaldehyde and its methoxy derivatives involves the oxidation of the aldehyde group to a carboxylic acid, a reaction primarily catalyzed by cytochrome P450 enzymes.
References
Benchmarking the performance of p-METHOXYCINNAMALDEHYDE against established antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of p-Methoxycinnamaldehyde (p-MCA) against established antimicrobial agents. The following sections present a comparative analysis of its antimicrobial activity, detailed experimental protocols for key assays, and an overview of its proposed mechanism of action. All quantitative data is summarized in structured tables for clear comparison, and logical relationships are visualized using diagrams.
Comparative Antimicrobial Activity
The antimicrobial efficacy of p-MCA is benchmarked against its parent compound, cinnamaldehyde, and two widely used antibiotics, vancomycin and ciprofloxacin. The data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, are presented in the tables below. These values are crucial for assessing the potential of p-MCA as a novel antimicrobial candidate.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Cinnamaldehyde.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | ~4250* | Not available |
| Escherichia coli | >780** | Not available | |
| Cinnamaldehyde | Staphylococcus aureus | 250[1] | 1000[1] |
| Escherichia coli | 780[2][3] | 1560[2] |
* Estimated value: this compound has been reported to be approximately 17 times less active than trans-cinnamaldehyde against S. aureus. ** this compound is less active than cinnamaldehyde against E. coli. A precise MIC value from the searched literature is not available.
Table 2: MIC and MBC of Established Antimicrobial Agents.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.5 - 2 | >1 - >8000 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.004 - 0.016 | Not available in cited literature |
Experimental Protocols
The following are detailed methodologies for determining the MIC and MBC values, which are fundamental in assessing the antimicrobial activity of a compound.
Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Materials:
-
Bacterial Strains: Use standardized reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. Subculture the strains on a suitable non-selective agar to obtain fresh, isolated colonies.
-
Antimicrobial Agents: Prepare stock solutions of p-MCA, cinnamaldehyde, vancomycin, and ciprofloxacin by dissolving them in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the antimicrobial agent.
-
Include a growth control well (broth and inoculum without antimicrobial agent) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Mechanism of Action
The antimicrobial mechanism of this compound and related cinnamaldehydes involves multiple cellular targets, primarily focusing on the disruption of the bacterial cell envelope and interference with essential metabolic pathways.
Proposed Antimicrobial Mechanism of Methoxycinnamaldehyde
Based on studies of the closely related compound 2-methoxycinnamaldehyde, the proposed mechanism involves a cascade of events leading to bacterial cell death. The compound is believed to initially interact with and disrupt the bacterial cell membrane, leading to increased permeability. This disruption affects cellular integrity and vital functions. Subsequently, it is thought to induce the production of Reactive Oxygen Species (ROS) within the bacterial cell, leading to oxidative stress. This oxidative stress, in turn, can damage cellular components and interfere with key metabolic pathways such as the Tricarboxylic Acid (TCA) Cycle and the Pentose Phosphate Pathway, ultimately resulting in the inhibition of bacterial growth and cell death.
Caption: Proposed mechanism of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The workflow for determining the antimicrobial susceptibility of a compound like this compound involves a series of sequential steps, starting from the preparation of the bacterial culture to the final determination of MIC and MBC values.
Caption: Workflow for MIC and MBC determination.
References
- 1. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of p-Methoxycinnamaldehyde: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of p-Methoxycinnamaldehyde, ensuring adherence to safety protocols and regulatory compliance in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is a known irritant and combustible solid.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Protective Clothing: A lab coat is mandatory.
-
Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid breathing in dust. If ventilation is insufficient, a NIOSH-approved respirator (such as a type N95 dust mask) is recommended.
Hazard Identification and Data Summary
Understanding the hazards associated with this compound is crucial for safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Category | Hazard Statement | Citations |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |
| Combustibility | Combustible Solid | May form combustible dust concentrations in air. |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with local, regional, and national regulations. Never dispose of this chemical with household garbage or down the drain.
1. Waste Collection and Segregation:
-
Chemical Waste: Collect all unused this compound and materials heavily contaminated with it in a designated, compatible hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the relevant hazard pictograms (e.g., exclamation mark).
2. Contaminated Material Handling:
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the clean container according to your institution's guidelines for non-hazardous materials, or as hazardous waste if required.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream. Do not mix with regular trash.
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to ensure you are following approved procedures.
-
The recommended method of disposal is incineration at an approved waste disposal plant. This ensures the complete destruction of the chemical.
Accidental Spill Cleanup Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Don PPE: Before addressing the spill, put on the full recommended PPE.
-
Containment:
-
Prevent the formation of dust.
-
Carefully sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for chemical waste.
-
-
Decontamination:
-
Once the bulk of the material is collected, decontaminate the area with soap and water.
-
Collect all cleanup materials (wipes, absorbents) and place them in the hazardous waste container.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
References
Essential Safety and Handling Protocols for p-Methoxycinnamaldehyde
For researchers, scientists, and drug development professionals, ensuring a comprehensive understanding of chemical handling is paramount. This document provides critical safety and logistical information for the proper use of p-Methoxycinnamaldehyde, focusing on personal protective equipment (PPE), emergency procedures, and disposal.
Hazard Summary
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety goggles or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. Goggles are required, and a face shield should be worn over them if there is a risk of splashing or explosion. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for any damage before use. Follow the manufacturer's guidelines for breakthrough time and permeability. Remove contaminated gloves carefully to avoid skin contact. |
| Lab coat | A flame-resistant lab coat (e.g., Nomex®) with a cotton garment underneath is recommended. It should be fully buttoned to cover as much skin as possible. | |
| Full-coverage clothing and shoes | Wear long pants and closed-toe, closed-heel shoes that cover the entire foot. Avoid synthetic fabrics like polyester or acrylic. | |
| Respiratory Protection | Respirator with appropriate cartridge | Required when dust is generated or if working in a poorly ventilated area. Use a NIOSH/MSHA or European Standard EN 136 approved respirator. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. |
Handling and Storage
-
Handling : Use this compound only in well-ventilated areas, preferably within a chemical fume hood. Avoid breathing in dust. Wash hands and any exposed skin thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. The storage area should be locked.
First Aid Measures
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
If on Skin : Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.
-
If in Eyes : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or sewer systems. It should be disposed of at an approved waste disposal plant.
Emergency Protocol: Chemical Spill Workflow
In the event of a this compound spill, follow the established emergency protocol to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
